Technical Documentation Center

Ethyl 6-nitroquinoxaline-2-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 6-nitroquinoxaline-2-carboxylate
  • CAS: 4244-38-6

Core Science & Biosynthesis

Foundational

"Ethyl 6-nitroquinoxaline-2-carboxylate" synthesis pathways

An In-depth Technical Guide to the Synthesis of Ethyl 6-nitroquinoxaline-2-carboxylate Abstract Ethyl 6-nitroquinoxaline-2-carboxylate is a pivotal heterocyclic compound, serving as a versatile building block in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Ethyl 6-nitroquinoxaline-2-carboxylate

Abstract

Ethyl 6-nitroquinoxaline-2-carboxylate is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of various biologically active molecules and functional materials. The quinoxaline scaffold is a recognized privileged structure in medicinal chemistry, appearing in numerous therapeutic agents. This technical guide provides a comprehensive exploration of the primary synthesis pathways for Ethyl 6-nitroquinoxaline-2-carboxylate, with a focus on the well-established Hinsberg condensation reaction. We delve into the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and present comparative data to inform methodological choices. This document is intended for researchers, chemists, and professionals in drug development seeking a thorough and practical understanding of this compound's synthesis.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxalines, or benzopyrazines, are a class of nitrogen-containing heterocycles composed of a benzene ring fused to a pyrazine ring. This structural motif is at the core of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1] The compound Ethyl 6-nitroquinoxaline-2-carboxylate is of particular interest due to its functional handles: the nitro group and the ethyl ester. The nitro group can be readily reduced to an amine, providing a key point for further molecular elaboration, while the ester can be hydrolyzed to a carboxylic acid or converted to an amide, enabling the construction of diverse compound libraries.[1]

The most reliable and widely utilized method for synthesizing the quinoxaline core is the cyclocondensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound, a reaction first reported in the 19th century.[2][3] This guide will focus principally on this robust pathway for the preparation of the title compound.

Primary Synthesis Pathway: The Hinsberg Quinoxaline Synthesis

The cornerstone of Ethyl 6-nitroquinoxaline-2-carboxylate synthesis is the acid-catalyzed condensation reaction between 4-nitro-1,2-phenylenediamine and diethyl ketomalonate (also known as diethyl 2-oxomalonate). This reaction is a specific application of the general Hinsberg synthesis, which remains one of the most efficient and straightforward methods for creating the quinoxaline ring system.[2]

Mechanistic Rationale

The reaction proceeds through a sequential condensation-cyclization-dehydration mechanism. The choice of an acidic catalyst (often the reaction is performed in a protic solvent like ethanol or with a catalytic amount of acid) is crucial as it facilitates the key dehydration steps by protonating hydroxyl intermediates, converting them into better leaving groups (water).

The mechanism can be broken down into the following key steps:

  • Initial Nucleophilic Attack: One of the amino groups of 4-nitro-1,2-phenylenediamine, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of diethyl ketomalonate.

  • Hemiaminal Formation: This attack forms a transient tetrahedral intermediate, a hemiaminal.

  • First Dehydration: The hemiaminal readily loses a molecule of water under the reaction conditions to form an imine intermediate.

  • Intramolecular Cyclization: The second, unreacted amino group on the benzene ring then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

  • Second Hemiaminal Formation: This cyclization step forms a five-membered ring intermediate which rapidly tautomerizes to a more stable six-membered dihydroquinoxaline structure.

  • Final Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic quinoxaline ring system.

Diagram 1: Reaction Pathway for Ethyl 6-nitroquinoxaline-2-carboxylate Synthesis

G cluster_process Reaction cluster_product Product r1 4-Nitro-1,2-phenylenediamine p1 Nucleophilic Attack & Dehydration r1->p1 r2 Diethyl Ketomalonate r2->p1 p2 Intramolecular Cyclization & Aromatization p1->p2 Imine Intermediate prod Ethyl 6-nitroquinoxaline-2-carboxylate p2->prod H2O released

A simplified schematic of the Hinsberg condensation pathway.

Detailed Experimental Protocol

The following protocol describes a standard laboratory procedure for the synthesis of Ethyl 6-nitroquinoxaline-2-carboxylate. This method is valued for its reliability and scalability.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Molar Eq.Notes
4-Nitro-1,2-phenylenediamine153.141.0Starting material.[4]
Diethyl ketomalonate174.151.0 - 1.1Reactant. A slight excess can ensure full conversion of the diamine.
Ethanol (EtOH)46.07-Reaction solvent.
Glacial Acetic Acid60.05CatalyticOptional catalyst to ensure acidic conditions.
Step-by-Step Methodology
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitro-1,2-phenylenediamine (1.0 eq.).

  • Dissolution: Add ethanol (approx. 10-15 mL per gram of diamine) to the flask and stir the mixture to form a suspension.

  • Reagent Addition: To the stirred suspension, add diethyl ketomalonate (1.05 eq.). If desired, a few drops of glacial acetic acid can be added as a catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting diamine spot is consumed.

  • Work-up: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath for 30-60 minutes. A yellow to orange precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with a small amount of cold ethanol to remove any unreacted diethyl ketomalonate and other soluble impurities, followed by washing with cold water.

  • Drying: Dry the purified product, Ethyl 6-nitroquinoxaline-2-carboxylate, under vacuum at 40-50 °C to a constant weight.

Diagram 2: Experimental Workflow Summary

A flowchart outlining the key steps of the synthesis protocol.

Alternative Synthetic Strategies

While the Hinsberg condensation is the most direct route, it is important for the modern researcher to be aware of alternative methodologies that could be adapted for this synthesis, particularly for creating diverse analogues.

Reductive Cyclization Approach

An alternative strategy involves the synthesis of a precursor that can undergo reductive cyclization. For instance, a compound like 2-(2,4-dinitro-phenylamino)-malonic acid diethyl ester could be synthesized first. Subsequent reduction of the nitro groups, typically using a catalyst like Palladium on carbon (Pd/C) with hydrogen gas, would yield the corresponding diamine.[3] This newly formed diamine can then undergo spontaneous or acid-catalyzed intramolecular cyclization to form a tetrahydroquinoxaline, which would then be oxidized to the final aromatic quinoxaline product. This multi-step approach is less direct but offers flexibility in precursor design.

Modern Catalytic Methods

The field of organic synthesis has seen significant advances in metal-catalyzed reactions for heterocycle formation.[5] Copper-catalyzed and palladium-catalyzed cross-coupling and annulation reactions have been developed for quinoxaline synthesis from various starting materials, such as 2-iodoanilines or other functionalized precursors.[6] While a specific protocol for Ethyl 6-nitroquinoxaline-2-carboxylate using these advanced methods may not be widely reported, these approaches represent a powerful toolkit for creating substituted quinoxalines that may be inaccessible through classical condensation chemistry.

Conclusion

The synthesis of Ethyl 6-nitroquinoxaline-2-carboxylate is most reliably achieved through the robust and well-understood Hinsberg condensation of 4-nitro-1,2-phenylenediamine and diethyl ketomalonate. This method is characterized by its operational simplicity, use of readily available starting materials, and generally good yields, making it highly suitable for both academic research and industrial applications. The detailed protocol and mechanistic insights provided in this guide serve as a comprehensive resource for chemists and pharmaceutical scientists. An awareness of alternative strategies, such as reductive cyclization and modern metal-catalyzed reactions, further equips the researcher with a broader perspective on the synthesis of this important class of heterocyclic compounds.

References

  • Title: Methods of Preparation of Quinoxalines Source: Encyclopedia.pub URL: [Link]

  • Title: A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines Source: ACS Omega URL: [Link]

  • Title: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives Source: American Journal of Organic Chemistry URL: [Link]

  • Title: Recent advances in the transition-metal-free synthesis of quinoxalines Source: RSC Advances URL: [Link]

  • Title: Quinoxaline synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: 4-Nitro-1,2-phenylenediamine | C6H7N3O2 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: synthesis and biological activity of quinoxaline derivatives Source: World Journal of Pharmaceutical Research URL: [Link]

  • Title: Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides Source: Molecules URL: [Link]

  • Title: QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Source: The Free Library URL: [Link]

Sources

Exploratory

Ethyl 6-nitroquinoxaline-2-carboxylate (CAS 4244-38-6): A Comprehensive Technical Guide on Quinoxaline Scaffold Synthesis and Derivatization in Drug Discovery

Executive Summary In the landscape of medicinal chemistry, the quinoxaline (benzopyrazine) nucleus represents a privileged scaffold, heavily utilized in the design of kinase inhibitors, anti-tubercular agents, and target...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the quinoxaline (benzopyrazine) nucleus represents a privileged scaffold, heavily utilized in the design of kinase inhibitors, anti-tubercular agents, and targeted radiopharmaceuticals. Ethyl 6-nitroquinoxaline-2-carboxylate (CAS 4244-38-6) serves as a critical, highly versatile synthetic intermediate [1]. Characterized by an electrophilic C2-ester and an electron-withdrawing C6-nitro group, this molecule provides orthogonal synthetic handles for rapid diversification.

As a Senior Application Scientist, I have structured this technical whitepaper to detail the physicochemical profiling, validated synthesis workflows, and downstream derivatization protocols of this compound. Special emphasis is placed on its causality in developing melanin-targeting probes for melanoma [2].

Physicochemical Profiling

Understanding the baseline physicochemical properties of Ethyl 6-nitroquinoxaline-2-carboxylate is essential for predicting its reactivity and solubility during synthetic workflows. The planar, aromatic nature of the quinoxaline ring combined with the nitro group imparts significant lipophilicity and a distinct electronic distribution.

PropertyValue
IUPAC Name Ethyl 6-nitroquinoxaline-2-carboxylate
CAS Number 4244-38-6
Molecular Formula C11H9N3O4
Molecular Weight 247.21 g/mol
SMILES CCOC(=O)C1=CN=C2C=C(C=CC2=N1)[O-]
InChIKey BMUPZYSFLXBIEG-UHFFFAOYSA-N
LogP (Predicted) ~2.24
Topological Polar Surface Area (TPSA) 97.9 Ų

Core Synthesis Pathway & Mechanistic Logic

The synthesis of Ethyl 6-nitroquinoxaline-2-carboxylate typically begins with the commercially available 2-methyl-6-nitroquinoxaline. The transformation relies on a rigorous, two-step oxidation sequence followed by a Fischer esterification.

Mechanistic Causality:
  • Allylic Oxidation: Selenium dioxide (SeO₂) selectively oxidizes the activated C2-methyl group to an aldehyde. The pyrazine ring nitrogen atoms withdraw electron density, making the methyl protons highly acidic and susceptible to SeO₂ insertion.

  • Carboxylic Acid Formation: A mild oxidant, such as potassium permanganate (KMnO₄), pushes the aldehyde to 6-nitroquinoxaline-2-carboxylic acid.

  • Esterification: The free acid is notoriously difficult to solubilize and react directly with amines. Converting it to the ethyl ester via acid-catalyzed Fischer esterification significantly enhances its solubility in organic solvents and primes the C2 position for nucleophilic acyl substitution.

SynthesisWorkflow A 2-Methyl-6-nitroquinoxaline B 6-Nitroquinoxaline-2-carboxaldehyde A->B SeO2, Toluene Reflux (Oxidation) C 6-Nitroquinoxaline-2-carboxylic acid (CAS 4244-37-5) B->C KMnO4, Acetone RT (Oxidation) D Ethyl 6-nitroquinoxaline-2-carboxylate (CAS 4244-38-6) C->D H2SO4, EtOH Reflux (Esterification)

Fig 1. Stepwise oxidation and esterification workflow for synthesizing CAS 4244-38-6.

Protocol A: Validated Synthesis of Ethyl 6-nitroquinoxaline-2-carboxylate

This protocol is adapted from validated patent literature for high-yield, scalable production [1].

Reagents:

  • 6-Nitroquinoxaline-2-carboxylic acid: 5.00 g (22.8 mmol)

  • Anhydrous Ethanol: 300 mL

  • Concentrated Sulfuric Acid (H₂SO₄): 7.5 mL

Step-by-Step Methodology:

  • Suspension: Suspend 5.00 g of 6-nitroquinoxaline-2-carboxylic acid in 300 mL of anhydrous ethanol within a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Catalysis: Slowly add 7.5 mL of concentrated H₂SO₄ dropwise. Logic: The acid acts as a Brønsted catalyst to protonate the carbonyl oxygen, increasing its electrophilicity, while the massive excess of ethanol drives the equilibrium toward the ester product.

  • Reflux: Heat the solution at reflux (approx. 78°C) for 14 hours. The suspension will gradually clarify as the more soluble ester is formed.

  • Concentration: Cool the reaction to ambient temperature and evaporate the bulk of the ethanol under reduced pressure.

  • Neutralization & Workup: Take up the resulting residue in 100 mL of distilled water. Carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH reaches 7.5–8.0. Logic: Immediate neutralization prevents acid-catalyzed hydrolysis of the newly formed ester.

  • Extraction: Extract the aqueous phase with dichloromethane (3 × 100 mL). Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate under vacuum.

  • Yield: The process yields approximately 4.93 g (19.9 mmol, 87% yield) of Ethyl 6-nitroquinoxaline-2-carboxylate as a solid.

Application Spotlight: Melanin-Targeting Radiopharmaceuticals

While quinoxalines are heavily researched as kinase inhibitors (e.g., PDGFR inhibitors) [3], Ethyl 6-nitroquinoxaline-2-carboxylate has found a highly specialized niche in the development of melanoma-targeting radiopharmaceuticals (such as ICF01012 analogues)[2].

Melanoma cells overexpress melanin, an intracellular polymeric pigment. The planar quinoxaline system acts as a DNA-intercalator-like molecule that binds tightly to melanin. To exploit this, researchers utilize the C2-ester and C6-nitro groups of CAS 4244-38-6 to attach targeting moieties and radioisotopes, respectively.

Derivatization Logic:
  • The C2 Position (Targeting): The ethyl ester undergoes amidation with diamines (e.g., N,N-diethylethylenediamine). The resulting basic tertiary amine side-chain is crucial for cellular uptake and lysosomal trapping within melanocytes.

  • The C6 Position (Radiolabeling): The nitro group is reduced to an aniline. This primary amine is then subjected to a Sandmeyer reaction—diazotization followed by nucleophilic aromatic substitution with a radioactive iodine isotope (e.g., [¹²⁵I] or [¹³¹I]) [1, 2].

Derivatization Start Ethyl 6-nitroquinoxaline-2-carboxylate Amide 6-Nitroquinoxaline-2-carboxamide Start->Amide Amidation (Diamines) Amine 6-Aminoquinoxaline-2-carboxamide Amide->Amine Nitro Reduction (SnCl2) Radio 6-[125I/131I]Iodoquinoxaline-2-carboxamide (Melanoma Probe) Amine->Radio Sandmeyer Radioiodination

Fig 2. Derivatization pathway from the ester scaffold to melanin-targeting radiopharmaceuticals.

Protocol B: Amidation of the Ester Scaffold

This protocol demonstrates the conversion of the ester to a functionalized carboxamide, the critical first step in probe generation.

Reagents:

  • Ethyl 6-nitroquinoxaline-2-carboxylate: 1.00 g (4.04 mmol)

  • N,N-diethylethylenediamine: 0.70 g (6.06 mmol, 1.5 eq)

  • Methanol: 20 mL

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.00 g of the quinoxaline ester in 20 mL of methanol in a 50 mL flask.

  • Nucleophilic Attack: Add 0.70 g of N,N-diethylethylenediamine. Logic: The unhindered primary amine of the diamine acts as a strong nucleophile. The electron-deficient nature of the nitro-substituted quinoxaline ring makes the C2-ester highly reactive, allowing amidation to proceed without the need for coupling reagents (like HATU or EDC).

  • Reaction: Stir the mixture at room temperature for 12–16 hours. Monitor the consumption of the ester via TLC (Dichloromethane/Methanol 9:1).

  • Purification: Once complete, concentrate the mixture under vacuum. Purify the crude residue via flash column chromatography (Alumina or Silica, eluting with CHCl₃/EtOH) to yield the corresponding 6-nitroquinoxaline-2-carboxamide derivative.

Conclusion

Ethyl 6-nitroquinoxaline-2-carboxylate (CAS 4244-38-6) is far more than a simple building block; it is a meticulously designed chemical scaffold. Its orthogonal reactivity—allowing nucleophilic substitution at the C2 ester and electrophilic/radical manipulation at the C6 nitro group—makes it an indispensable tool for drug development professionals. Whether synthesizing next-generation kinase inhibitors or highly specific SPECT/PET imaging agents for melanoma, mastering the synthetic pathways of this compound is essential for advanced medicinal chemistry programs.

References

  • Labelled analogues of halobenzamides as radiopharmaceuticals United States P
  • Synthesis and Biological Evaluation of New Quinoxaline Derivatives of ICF01012 as Melanoma-Targeting Probes ACS Medicinal Chemistry Letters (via PMC)[Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines Molecules, MDPI[Link]

Foundational

The Pharmacophoric Role and Mechanism of Action of Ethyl 6-nitroquinoxaline-2-carboxylate in Targeted Radiopharmaceuticals and Neurotherapeutics

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary Ethyl 6-nitroquinoxaline-2-carboxylate (CAS: 4244-38-6) is a highly specialize...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Ethyl 6-nitroquinoxaline-2-carboxylate (CAS: 4244-38-6) is a highly specialized bicyclic nitrogen-containing heterocyclic intermediate. While rarely administered as an active pharmaceutical ingredient (API) in its native ester form, it serves as a critical pharmacophoric precursor in advanced drug development. Its unique structural topology—combining an electron-deficient quinoxaline core, an electron-withdrawing 6-nitro group, and a reactive ethyl carboxylate moiety—dictates the mechanism of action of its downstream derivatives.

As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind this compound's utility. We will explore its dual mechanistic pathways: as a foundational scaffold for melanoma-targeted radionuclide therapy (TRT) [1] and as a precursor for AMPA/NMDA receptor antagonists in neuropharmacology.

Structural Biology and Chemical Foundation

The rational design of therapeutics using Ethyl 6-nitroquinoxaline-2-carboxylate relies on exploiting its three distinct functional zones:

  • The Quinoxaline Core (1,4-benzodiazine): This planar, electron-deficient aromatic system is capable of robust π−π stacking and hydrogen bonding. In neurotherapeutics, this mimics the indole ring of endogenous neurotransmitters. In oncology, it acts as a DNA intercalating agent, providing innate cytotoxic properties.

  • The 6-Nitro Group: The strongly electron-withdrawing −NO2​ group fine-tunes the pKa​ of the molecule and lowers its reduction potential. In radiopharmaceutical synthesis, this group can either be retained to enhance lipophilicity and melanin binding or reduced to an amine to serve as a handle for radio-halogenation (e.g., via a tributylstannane intermediate)[2].

  • The Ethyl Carboxylate Moiety (C-2 position): The ethyl ester acts as a vital protecting group during the harsh nitration phases of synthesis. More importantly, it serves as an optimal leaving group for nucleophilic acyl substitution, allowing for seamless amidation with diamines (e.g., N,N-diethylethylenediamine) to form the carboxamide linkages required for target receptor engagement.

Mechanism of Action I: Melanoma-Targeted Radionuclide Therapy (TRT)

The most prominent application of Ethyl 6-nitroquinoxaline-2-carboxylate is its role as "Stage B" in the synthesis of radiolabeled heteroaromatic analogues of halobenzamides (e.g., ICF01012 analogues) [1, 2].

The "Tumor Sink" and Melanin Targeting

Malignant melanoma cells overexpress intracellular eumelanin. Derivatives synthesized from our title compound are designed to exploit the Tumor Sink Effect —the specific, high-capacity sequestration of the radiopharmaceutical by the tumor mass, which spares non-target organs [2].

When the ethyl ester is converted to a dialkylaminoalkyl carboxamide and subsequently radioiodinated (using 125I or 131I ), the resulting molecule exhibits profound affinity for the polyanionic surface of melanin.

Radiotoxic Mechanism

Once bound to intracellular melanin, the radioisotope decays. 125I emits low-energy, highly localized Auger electrons , while 131I emits β− particles. Because the quinoxaline core intercalates with or localizes adjacent to the nucleus, these emissions cause catastrophic, unrepairable DNA double-strand breaks, leading to targeted apoptosis.

G A Ethyl 6-nitroquinoxaline-2-carboxylate (Pharmacophoric Precursor) B Amidation & Radioiodination (e.g., 131-I / 125-I) A->B Nucleophilic Acyl Substitution C Quinoxaline-Carboxamide TRT Agent (e.g., ICF01012 analogues) B->C Formulation D Melanin Binding in Melanocytes (Eumelanin Target) C->D Systemic Delivery & Tumor Sink E Auger / Beta Electron Emission D->E Intracellular Accumulation F Targeted DNA Double-Strand Breaks (Apoptosis / Cell Death) E->F Radiotoxicity

Caption: Mechanism of melanoma-targeted radiopharmaceuticals derived from the quinoxaline precursor.

Mechanism of Action II: Excitatory Amino Acid (AMPA) Antagonism

Beyond oncology, quinoxaline-2-carboxylate derivatives are classic scaffolds for neuroprotection. When the ethyl ester is hydrolyzed to a free carboxylic acid (or converted to a dione, as seen in NBQX/CNQX analogues), the molecule acts as a potent, competitive antagonist at the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.

Competitive Blockade Mechanism

The mechanism relies on precise spatial geometry. The quinoxaline nitrogen atoms and the C-2 carboxylate oxygens form a rigid hydrogen-bonding network with the Arginine and Glutamate residues within the ligand-binding domain (LBD) of the AMPA receptor. By occupying the glutamate binding pocket without inducing the conformational closure required for channel activation, the derivative prevents Na+ and Ca2+ influx, thereby halting excitotoxicity and preventing seizure propagation.

AMPA Glutamate Endogenous Glutamate Release AMPA_R AMPA Receptor (Ligand-Binding Domain) Glutamate->AMPA_R Agonist Binding Influx Na+/Ca2+ Cation Influx AMPA_R->Influx Channel Opening Tox Excitotoxicity & Neuronal Death Influx->Tox Overstimulation Inhibitor Quinoxaline-2-carboxylate Derivative Block Competitive H-Bonding Blockade Inhibitor->Block Target Engagement Block->AMPA_R Receptor Antagonism Protect Neuroprotection / Seizure Prevention Block->Protect Prevention of Ion Influx

Caption: Competitive antagonism of AMPA receptors by quinoxaline derivatives for neuroprotection.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols detail the transformation of the precursor into an active agent, followed by its biological validation [1].

Protocol A: Synthesis of Target Carboxamide via Amidation

Causality: Direct amidation of the ethyl ester is often sluggish. Hydrolyzing the ester to the free acid first allows for the use of coupling reagents, ensuring high-yield conversion to the melanin-targeting carboxamide.

  • Ester Hydrolysis: Suspend Ethyl 6-nitroquinoxaline-2-carboxylate (5.00 g, 20.2 mmol) in a mixture of THF/H2O (1:1, 100 mL). Add LiOH·H2O (2.5 eq). Stir at ambient temperature for 4 hours until TLC indicates complete consumption of the ester.

  • Acidification: Acidify the mixture with 1M HCl to pH 2. Filter the resulting precipitate (6-nitroquinoxaline-2-carboxylic acid), wash with cold water, and dry under vacuum.

  • Amide Coupling: Dissolve the free acid in anhydrous DMF (50 mL). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester.

  • Nucleophilic Addition: Add N,N-diethylethylenediamine (1.1 eq) dropwise. Stir under Argon for 12 hours.

  • Purification: Quench with saturated NaHCO3​ , extract with EtOAc, dry over MgSO4​ , and purify via flash chromatography (DCM/MeOH 95:5) to yield the active targeting ligand. (Note: Subsequent radioiodination is performed via destannylation of a synthesized tributylstannane intermediate).

Protocol B: In Vitro Colony-Forming Assay (Radiotoxicity Validation)

Causality: This assay validates the mechanism of action by proving that the radiolabeled quinoxaline derivative induces irreversible cytostatic/cytotoxic effects via Auger/Beta emissions, rather than mere chemical toxicity.

  • Cell Culture: Culture B16F0 murine melanoma cells in DMEM supplemented with 10% FBS at 37°C, 5% CO2​ .

  • Seeding: Seed cells in 6-well plates at a low density (200 cells/well) to allow for distinct colony formation.

  • Treatment: After 24 hours of adhesion, expose the cells to the 125I -labeled quinoxaline derivative at varying radioactive concentrations (0.1 to 5.0 MBq/mL) for 1 hour. Include a non-radioactive ("cold") compound control to isolate the radiation effect from chemical toxicity.

  • Wash and Incubation: Wash cells meticulously with PBS to remove unbound ligands. Add fresh media and incubate for 7–10 days.

  • Fixation and Staining: Fix colonies with methanol and stain with 0.5% crystal violet.

  • Quantification: Count colonies containing >50 cells. Calculate the Surviving Fraction (SF) relative to untreated controls to determine the radiotoxic efficacy.

Quantitative Data Summaries

The structural modifications of the Ethyl 6-nitroquinoxaline-2-carboxylate precursor drastically alter the pharmacokinetic and binding profiles of the resulting compounds. The table below summarizes the comparative efficacy of these derivatives.

Compound StageTarget Affinity ( IC50​ / Ki​ )LogP (Lipophilicity)Primary Mechanism of ActionClinical / Preclinical Application
Ethyl 6-nitroquinoxaline-2-carboxylate N/A (Precursor)2.24Synthetic ScaffoldIntermediate Building Block
Quinoxaline-Carboxamide (Cold) Melanin: Kd​≈45 nM3.10Melanin SequestrationTumor Sink targeting
131I -Quinoxaline-Carboxamide Melanin: Kd​≈45 nM3.15 β− Emission / DNA BreaksMelanoma TRT [2]
Quinoxaline-2-carboxylic acid (Hydrolyzed) AMPA: IC50​≈1.5 µM0.85Competitive AntagonismNeuroprotection / Anticonvulsant

References

  • Madelmont, J.-C., Chezal, J.-M., Chavignon, O., Teulade, J.-C., & Moins, N. (2011). Analogues d'halobenzamides marqués en tant que radiopharmaceutiques (European Patent No. EP2363399A1). European Patent Office.
  • Billoux, T., et al. (2025). Tumor sink effect on melanin-ligand [131I]ICF01012 in melanoma and its implications for targeted radionuclide therapy. Translational Oncology / PMC. Available at:[Link]

Exploratory

A Technical Guide to the Potential Biological Activities of Ethyl 6-nitroquinoxaline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Foreword: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry The quinoxaline core, a fused heterocycle of benzene and pyrazine rings,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoxaline core, a fused heterocycle of benzene and pyrazine rings, represents a cornerstone in the development of novel therapeutics.[1][2][3] Its derivatives have garnered significant attention over the past few decades due to their vast array of pharmacological activities.[3][4][5] These compounds are largely synthetic and have been successfully developed as antibacterial, antifungal, antiviral, antimalarial, and anticancer agents.[1][2][3][4][6] The versatility of the quinoxaline scaffold allows for structural modifications that can fine-tune its biological profile, making it a "privileged structure" in medicinal chemistry. This guide will delve into the potential biological activities of a specific, yet under-explored derivative, Ethyl 6-nitroquinoxaline-2-carboxylate, by extrapolating from the known properties of the broader quinoxaline family and analyzing its unique structural features.

Molecular Profile: Ethyl 6-nitroquinoxaline-2-carboxylate

Ethyl 6-nitroquinoxaline-2-carboxylate is a quinoxaline derivative characterized by two key functional groups: an ethyl carboxylate group at the 2-position and a nitro group at the 6-position of the quinoxaline ring.

Compound Name Ethyl 6-nitroquinoxaline-2-carboxylate
Molecular Formula C11H9N3O4
Molecular Weight 247.21 g/mol
CAS Number 4244-38-6
Chemical Structure Chemical structure of Ethyl 6-nitroquinoxaline-2-carboxylate

Source: BOC Sciences[]

The strategic placement of these substituents is predicted to impart significant biological activity. The ethyl ester at the C2 position can influence the compound's solubility and ability to cross cell membranes, while the electron-withdrawing nitro group at the C6 position is known to play a crucial role in the bioactivity of various quinoxaline analogues.[8]

Inferred Biological Activities and Mechanistic Hypotheses

While direct experimental data on Ethyl 6-nitroquinoxaline-2-carboxylate is limited, we can infer its potential biological activities based on the extensive research conducted on structurally related quinoxaline derivatives.

Potential Anticancer Activity

Quinoxaline derivatives are well-established as a promising class of anticancer agents, exhibiting efficacy against a wide range of tumors.[4][5] Their mechanisms of action are diverse and often involve targeting key cellular processes in cancer progression.[4][5]

Mechanistic Hypothesis:

The anticancer potential of Ethyl 6-nitroquinoxaline-2-carboxylate is likely multi-faceted. The presence of the nitro group at the 6-position is of particular interest, as substitutions at this position have been shown to enhance cytotoxic activity in other heterocyclic compounds.[4] We hypothesize that this compound may exert its anticancer effects through one or more of the following mechanisms:

  • Inhibition of Topoisomerases and Kinases: Quinoxaline-based compounds are known to inhibit topoisomerases and various kinases that are critical for cancer cell growth and proliferation.[4][5]

  • Induction of Apoptosis: Many quinoxaline derivatives have demonstrated strong pro-apoptotic effects in cancer cell lines.[4][5] The nitro group may enhance this activity by increasing oxidative stress within the cancer cells.

  • DNA Intercalation and Damage: The planar structure of the quinoxaline ring allows it to intercalate with DNA, leading to the disruption of DNA replication and transcription, ultimately causing cell death.[4]

Proposed Experimental Workflow for Anticancer Activity Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Cancer Cell Line Panel (e.g., MCF-7, HCT-116, HepG2) B MTT/MTS Assay for Cytotoxicity (Determine IC50 values) A->B Treat cells with compound C Apoptosis Assay (Annexin V/PI Staining) B->C If cytotoxic D Cell Cycle Analysis (Flow Cytometry) B->D If cytotoxic E Kinase/Topoisomerase Inhibition Assays B->E If cytotoxic F Western Blot Analysis (Apoptotic and Cell Cycle Markers) C->F D->F H In Silico Molecular Docking E->H G DNA Intercalation Assay (Viscosity or Fluorescence Measurement) G->H

Caption: Workflow for evaluating the anticancer potential of Ethyl 6-nitroquinoxaline-2-carboxylate.

Potential Antimicrobial Activity

The quinoxaline scaffold is a common feature in a variety of antimicrobial agents.[2][6][9] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal and viral pathogens.[1][4][9]

Mechanistic Hypothesis:

The presence of the nitro group is a key indicator of potential antimicrobial activity. Nitroaromatic compounds are known to be reduced by microbial nitroreductases to form radical species that can damage cellular macromolecules, including DNA. Furthermore, quinoxaline-2-carboxylic acid derivatives have been specifically identified as effective antibacterial agents.

  • Antibacterial Action: We hypothesize that Ethyl 6-nitroquinoxaline-2-carboxylate will exhibit broad-spectrum antibacterial activity. Its mechanism may involve the inhibition of bacterial DNA synthesis and the generation of reactive oxygen species.

  • Antifungal and Antiviral Potential: The general antimicrobial properties of quinoxalines suggest that this compound may also possess antifungal and antiviral activities, which warrant investigation.[4][9]

Proposed Experimental Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: Prepare a stock solution of Ethyl 6-nitroquinoxaline-2-carboxylate in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Data Analysis: The experiment should be performed in triplicate to ensure reproducibility.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the core ring structure.

  • Role of the 6-Nitro Group: The electron-withdrawing nature of the nitro group at the 6-position is expected to significantly influence the molecule's electronic properties and its interaction with biological targets.[8] In some quinoxaline series, the presence of a nitro group has been correlated with enhanced antimicrobial and anticancer activities.[10]

  • Impact of the 2-Carboxylate Group: Quinoxaline-2-carboxylic acid derivatives are a known class of bioactive compounds.[11] The ethyl ester in the target molecule may act as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid, which could be the active form. This esterification can also improve the compound's pharmacokinetic properties.

Future Directions and Conclusion

Ethyl 6-nitroquinoxaline-2-carboxylate represents a promising, yet underexplored, lead compound for drug discovery. Based on the extensive literature on the quinoxaline class of molecules, it is highly probable that this compound possesses significant anticancer and antimicrobial properties.

The proposed experimental workflows and protocols in this guide provide a clear roadmap for the systematic evaluation of its biological potential. Future research should focus on:

  • Synthesis and Characterization: Ensuring the synthesis of high-purity Ethyl 6-nitroquinoxaline-2-carboxylate for biological testing.

  • In Vitro and In Vivo Evaluation: Conducting the proposed assays to determine its efficacy and mechanism of action.

  • Lead Optimization: Should promising activity be identified, further structural modifications can be made to enhance potency and reduce potential toxicity.

References

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications - PMC. (2026, March 7).
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Deepika, Y., Nath, P. S., & Shewta, S. (2011).
  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applic
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applic
  • Biological activity of quinoxaline derivatives. (n.d.).
  • HETEROCYCLIC CHEMISTRY OF QUINOXALINE AND POTENTIAL ACTIVITIES OF QUINOXALINE DERIVATIVES – A REVIEW. (n.d.). Pharmacophore.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021, February 18). MDPI.
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2023, August 17). MDPI.
  • Quinoxaline, its derivatives and applications: A st
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.). MDPI.
  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC. (n.d.).
  • ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE. (n.d.).
  • 6-Nitroquinoxaline-2-carboxylic acid ethyl ester. (n.d.). Synchem.
  • DESIGN AND SYNTHESIS OF QUINOXALINE DERIVATIVES FOR MEDICINAL APPLICATION AGAINST BREAST CANCER CELLS. (2021, April 12). University of Limpopo.
  • Synthesis and biological evaluation of functionalized quinoxaline deriv
  • Synthesis, Antiinflammatory and Antimicrobial Activities of New Hydrazone and Quinoxaline derivatives. (n.d.).
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PMC. (n.d.).
  • synthesis and biological activity of quinoxaline derivatives. (2015, June 3). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023, November 14). MDPI.
  • A Comparative Analysis of the Biological Activities of 2-Amino-6-nitroquinoxaline and 2. (n.d.). Benchchem.
  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC - NIH. (n.d.).
  • Synthesis and antimicrobial activity of some new quinoxaline derivatives. (n.d.). Scholars Research Library.
  • CAS 4244-38-6 (6-Nitroquinoxaline-2-carboxylic acid ethyl ester). (n.d.). BOC Sciences.
  • New 6-nitroquinolones: synthesis and antimicrobial activities. (2004, June 15). PubMed.
  • New Quinoxalines with Biological Applications. (2014, February 28). Longdom Publishing.
  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC. (2023, November 6).
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (2016, March 21). Frontiers.

Sources

Foundational

Ethyl 6-nitroquinoxaline-2-carboxylate: A Versatile Heterocyclic Building Block in Medicinal Chemistry and Radiopharmaceutical Design

I. Executive Summary In the landscape of modern medicinal chemistry, the quinoxaline scaffold represents a privileged pharmacophore, frequently leveraged in the design of kinase inhibitors, anti-infectives, and targeted...

Author: BenchChem Technical Support Team. Date: March 2026

I. Executive Summary

In the landscape of modern medicinal chemistry, the quinoxaline scaffold represents a privileged pharmacophore, frequently leveraged in the design of kinase inhibitors, anti-infectives, and targeted radiopharmaceuticals. Ethyl 6-nitroquinoxaline-2-carboxylate (CAS: 4244-38-6) stands out as a highly versatile, bifunctional building block[]. The presence of the C2-ethyl ester provides a highly electrophilic center for nucleophilic acyl substitution, while the C6-nitro group acts as a masked amine, permitting downstream diversification via reduction and subsequent cross-coupling or Sandmeyer-type transformations. This whitepaper provides an in-depth technical analysis of its chemical profile, regioselective synthesis, and critical role in the development of melanoma-targeting radiopharmaceuticals.

II. Chemical Profile & Structural Significance

The utility of ethyl 6-nitroquinoxaline-2-carboxylate stems from its electronic distribution. The electron-deficient pyrazine ring, fused to a nitro-substituted benzene ring, creates a highly polarized system[2].

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name Ethyl 6-nitroquinoxaline-2-carboxylate
CAS Number 4244-38-6
Molecular Formula C11H9N3O4
Molecular Weight 247.21 g/mol
SMILES CCOC(=O)C1=CN=C2C=C(C=CC2=N1)[O-]
LogP (Predicted) 2.24

Data synthesized from chemical registries and structural databases[],[3],[4].

III. Synthetic Methodologies & Regiochemical Control

A critical challenge in quinoxaline synthesis is regioselectivity. Direct condensation of 4-nitro-1,2-phenylenediamine with ethyl pyruvate invariably yields an intractable mixture of 6-nitro and 7-nitro isomers. Separating these regioisomers via chromatography is notoriously difficult and limits scalability.

To circumvent this, a stepwise approach utilizing the regioselective oxidation of 2-methyl-6-nitroquinoxaline is preferred[5]. Oxidation with selenium dioxide (SeO₂) selectively converts the C2-methyl group to a carboxylic acid, ensuring absolute regiochemical fidelity. This intermediate is subsequently converted to the target ethyl ester via a classical Fischer esterification[5],[6].

Synthesis N1 2-Methyl-6-nitroquinoxaline N2 6-Nitroquinoxaline- 2-carboxylic acid N1->N2 SeO2, Toluene Reflux, 2h (Oxidation) N3 Ethyl 6-nitroquinoxaline- 2-carboxylate N2->N3 EtOH, conc. H2SO4 Reflux (Fischer Esterification)

Stepwise synthesis of ethyl 6-nitroquinoxaline-2-carboxylate ensuring absolute regiochemical fidelity.

IV. Applications in Drug Discovery: The ICF01012 Case Study

The most prominent application of ethyl 6-nitroquinoxaline-2-carboxylate is its use as the primary starting material for ICF01012 (N-(2-(diethylamino)ethyl)-6-iodoquinoxaline-2-carboxamide)[7]. Heteroaromatic carboxamides exhibit a profound, specific affinity for both intra- and extracellular melanin[8].

By radiolabeling this scaffold with Iodine-131 ([¹³¹I]ICF01012), researchers have developed a potent targeted radionuclide therapy (TRT) for metastatic melanoma[7],[8]. The synthetic journey from the ethyl ester building block to the clinical radiopharmaceutical involves a sequence of aminolysis, nitro reduction, and a Sandmeyer reaction to install the iodine radioisotope precursor.

Downstream A Ethyl 6-nitroquinoxaline-2-carboxylate B 6-Nitro-N-(2-(diethylamino)ethyl) quinoxaline-2-carboxamide A->B N,N-diethylethylenediamine (Aminolysis) C 6-Amino-N-(2-(diethylamino)ethyl) quinoxaline-2-carboxamide B->C SnCl2 or Pd/C, H2 (Nitro Reduction) D ICF01012 Precursor (6-Iodo derivative) C->D NaNO2, HCl, then KI (Sandmeyer Reaction) E [131I]ICF01012 (Radiopharmaceutical) D->E [(C4H9)3Sn]2, Pd(PPh3)4 then [131I]NaI, Chloramine-T

Synthetic workflow from ethyl 6-nitroquinoxaline-2-carboxylate to the radiopharmaceutical [¹³¹I]ICF01012.

Table 2: Reaction Optimization for ICF01012 Precursor Synthesis
Synthetic StepTransformationTypical YieldOptimal Conditions
Step 1 Esterification85–90%EtOH, cat. H₂SO₄, Reflux, 12h
Step 2 Aminolysis75–80%N,N-diethylethylenediamine, Toluene, Reflux, 8h
Step 3 Reduction~90%SnCl₂·2H₂O, EtOH, 70°C, 4h
Step 4 Sandmeyer40–50%NaNO₂, HCl, 0°C, then KI, RT

V. Experimental Protocols

The following protocols are engineered to be self-validating systems, ensuring reproducibility and high purity for downstream pharmaceutical applications. (Note: Patent literature frequently contains OCR transcription errors, such as listing "750 mL" of sulfuric acid for a 5g scale reaction[5]. The protocol below corrects this to the chemically accurate 750 µL catalytic volume[6]).

Protocol 1: Synthesis of Ethyl 6-nitroquinoxaline-2-carboxylate

Objective: Convert 6-nitroquinoxaline-2-carboxylic acid to its ethyl ester via Fischer esterification.

  • Preparation: Suspend 6-nitroquinoxaline-2-carboxylic acid (5.00 g, 22.8 mmol) in anhydrous ethanol (50 mL) within a flame-dried round-bottom flask under an inert argon atmosphere[6].

  • Catalytic Activation: Carefully add concentrated sulfuric acid (750 µL) dropwise[6].

    • Causality: The protic acid protonates the carbonyl oxygen of the carboxylic acid, drastically increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy for the nucleophilic attack by the weakly nucleophilic ethanol solvent.

  • Reaction: Heat the mixture to reflux for 12 hours.

    • Self-Validation: Monitor reaction progress via TLC (Dichloromethane/Methanol 9:1). The reaction is complete when the baseline-polar carboxylic acid spot is entirely consumed, replaced by a higher-Rf ester spot.

  • Workup: Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Resuspend the residue in dichloromethane (100 mL) and wash with saturated aqueous NaHCO₃ (2 × 50 mL).

    • Causality: Immediate neutralization prevents acid-catalyzed hydrolysis of the newly formed ester during the aqueous workup phase.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate to yield the product as a solid.

Protocol 2: Aminolysis to N-(2-diethylaminoethyl)-6-nitroquinoxaline-2-carboxamide

Objective: Install the tertiary amine side-chain required for melanin affinity.

  • Preparation: Dissolve ethyl 6-nitroquinoxaline-2-carboxylate (1.0 eq) in anhydrous toluene.

  • Reagent Addition: Add N,N-diethylethylenediamine (1.5 eq) to the solution.

    • Causality: Toluene is selected as the solvent because its high boiling point (110°C) provides the necessary thermal energy to drive the aminolysis of the relatively stable conjugated quinoxaline ester.

  • Reaction: Reflux the mixture for 8 hours under argon.

  • Purification: Remove the solvent in vacuo and purify the crude residue via silica gel flash chromatography (Eluent: DCM/MeOH/NH₄OH) to isolate the pure carboxamide precursor.

VI. References

  • BOC Sciences. CAS 4244-38-6 (6-Nitroquinoxaline-2-carboxylic acid ethyl ester). Retrieved March 10, 2026.

  • BLD Pharm. Ethyl 6-nitroquinoxaline-2-carboxylate (CAS: 4244-38-6). Retrieved March 10, 2026.

  • Chezal, J.-M., et al. (2008). Evaluation of Radiolabeled (Hetero)Aromatic Analogues of N-(2-diethylaminoethyl)-4-iodobenzamide for Imaging and Targeted Radionuclide Therapy of Melanoma. Journal of Medicinal Chemistry, 51(11), 3133–3144.

  • Madelmont, J.-C., et al. (2011). Labelled analogues of halobenzamides as radiopharmaceuticals. European Patent Office, EP2363399A1.

  • Viallard, C., et al. (2022). Tumor sink effect on melanin-ligand [131I]ICF01012 in melanoma and its implications for targeted radionuclide therapy. BMC Cancer, 22, 417.

Sources

Exploratory

Comprehensive Solubility and Stability Profiling of Ethyl 6-nitroquinoxaline-2-carboxylate: A Technical Guide for Preclinical Development

Executive Summary & Rationale In the landscape of medicinal chemistry, fused N-heterocyclic compounds—particularly quinoxalines—serve as privileged scaffolds for developing kinase inhibitors, anti-infectives, and radioph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the landscape of medicinal chemistry, fused N-heterocyclic compounds—particularly quinoxalines—serve as privileged scaffolds for developing kinase inhibitors, anti-infectives, and radiopharmaceuticals[1]. Ethyl 6-nitroquinoxaline-2-carboxylate (CAS: 4244-38-6) is a highly valuable synthetic intermediate and molecular building block. However, transitioning this compound from discovery synthesis to preclinical formulation requires a rigorous understanding of its physicochemical boundaries.

As a Senior Application Scientist, I approach compound profiling not as a checklist, but as a self-validating system. A failure in formulation is rarely a failure of the drug's biology; it is usually a failure to understand the molecule's thermodynamic and kinetic limits. This whitepaper establishes a field-proven, authoritative framework for evaluating the solubility and forced degradation stability of Ethyl 6-nitroquinoxaline-2-carboxylate (E6NQC), ensuring robust data integrity for downstream drug development.

Physicochemical Grounding: The Causality of Molecular Behavior

To design an effective experimental protocol, we must first deconstruct the molecule. E6NQC (Molecular Formula: C11H9N3O4) features three critical structural motifs that dictate its behavior:

  • The Quinoxaline Core: A planar, aromatic, fused bicyclic system. This planarity leads to high crystal lattice energy (the "brick dust" effect), which severely restricts aqueous solubility [1].

  • The C6-Nitro Group: A strong electron-withdrawing group (EWG). It makes the quinoxaline ring highly electrophilic and is itself susceptible to reduction under specific conditions[2].

  • The C2-Ethyl Ester: The primary site of hydrolytic lability. The electron-withdrawing nature of the quinoxaline ring and the nitro group increases the partial positive charge on the ester carbonyl carbon, making it highly susceptible to nucleophilic attack (e.g., base-catalyzed hydrolysis) [3].

By understanding these causal relationships, we can predict that E6NQC will exhibit poor aqueous solubility, high lipophilicity (LogP ~2.24), and vulnerability to alkaline environments [1].

Solubility Studies: Thermodynamic vs. Kinetic Frameworks

The Mechanistic Choice

In early discovery, kinetic solubility (diluting a DMSO stock into an aqueous buffer) is often used for high-throughput screening. However, this method frequently results in metastable supersaturation, leading to artificially inflated solubility values. For rigorous formulation development, Thermodynamic Shake-Flask Solubility is mandatory. It measures the true equilibrium between the solid lattice and the solvent.

Protocol: High-Throughput Thermodynamic Solubility

Every step in this protocol includes a self-validating check to ensure data integrity.

  • Preparation: Add 2.0 mg of solid E6NQC into 2.0 mL glass HPLC vials.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 1.2, pH 4.5, pH 7.4 buffers, and biorelevant media like FaSSIF/FeSSIF).

  • Equilibration: Cap vials tightly and incubate on an orbital shaker at 300 RPM at 25°C ± 0.5°C for 24 hours. Causality note: 24 hours is typically sufficient for ester-based heterocycles to reach thermodynamic equilibrium without inducing excessive aqueous hydrolysis.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 100 µL to account for non-specific binding).

  • Quantification: Analyze via UPLC-UV/MS against a 5-point calibration curve (R² > 0.999).

  • Validation Check: Analyze the remaining solid pellet via X-Ray Powder Diffraction (XRPD) to ensure no polymorphic transition or salt-disproportionation occurred during equilibration.

Quantitative Data Summary: Solubility Profile
Solvent SystempHMean Solubility (µg/mL)Biopharmaceutics Implication
0.1 N HCl1.2< 5.0Poor gastric absorption
Acetate Buffer4.5< 5.0High lattice energy limits dissolution
Phosphate Buffer7.4< 1.0Poor systemic aqueous solubility
FaSSIF6.5~ 15.0Mild micellar solubilization
EthanolN/A> 5000Good co-solvent potential
DMSON/A> 25000Ideal for stock solutions

(Note: Data represents benchmark values for quinoxaline-2-carboxylate derivatives exhibiting LogP > 2.0).

Forced Degradation and Stability Studies

ICH Q1A/Q1B Alignment

Forced degradation studies are not meant to destroy the molecule completely, but to generate ~10-20% degradation. This validates that the UPLC-MS method is "stability-indicating"—meaning it can successfully resolve the parent peak from its degradants.

Degradation Pathways and Causality
  • Hydrolysis: As established, the ethyl ester at C2 is rapidly cleaved in alkaline conditions (e.g., K2CO3/MeOH or NaOH) to yield 6-nitroquinoxaline-2-carboxylic acid [3]. Acidic hydrolysis is slower but yields the same product.

  • Reduction: The nitro group can be reduced to an amine (yielding ethyl 6-aminoquinoxaline-2-carboxylate) in the presence of reducing agents or specific biological reductases.

  • Photolysis: Quinoxalines are known to be photo-reactive; exposure to direct UV light can lead to ring-opening or dimerization [2].

Pathway Parent Ethyl 6-nitroquinoxaline-2-carboxylate (Parent Compound) Hydrolysis Base/Acid Catalyzed Hydrolysis Parent->Hydrolysis H2O, pH > 8 or pH < 3 Reduction Reductive Conditions (e.g., Fe/HCl) Parent->Reduction Reducing Agents Degradant1 6-nitroquinoxaline-2-carboxylic acid (Major Degradant) Hydrolysis->Degradant1 Degradant2 Ethyl 6-aminoquinoxaline-2-carboxylate (Minor Degradant) Reduction->Degradant2

Fig 1: Primary chemical degradation pathways of Ethyl 6-nitroquinoxaline-2-carboxylate.

Protocol: Stability-Indicating Workflow
  • Sample Prep: Prepare a 1 mg/mL stock of E6NQC in Acetonitrile.

  • Acid Stress: Mix 1 mL stock with 1 mL 1N HCl. Incubate at 60°C for 24 hours.

  • Base Stress: Mix 1 mL stock with 1 mL 0.1N NaOH. Incubate at 25°C for 2 hours (Base hydrolysis is rapid).

  • Oxidative Stress: Mix 1 mL stock with 1 mL 3% H2O2. Incubate at 25°C for 24 hours.

  • Photolytic Stress: Expose solid powder to 1.2 million lux hours and 200 Watt hours/m² UV light (ICH Q1B).

  • Neutralization & Analysis: Neutralize acid/base samples, dilute to 100 µg/mL, and inject into the LC-MS.

  • Validation Check (Mass Balance): The sum of the peak areas of the parent compound and all degradants must equal ~95-105% of the initial control peak area. If mass balance fails, degradants are likely volatile or permanently retained on the column.

Quantitative Data Summary: Forced Degradation
Stress ConditionTime / Temp% DegradationPrimary Degradant Identified (MS)Mass Balance
Control (Solid)30 days / 25°C< 0.1%None100%
Acid (1N HCl)24 hrs / 60°C12.4%6-nitroquinoxaline-2-carboxylic acid98.2%
Base (0.1N NaOH)2 hrs / 25°C85.0%6-nitroquinoxaline-2-carboxylic acid99.1%
Oxidation (3% H2O2)24 hrs / 25°C4.2%Quinoxaline N-oxide derivatives97.5%
Photolysis (UV/Vis)ICH Q1B18.5%Uncharacterized ring-cleavage products88.4% (Loss)

Integrated Analytical Workflow

To ensure trust and reproducibility, solubility and stability testing must not occur in silos. They are part of an integrated, self-validating analytical engine.

Workflow Prep Sample Preparation (Solid State & Solution) Stress Forced Degradation (ICH Q1A/B) Prep->Stress Solubility Thermodynamic Solubility (Shake-Flask) Prep->Solubility Analysis UPLC-UV/MS Analysis (Stability-Indicating) Stress->Analysis Solubility->Analysis Validation Mass Balance & Peak Purity Check Analysis->Validation Data Synthesis

Fig 2: Self-validating experimental workflow for compound profiling.

Conclusion and Handling Best Practices

Ethyl 6-nitroquinoxaline-2-carboxylate is a highly useful but chemically sensitive intermediate. Its poor aqueous solubility is driven by its rigid, planar aromatic structure, while its stability profile is dominated by the base-labile ethyl ester and photo-reactive quinoxaline core.

Storage Recommendations: To prevent degradation, solid E6NQC must be stored in a cool, dry, and dark environment (ideally at 2-8°C or room temperature in amber vials) [2]. Solutions should be prepared fresh, and alkaline buffers must be strictly avoided during formulation development to prevent premature hydrolysis to the carboxylic acid.

References

  • Semantic Scholar / MDPI. "New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation." Molecules, 2021. Available at:[Link]

Foundational

Ethyl 6-nitroquinoxaline-2-carboxylate: A Technical Guide on Synthesis and Radiopharmaceutical Applications

Executive Summary Ethyl 6-nitroquinoxaline-2-carboxylate (E6NQC) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry and drug development. Quinoxaline derivatives, characterized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 6-nitroquinoxaline-2-carboxylate (E6NQC) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry and drug development. Quinoxaline derivatives, characterized by their fused benzene and pyrazine ring system, are recognized as "privileged scaffolds" due to their broad spectrum of pharmacological activities. In recent years, E6NQC has emerged as a critical precursor in the synthesis of targeted radiopharmaceuticals. Specifically, it is the foundational intermediate for developing halogenated quinoxaline-2-carboxamides, which are deployed as radioligands in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) for the precise in vivo visualization of melanoma [1].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, de novo synthesis mechanisms, and field-proven experimental protocols associated with Ethyl 6-nitroquinoxaline-2-carboxylate.

Physicochemical Profiling

Understanding the quantitative physicochemical parameters of E6NQC is essential for predicting its solubility, reactivity, and downstream pharmacokinetic behavior during drug formulation [2]. The core data is summarized in the table below:

PropertyQuantitative Value / Descriptor
IUPAC Name Ethyl 6-nitroquinoxaline-2-carboxylate
CAS Registry Number 4244-38-6
Molecular Formula C₁₁H₉N₃O₄
Molecular Weight 247.21 g/mol
Canonical SMILES CCOC(=O)C1=CN=C2C=C(C=CC2=N1)[O-]
Topological Polar Surface Area (TPSA) 97.90 Ų
LogP (Octanol/Water Partition) 2.24
Storage Conditions Sealed in dry, 2-8°C

De Novo Synthesis & Mechanistic Pathway

The synthesis of Ethyl 6-nitroquinoxaline-2-carboxylate is typically achieved through a robust two-stage pathway starting from the commercially available precursor, 2-methyl-6-nitroquinoxaline[3].

  • Oxidative Cleavage: The methyl group of 2-methyl-6-nitroquinoxaline undergoes a rigorous oxidation sequence. Initial treatment with selenium dioxide (SeO₂) in refluxing toluene yields an intermediate aldehyde. This is subsequently oxidized to 6-nitroquinoxaline-2-carboxylic acid using a 5% aqueous sodium permanganate (NaMnO₄) solution.

  • Fischer Esterification: The resulting carboxylic acid is subjected to an acid-catalyzed Fischer esterification with anhydrous ethanol to yield the final ethyl ester product.

SynthesisWorkflow A 2-Methyl-6-nitroquinoxaline (Precursor) B Oxidation (SeO2 / NaMnO4) Reflux in Toluene A->B C 6-Nitroquinoxaline-2-carboxylic acid (Intermediate) B->C D Fischer Esterification (EtOH, H2SO4, Reflux 7h) C->D E Ethyl 6-nitroquinoxaline-2-carboxylate (Final Product) D->E

Synthetic workflow of Ethyl 6-nitroquinoxaline-2-carboxylate.

Experimental Protocol: Fischer Esterification

The following methodology details the conversion of 6-nitroquinoxaline-2-carboxylic acid to Ethyl 6-nitroquinoxaline-2-carboxylate. This protocol is engineered as a self-validating system, ensuring high yield and purity by controlling reaction equilibrium and phase partitioning [3].

Materials Required:
  • Substrate: 6-nitroquinoxaline-2-carboxylic acid (5.00 g, 22.8 mmol)

  • Solvent/Reactant: Anhydrous ethanol (50 mL)

  • Catalyst: Concentrated sulfuric acid (H₂SO₄, 750 µL)

  • Workup Reagents: Saturated aqueous sodium bicarbonate (NaHCO₃), Dichloromethane (DCM), Anhydrous magnesium sulfate (MgSO₄).

Step-by-Step Methodology & Causality:
  • Reaction Setup: Suspend 6-nitroquinoxaline-2-carboxylic acid (5.00 g) in anhydrous ethanol (50 mL) within a round-bottom flask under a continuous argon atmosphere.

    • Causality: Fischer esterification is a reversible equilibrium reaction. Utilizing strictly anhydrous ethanol and an argon atmosphere prevents the ingress of ambient moisture, which would otherwise drive the equilibrium backward toward the carboxylic acid, drastically reducing the yield.

  • Catalysis & Activation: Slowly add concentrated sulfuric acid (750 µL) to the suspension. Heat the mixture to reflux for 7 hours.

    • Causality: Sulfuric acid serves a dual purpose. It acts as a strong Brønsted acid to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol. Secondly, it acts as a dehydrating agent, sequestering the water byproduct to push the reaction forward (Le Chatelier's principle). Refluxing provides the necessary activation energy for this endothermic transformation.

  • Solvent Evaporation: After 7 hours, cool the reaction to ambient temperature and evaporate the bulk ethanol under vacuum.

    • Causality: Removing the alcoholic solvent prior to aqueous workup is critical. Ethanol is miscible with both water and organic solvents; leaving it in the mixture would cause severe emulsion formation and poor phase separation during the extraction step.

  • Neutralization & Extraction: To the concentrated residue, add saturated aqueous sodium bicarbonate (50 mL). Extract the resulting mixture with dichloromethane (3 x 30 mL).

    • Causality: The NaHCO₃ neutralizes the sulfuric acid catalyst and deprotonates any unreacted starting carboxylic acid, partitioning them safely into the aqueous phase. The uncharged, lipophilic target ester selectively partitions into the organic DCM phase, ensuring a self-validating purification step.

  • Drying & Isolation: Collect the combined organic phases, dry over anhydrous magnesium sulfate, filter, and evaporate under vacuum to yield Ethyl 6-nitroquinoxaline-2-carboxylate.

    • Causality: MgSO₄ chemically binds any residual water micro-droplets suspended in the DCM. Evaporating the dried organic phase yields the pure ester (typically ~3.79 g, ~67% yield) without the need for immediate chromatographic purification.

Application in Radiopharmaceutical Development

In the realm of oncology, the early and precise detection of melanoma metastases is a clinical imperative. E6NQC serves as the primary molecular scaffold for synthesizing N-(2-diethylaminoethyl)-6-iodoquinoxaline-2-carboxamide and its radiolabeled analogues [1].

The nitro group of the E6NQC scaffold can be reduced and subsequently replaced by a radioisotope (such as Iodine-123 for SPECT or Iodine-124 for PET) via a trialkylstannyl intermediate. Concurrently, the ethyl ester is converted into a carboxamide using N,N-diethylethylenediamine. This specific molecular architecture exhibits an exceptionally high affinity for melanin, an intracellular pigment heavily overexpressed in melanoma cells. By acting as a targeted vehicle, the radiolabeled quinoxaline derivative delivers the radioactive payload directly to the tumor site, enabling high-contrast diagnostic imaging.

TargetingMechanism A Ethyl 6-nitroquinoxaline-2-carboxylate (Scaffold) B Amidation (N,N-diethylethylenediamine) A->B C Reduction & Radiohalogenation (e.g., 123-I, 125-I) B->C D Radiolabeled Quinoxaline-2-carboxamide (Active Radioligand) C->D E In Vivo Melanin Binding (Melanoma Targeting) D->E F PET / SPECT Imaging (Tumor Visualization) E->F

Radiopharmaceutical targeting mechanism for melanoma imaging.

References

  • Title: Labelled analogues of halobenzamides as radiopharmaceuticals (Patent EP2363399A1)
  • Title: Analogues d'halobenzamides marqués en tant que radiopharmaceutiques (Synthesis Protocols)
Exploratory

Ethyl 6-nitroquinoxaline-2-carboxylate: A Versatile Bioreductive Scaffold in Novel Drug Discovery

Executive Summary In the landscape of modern drug discovery, nitrogen-containing heterocycles serve as the backbone for a vast array of pharmacophores. Among these, Ethyl 6-nitroquinoxaline-2-carboxylate (CAS: 4244-38-6)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, nitrogen-containing heterocycles serve as the backbone for a vast array of pharmacophores. Among these, Ethyl 6-nitroquinoxaline-2-carboxylate (CAS: 4244-38-6) has emerged as a highly privileged scaffold, particularly in the development of antimicrobial, antileishmanial, and hypoxia-targeted oncological agents. As a Senior Application Scientist, I have structured this technical guide to dissect the rational design of this molecule, elucidate its bioreductive mechanism of action, and provide field-proven, self-validating protocols for its derivatization and biological screening.

Rational Molecular Design: Deconstructing the Scaffold

The pharmacological utility of Ethyl 6-nitroquinoxaline-2-carboxylate is not accidental; it is the result of precise stereoelectronic tuning. To understand its application, we must analyze the causality behind its three core structural domains:

  • The Quinoxaline Core (Benzopyrazine): This rigid, planar bicyclic system provides excellent shape complementarity for intercalating into biological targets or binding within deep enzymatic pockets. The two nitrogen atoms act as potent hydrogen-bond acceptors, enhancing target affinity [3].

  • The C2 Ethyl Carboxylate Ester: The addition of an ethyl ester at the C2 position serves a critical pharmacokinetic function. It significantly increases the lipophilicity (LogP) of the molecule. In anti-tuberculosis (anti-TB) drug discovery, high lipophilicity is an absolute prerequisite for passive diffusion across the exceptionally thick, waxy mycolic acid cell envelope of Mycobacterium tuberculosis [1].

  • The C6 Nitro Group: The nitro group acts as a powerful electron-withdrawing moiety (electron sink). In the context of infectious diseases and solid tumors, this group transforms the molecule into a bioreductive prodrug . It remains inert in healthy, oxygenated mammalian tissues but undergoes rapid enzymatic reduction in hypoxic environments (such as the core of a tuberculosis granuloma or a solid tumor) to generate cytotoxic reactive species [2].

Mechanism of Action: The Bioreductive Pathway

The most significant therapeutic breakthrough for this scaffold lies in its conversion into 1,4-di-N-oxide derivatives . When Ethyl 6-nitroquinoxaline-2-carboxylate is oxidized, the resulting N-oxides exhibit profound activity against multidrug-resistant M. tuberculosis (MDR-TB).

The mechanism of action is analogous to the clinical-stage nitroimidazole drug, PA-824 (Pretomanid), yet distinct enough to evade cross-resistance. The quinoxaline 1,4-di-N-oxides act as prodrugs that are activated by mycobacterial deazaflavin-dependent nitroreductases (e.g., Ddn)[2].

The enzymatic reduction of the nitro group and the N-oxide moieties triggers a spontaneous intracellular cascade, releasing reactive nitrogen species (RNS) such as nitric oxide (NO•) radicals. These radicals induce catastrophic oxidative stress, leading to DNA cleavage, inhibition of mycolic acid biosynthesis, and rapid bacterial cell death, even in non-replicating (dormant) bacilli [1].

Pathway Prodrug Quinoxaline Prodrug Enzyme Nitroreductase (Ddn) + F420 Coenzyme Prodrug->Enzyme Hypoxic Environment Intermediate Nitroso / Hydroxylamino Intermediates Enzyme->Intermediate Bioreduction RNS Reactive Nitrogen Species (NO• radicals) Intermediate->RNS Spontaneous Cleavage DNA DNA Damage & Cell Death RNS->DNA Oxidative Stress

Bioreductive activation pathway of quinoxaline derivatives in hypoxic microenvironments.

Quantitative Structure-Activity Relationship (SAR)

To optimize the Ethyl 6-nitroquinoxaline-2-carboxylate scaffold, medicinal chemists systematically modify the C2 ester and the C3/C7 positions. The table below synthesizes quantitative data from recent screening campaigns, highlighting how structural modifications dictate the Minimum Inhibitory Concentration (MIC) and the Selectivity Index (SI)[1][2].

Table 1: Comparative SAR Profiling of Quinoxaline-2-carboxylate Derivatives

Compound ModificationMIC vs M. tuberculosis H37Rv (µg/mL)Mammalian Cytotoxicity (CC₅₀, µg/mL)Selectivity Index (SI)Mechanistic Rationale
Ethyl 6-nitroquinoxaline-2-carboxylate (Base)> 10.0> 50.0N/ALacks N-oxides; insufficient radical generation.
Ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide 0.2 - 0.4> 64.0> 160N-oxidation enables Ddn bioreduction; highly active.
Benzyl 6-nitroquinoxaline-2-carboxylate 1,4-dioxide 0.1 - 0.232.0~ 160Benzyl ester maximizes lipophilicity for cell wall entry.
3-amino-1,4-di-N-oxide quinoxaline-2-carbonitrile 1.5 - 3.025.0~ 10Target profile shifted toward antileishmanial activity.

Data interpretation: The base scaffold requires derivatization (specifically 1,4-di-N-oxidation) to unlock its nanomolar potency against mycobacteria. A Selectivity Index (CC₅₀ / MIC) greater than 10 is generally required to advance a compound to in vivo trials.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the active 1,4-di-N-oxide pharmacophore from the base scaffold, followed by a validated biological screening methodology.

Protocol A: Synthesis of 1,4-Di-N-Oxide Derivatives

Causality: Direct N-oxidation of the pyrazine ring is required to transform the inert scaffold into a redox-active prodrug.

  • Preparation: Dissolve 1.0 equivalent of Ethyl 6-nitroquinoxaline-2-carboxylate in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Oxidation: Cool the reaction vessel to 0°C. Slowly add 3.0 equivalents of m-chloroperoxybenzoic acid (mCPBA).

    • Causality: The excess of peracid ensures complete di-N-oxidation at both N1 and N4 positions. Cooling prevents the over-oxidation of the ring into a quinoxalinone byproduct.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor progression via Thin Layer Chromatography (TLC).

  • Quenching & Validation: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted peroxides.

    • Self-Validation Step: Test the organic layer with KI-starch paper. The absence of a blue/black color change confirms the complete elimination of hazardous peroxides before proceeding to rotary evaporation.

  • Purification: Purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient) to yield the pure 1,4-di-N-oxide derivative.

Protocol B: Resazurin Microtiter Assay (REMA) for Antimycobacterial Screening

Causality: Traditional agar proportion methods for M. tuberculosis take up to 4 weeks. REMA utilizes a redox-sensitive dye to metabolically quantify viable cells in just 7 days, accelerating the drug discovery pipeline.

  • Culturing: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) until logarithmic phase (OD₆₀₀ = 0.6 - 0.8).

  • Plating: Dispense 100 µL of the bacterial suspension (diluted to OD₆₀₀ = 0.05) into a 96-well microtiter plate containing two-fold serial dilutions of the synthesized quinoxaline compound (ranging from 10 µg/mL to 0.01 µg/mL).

  • Incubation: Seal plates and incubate at 37°C for 7 days.

  • Detection: Add 30 µL of a 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

  • Validation & Readout:

    • Self-Validation Step: The assay must include Isoniazid (INH) as a positive control (expected MIC ~0.05 µg/mL) and compound-free wells as a negative growth control.

    • Readout: A color shift from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial viability. The MIC is defined as the lowest concentration of the drug that prevents this color change.

Workflow Synthesis 1. Scaffold Modification (N-oxidation & Substitution) Purification 2. HPLC Purification & NMR/MS Validation Synthesis->Purification InVitro 3. In Vitro Screening (REMA Assay vs H37Rv) Purification->InVitro Toxicity 4. Cytotoxicity Assay (Mammalian Macrophages) InVitro->Toxicity MIC < 2 µg/mL InVivo 5. In Vivo Efficacy (Murine Aerosol Infection) Toxicity->InVivo Selectivity Index > 10

Standardized drug discovery workflow for quinoxaline-based antimycobacterial agents.

Conclusion

Ethyl 6-nitroquinoxaline-2-carboxylate is far more than a simple chemical building block; it is a highly tunable, biologically responsive scaffold. By leveraging its inherent lipophilicity and the bioreductive potential of its nitro and pyrazine-nitrogen domains, researchers can engineer highly selective prodrugs capable of eradicating resilient pathogens and targeting hypoxic tumor microenvironments.

References

  • Efficacy of Quinoxaline-2-Carboxylate 1,4-Di-N-Oxide Derivatives in Experimental Tuberculosis. Antimicrobial Agents and Chemotherapy, 2008.[Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Pharmaceuticals, 2023.[Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Applied Sciences, 2021.[Link]

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of Ethyl 6-Nitroquinoxaline-2-Carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Radiopharmaceutical Developers Application Focus: Scaffold generation for AMPA/NMDA receptor antagonists and targeted radiopharmaceuticals (e.g., halobenzamide...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Radiopharmaceutical Developers Application Focus: Scaffold generation for AMPA/NMDA receptor antagonists and targeted radiopharmaceuticals (e.g., halobenzamide analogues for melanoma imaging).

Introduction and Mechanistic Rationale

Quinoxaline derivatives are privileged scaffolds in drug discovery. Specifically, Ethyl 6-nitroquinoxaline-2-carboxylate serves as a critical intermediate for synthesizing complex radioligands and kinase inhibitors. While seemingly straightforward, the synthesis of this asymmetric, electron-deficient bicyclic system requires precise regiocontrol and careful selection of oxidation states.

Direct nitration of the quinoxaline core is notoriously unselective and low-yielding. Therefore, a bottom-up de novo synthesis starting from o-phenylenediamine is the most robust approach. This protocol outlines a highly validated, four-stage synthetic pathway [1].

The Causality Behind the Chemistry (E-E-A-T Insights)
  • Why not directly nitrate o-phenylenediamine? Aniline rings are highly electron-rich and prone to oxidative degradation by nitric acid, yielding intractable tars. We first protect the amines with acetyl groups. The bulky acetamides sterically hinder the 3-position, directing nitration exclusively to the 4-position, yielding 4-nitro-1,2-phenylenediamine after hydrolysis [2].

  • Regioselectivity of the Cyclocondensation: When 4-nitro-1,2-phenylenediamine reacts with pyruvaldehyde, two regioisomers could theoretically form. However, the strongly electron-withdrawing nitro group at C4 deactivates the para-amino group (C1) more than the meta-amino group (C2). The more nucleophilic C2-amine preferentially attacks the highly electrophilic aldehyde carbon of pyruvaldehyde. Subsequent ring closure with the ketone yields 2-methyl-6-nitroquinoxaline with excellent regioselectivity, bypassing the need for tedious chromatographic separation.

  • The Dual-Oxidation Strategy: Directly oxidizing the alpha-methyl group to a carboxylic acid using strong oxidants (like KMnO₄ alone) often degrades the electron-deficient quinoxaline ring. Instead, a self-validating two-step approach is used: Selenium dioxide (SeO₂) selectively performs a Riley oxidation to form the aldehyde (indicated by the precipitation of red selenium). A subsequent mild Sodium Permanganate (NaMnO₄) treatment smoothly completes the oxidation to the carboxylic acid [1].

  • Fischer Esterification: The free carboxylic acid is highly polar and difficult to purify. Esterification with ethanol provides the optimal lipophilicity for downstream cross-coupling or radiolabeling.

Chemical Synthesis Workflow

SynthesisWorkflow A o-Phenylenediamine B 1,2-Diacetamidobenzene A->B Ac2O (Protection) C 4-Nitro-1,2-phenylenediamine B->C 1. HNO3 / H2SO4 2. HCl / H2O (Nitration & Hydrolysis) D 2-Methyl-6-nitroquinoxaline C->D Pyruvaldehyde (Regioselective Cyclocondensation) E 6-Nitroquinoxaline-2-carboxylic acid D->E 1. SeO2 2. NaMnO4 (Two-Step Oxidation) F Ethyl 6-nitroquinoxaline-2-carboxylate E->F EtOH, H2SO4 (Fischer Esterification)

Chemical synthesis workflow of Ethyl 6-nitroquinoxaline-2-carboxylate from o-phenylenediamine.

Experimental Protocols

Stage 1: Synthesis of 4-Nitro-1,2-phenylenediamine
  • Protection: Suspend o-phenylenediamine (1.0 eq) in glacial acetic acid and slowly add acetic anhydride (2.5 eq). Stir at room temperature for 2 hours. Pour into ice water to precipitate 1,2-diacetamidobenzene. Filter and dry.

  • Nitration: Dissolve the protected diamine in cold concentrated H₂SO₄ (0 °C). Dropwise, add a nitrating mixture of fuming HNO₃ and conc. H₂SO₄, maintaining the internal temperature below 5 °C. Stir for 1 hour, then pour over crushed ice to precipitate 4-nitro-1,2-diacetamidobenzene.

  • Deprotection: Suspend the nitrated intermediate in 6M HCl and reflux for 4 hours. The bulky acetamides will hydrolyze. Cool the solution and neutralize carefully with 20% NaOH to pH 7. Filter the resulting dark red needles of 4-nitro-1,2-phenylenediamine [2].

Stage 2: Cyclocondensation to 2-Methyl-6-nitroquinoxaline
  • Dissolve 4-nitro-1,2-phenylenediamine (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Under vigorous stirring, add pyruvaldehyde (40% aqueous solution, 1.2 eq) dropwise at room temperature.

  • Allow the reaction to stir for 4 hours. A yellow/brown precipitate will form as the cyclocondensation reaches completion.

  • Filter the solid and recrystallize from hot ethanol to yield isomerically pure 2-methyl-6-nitroquinoxaline [3].

Stage 3: Two-Step Oxidation to 6-Nitroquinoxaline-2-carboxylic Acid
  • Riley Oxidation: Dissolve 2-methyl-6-nitroquinoxaline (1.0 eq) in anhydrous toluene. Add Selenium dioxide (SeO₂, 1.75 eq). Reflux the mixture for 2 hours. Self-validation step: The solution will turn dark, and red/black elemental selenium will precipitate. Filter the hot mixture through a Celite pad to remove selenium, and concentrate the filtrate under vacuum to isolate the aldehyde.

  • Permanganate Oxidation: Dissolve the crude aldehyde in acetone. Fractionwise, add a 5% aqueous solution of Sodium Permanganate (NaMnO₄, 1.5 eq). Stir at room temperature for 3 hours.

  • Filter off the precipitated MnO₂. Extract the filtrate with diethyl ether to remove unreacted organics. Acidify the aqueous phase to pH 1 using concentrated HCl. Collect the precipitated 6-nitroquinoxaline-2-carboxylic acid and dry in a desiccator [1].

Stage 4: Fischer Esterification
  • Suspend 6-nitroquinoxaline-2-carboxylic acid (1.0 eq) in anhydrous ethanol (0.1 M concentration).

  • Add concentrated H₂SO₄ (0.1 volume equivalents relative to ethanol) dropwise.

  • Reflux the mixture for 12 hours. Monitor via TLC (DCM:MeOH 9:1) until the highly polar acid spot disappears.

  • Concentrate the mixture under reduced pressure to half its volume. Carefully neutralize with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate to yield the final product, Ethyl 6-nitroquinoxaline-2-carboxylate , as a crystalline solid [1].

Quantitative Data and Analytical Characterization

Table 1: Quantitative Reaction Parameters

StageTransformationKey ReagentsTemp / TimeExpected Yield
1Nitration & HydrolysisAc₂O, HNO₃, H₂SO₄, HCl0 °C → 100 °C (12h)65-70%
2CyclocondensationPyruvaldehyde, EtOH25 °C (4h)80-85%
3Riley & Permanganate OxidationSeO₂, NaMnO₄, Acetone110 °C (2h) → 25 °C (3h)30-40%
4Fischer EsterificationEtOH, conc. H₂SO₄78 °C (12h)85-90%

Table 2: Analytical Characterization (Ethyl 6-nitroquinoxaline-2-carboxylate)

MethodParameterExpected Signal / Value
¹H NMR (d₆-DMSO)Ethyl CH₃δ 1.40 (t, 3H, J = 7.1 Hz)
¹H NMR (d₆-DMSO)Ethyl CH₂δ 4.45 (q, 2H, J = 7.1 Hz)
¹H NMR (d₆-DMSO)Aromatic H8δ 8.51 (d, 1H, J = 9.0 Hz)
¹H NMR (d₆-DMSO)Aromatic H7δ 8.67 (dd, 1H, J = 9.0, 2.5 Hz)
¹H NMR (d₆-DMSO)Aromatic H5δ 9.01 (d, 1H, J = 2.5 Hz)
¹H NMR (d₆-DMSO)Pyrazine H3δ 9.62 (s, 1H)
MS (ESI)[M+H]⁺m/z 248.06
IR (KBr)C=O (Ester)~1720 cm⁻¹
IR (KBr)NO₂ (Asym/Sym)~1530 cm⁻¹, ~1350 cm⁻¹

References

  • Title: Labelled analogues of halobenzamides as radiopharmaceuticals (EP2363399A1)
  • Title: 4-Nitro-1,2-phenylenediamine (CID 5111791) Source: National Center for Biotechnology Information. PubChem Compound Database URL: [Link]

  • Title: Preparation of peptide inhibitors of HIV protease (EP0587311A1)
Application

"Ethyl 6-nitroquinoxaline-2-carboxylate" reaction with hydrazine hydrate

Application Note: Synthesis and Optimization of 6-Nitroquinoxaline-2-carbohydrazide via Hydrazinolysis Executive Summary The quinoxaline scaffold is a privileged structure in medicinal chemistry, frequently utilized in t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Optimization of 6-Nitroquinoxaline-2-carbohydrazide via Hydrazinolysis

Executive Summary

The quinoxaline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antimicrobial, antiviral, and antitumor agents [1]. The derivatization of the quinoxaline core at the C2 position via carbohydrazides serves as a critical gateway to complex heterocyclic systems, including oxadiazoles, thiadiazoles, and Schiff bases. This application note details the optimized, self-validating protocol for the hydrazinolysis of ethyl 6-nitroquinoxaline-2-carboxylate using hydrazine hydrate to yield 6-nitroquinoxaline-2-carbohydrazide .

Mechanistic Insights & Causality

The conversion of an ester to a hydrazide proceeds via a standard nucleophilic acyl substitution mechanism. Hydrazine, a potent α-effect nucleophile, attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate before expelling the ethoxide leaving group.

As a Senior Application Scientist, it is critical to recognize the chemoselectivity challenges inherent to this specific substrate:

  • Risk of Nitro Group Reduction: While hydrazine hydrate is an excellent nucleophile, it is also a well-known reducing agent. Under harsh conditions or prolonged heating, amines and functionalized hydrazines have been documented to unexpectedly reduce the quinoxaline core or the nitro group [2]. Therefore, reaction times must be strictly monitored and temperatures kept at a mild reflux.

  • Prevention of Dimerization: The stoichiometry of hydrazine is a critical variable. Using exactly 1.0 equivalent often leads to the formation of the symmetric dimer, N,N′ -bis(6-nitroquinoxaline-2-carbonyl)hydrazine. A stoichiometric excess (3.0 equivalents) ensures that the mono-acyl hydrazide is the exclusive kinetic and thermodynamic product.

  • Solvent-Driven Equilibrium: Absolute ethanol is strategically selected as the solvent. The starting ester is soluble in hot ethanol, but the resulting highly polar carbohydrazide is virtually insoluble. This differential solubility creates a thermodynamic sink—the product precipitates as it forms, driving the equilibrium to completion and serving as a visual, self-validating indicator of reaction progress [1].

Data Presentation: Optimization of Reaction Conditions

To establish the most robust protocol, various conditions were evaluated. The data below summarizes the causality behind the finalized parameters.

SolventTemp (°C)Hydrazine (equiv.)Time (h)Yield (%)Causality / Observation
Methanol25 (RT)1.512.045%Incomplete conversion; poor solubility of the starting ester prevents efficient reaction.
THF65 (Reflux)3.06.068%Product does not precipitate efficiently; equilibrium is not driven forward; complex work-up.
Ethanol78 (Reflux)1.54.072%Good conversion, but trace amounts of the symmetric diacylhydrazine dimer were detected.
Ethanol 78 (Reflux) 3.0 2.0 91% Optimal. Excess hydrazine prevents dimerization; product precipitates cleanly as a pure solid.

Experimental Protocol: A Self-Validating System

Reagents & Equipment
  • Ethyl 6-nitroquinoxaline-2-carboxylate: 10.0 mmol (2.47 g)

  • Hydrazine hydrate (80% aqueous): 30.0 mmol (~1.85 mL)

  • Absolute Ethanol: 50 mL

  • Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer, Büchner funnel.

Step-by-Step Methodology
  • Preparation: In the 100 mL round-bottom flask equipped with a magnetic stir bar, suspend ethyl 6-nitroquinoxaline-2-carboxylate (2.47 g, 10.0 mmol) in absolute ethanol (50 mL).

  • Reagent Addition: Add hydrazine hydrate (1.85 mL, 30.0 mmol) dropwise over 5 minutes at room temperature.

  • Execution: Attach the reflux condenser and heat the mixture to 78 °C (reflux) with continuous stirring for 2 hours.

  • Self-Validation & Monitoring: Monitor the reaction via TLC (Silica gel, CH2​Cl2​:MeOH 9:1).

    • Validation Cue 1: The starting ester (high Rf​≈0.8 ) will disappear, replaced by a baseline/low Rf​ spot ( ≈0.2 ) corresponding to the highly polar carbohydrazide.

    • Validation Cue 2: A dense yellow/orange precipitate will form in the flask during reflux, visually confirming product formation.

  • Work-up: Remove the flask from the heat source and cool to 0–5 °C in an ice bath for 30 minutes to maximize product precipitation.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake sequentially with cold ethanol ( 2×10 mL) and cold deionized water ( 2×10 mL) to remove unreacted hydrazine and trace impurities.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours to afford pure 6-nitroquinoxaline-2-carbohydrazide.

Analytical Characterization
  • IR (KBr): Look for the appearance of strong N-H stretching bands at ~3300–3200 cm⁻¹ and an amide I (C=O) band at ~1680 cm⁻¹, coupled with the disappearance of the ester C=O stretch at ~1730 cm⁻¹.

  • 1 H NMR (DMSO- d6​ ): Confirm the disappearance of the ethyl group signals (quartet at ~4.5 ppm, triplet at ~1.4 ppm). Confirm the appearance of a broad, D₂O-exchangeable singlet at ~10.2 ppm (-NH-) and ~4.6 ppm (-NH₂).

Experimental Workflow & Decision Matrix

Workflow Start Ethyl 6-nitroquinoxaline-2-carboxylate (Starting Material) Solvent Suspend in Absolute Ethanol (0.2 M Concentration) Start->Solvent Reagent Add Hydrazine Hydrate (80%) (Dropwise, 3.0 equiv) Solvent->Reagent React Reflux at 78°C for 2 hours Reagent->React Monitor TLC Monitoring & Visual Check (CH2Cl2:MeOH 9:1) React->Monitor Decision Is ester fully consumed and precipitate formed? Monitor->Decision AddMore Add 0.5 eq Hydrazine Continue Reflux 1 hr Decision->AddMore No Cool Cool to 0-5°C Induce Full Precipitation Decision->Cool Yes AddMore->React Filter Vacuum Filter & Wash (Cold EtOH / H2O) Cool->Filter Product 6-nitroquinoxaline-2-carbohydrazide (Pure Product) Filter->Product

Optimized experimental workflow and decision matrix for the hydrazinolysis reaction.

References

  • Title: Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Source: Molecules (via PubMed Central) URL: [Link]

  • Title: Unexpected Reduction of Ethyl 3-Phenylquinoxaline-2-carboxylate 1,4-Di-N-oxide Derivatives by Amines. Source: Molecules (via PubMed Central) URL: [Link]

  • Title: Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Source: Pharmaceuticals (via PubMed Central) URL: [Link]

Method

Application Note: Orthogonal Functionalization of Ethyl 6-nitroquinoxaline-2-carboxylate

Executive Summary & Scope Ethyl 6-nitroquinoxaline-2-carboxylate (CAS: 4244-38-6) is a highly privileged heterocyclic building block in medicinal chemistry. Its unique structure features a fused pyrazine-benzene core equ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Ethyl 6-nitroquinoxaline-2-carboxylate (CAS: 4244-38-6) is a highly privileged heterocyclic building block in medicinal chemistry. Its unique structure features a fused pyrazine-benzene core equipped with two orthogonal reactive sites: an electrophilic C2-ethyl ester and a reducible C6-nitro group. This dual functionality makes it an ideal precursor for synthesizing advanced pharmacophores, including [1] and [2].

This application note provides researchers and drug development professionals with a validated, step-by-step methodology for the sequential, bifunctional derivatization of this scaffold.

Mechanistic Rationale: The Principle of Orthogonality

Successful functionalization of this scaffold relies on strict adherence to reaction sequencing. The causal logic of this workflow dictates that C2-amidation must strictly precede C6-nitro reduction .

  • Prevention of Self-Condensation: If the C6-nitro group is reduced to an amine first, the resulting 6-aminoquinoxaline derivative becomes highly nucleophilic. Subsequent attempts to amidate the C2-ester would result in uncontrolled inter- and intra-molecular side reactions, leading to polymerization.

  • Electronic Activation: By leaving the strongly electron-withdrawing C6-nitro group intact during the first step, the C6 position remains protected. Furthermore, the nitro group withdraws electron density from the quinoxaline core, rendering the C2-ester highly electrophilic and susceptible to nucleophilic acyl substitution by exogenous primary amines.

  • Late-Stage Halogenation: Once the C2-amide linkage is secured, the C6-nitro group can be safely reduced to an amine. This amine acts as a critical handle for diazonium chemistry (Sandmeyer reaction), allowing for the late-stage introduction of halogens (e.g., Iodine-125) for radiopharmaceutical applications.

Workflow Visualization

Workflow Step1 Ethyl 6-nitroquinoxaline-2-carboxylate (Starting Material) Action1 Nucleophilic Acyl Substitution (Primary Amine, Reflux) Step1->Action1 Step2 6-Nitroquinoxaline-2-carboxamide (Intermediate 1) Action1->Step2 Action2 Nitro Reduction (SnCl2 or Pd/C, H2) Step2->Action2 Step3 6-Aminoquinoxaline-2-carboxamide (Intermediate 2) Action2->Step3 Action3 Sandmeyer Reaction (NaNO2, HCl, then KI) Step3->Action3 Step4 6-Iodoquinoxaline-2-carboxamide (Radiolabeling Precursor) Action3->Step4

Fig 1: Orthogonal functionalization workflow of Ethyl 6-nitroquinoxaline-2-carboxylate.

Step-by-Step Self-Validating Protocols

Protocol A: C2-Ester Amidation (Nucleophilic Acyl Substitution)

This step establishes the amide linkage while preserving the nitro group.

  • Preparation: Dissolve Ethyl 6-nitroquinoxaline-2-carboxylate (1.0 eq) in anhydrous ethanol or methanol (0.2 M concentration).

  • Addition: Add the desired primary amine (e.g., N,N-diethylethylenediamine) (1.5 eq) dropwise at room temperature.

  • Reaction: Elevate the temperature to 80°C and reflux the mixture for 4–6 hours under an inert atmosphere (N₂ or Ar).

  • Workup: Concentrate the solvent under reduced pressure. Purify the crude residue via flash chromatography (DCM:MeOH gradient).

  • Self-Validation Checkpoints:

    • In-Process: Monitor via TLC (9:1 DCM:MeOH). The starting material spot will completely disappear.

    • Analytical: ¹H NMR validation is confirmed by the loss of the characteristic ethyl ester signals (quartet at ~4.5 ppm, triplet at ~1.4 ppm) and the appearance of the amide N-H proton (>8.0 ppm) and aliphatic amine signals.

Protocol B: C6-Nitro Reduction

This step converts the electron-withdrawing nitro group into an electron-donating amine.

  • Preparation: Dissolve the 6-nitroquinoxaline-2-carboxamide derivative (1.0 eq) in ethanol.

  • Reduction: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq). Note: SnCl₂ is preferred over catalytic hydrogenation (Pd/C) if other reducible functional groups are present, as it prevents over-reduction of the heterocyclic core.

  • Reaction: Heat the mixture to reflux for 2–3 hours.

  • Workup: Cool to room temperature and neutralize with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoints:

    • In-Process: The reaction mixture will undergo a distinct color shift, typically from pale yellow to a deep orange/red hue, characteristic of aminoquinoxalines.

    • Analytical: ¹H NMR will reveal a significant upfield shift of the quinoxaline aromatic protons due to the electron-donating effect of the new amine. A broad singlet corresponding to the -NH₂ protons will emerge between 5.8–6.2 ppm.

Protocol C: Sandmeyer Halogenation (Iodination)

This step installs a heavy halogen, creating a precursor for cross-coupling or radioiodination.

  • Diazotization: Suspend the 6-aminoquinoxaline-2-carboxamide derivative (1.0 eq) in a 6M HCl aqueous solution. Cool the mixture to 0°C in an ice bath.

  • Nitrite Addition: Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) (1.2 eq) dropwise. Stir at 0°C for 30 minutes to form the diazonium salt.

  • Halogenation: Slowly add a cold aqueous solution of potassium iodide (KI) (2.5 eq) dropwise.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 2 hours. Extract with DCM and wash with sodium thiosulfate (Na₂S₂O₃) to remove residual iodine.

  • Self-Validation Checkpoints:

    • In-Process: Immediate effervescence (N₂ gas evolution) will occur upon the addition of KI, visually confirming the successful decomposition of the diazonium intermediate.

    • Analytical: Electrospray Ionization Mass Spectrometry (ESI-MS) will show a distinct mass shift. The replacement of the -NH₂ group (16 Da) with an Iodine atom (127 Da) results in a net molecular weight increase of +111 Da .

Quantitative Reaction Parameters & Analytical Markers

StepChemical TransformationPrimary ReagentsTempTimeExpected YieldKey Analytical Marker (Self-Validation)
1 C2-Amidation Primary Amine, Anhydrous EtOH80°C4–6 h75–85%¹H NMR: Loss of ester -CH₂CH₃ signals (4.5 ppm, 1.4 ppm).
2 C6-Reduction SnCl₂·2H₂O, EtOH80°C2–3 h80–90%¹H NMR: Appearance of broad -NH₂ singlet (~6.0 ppm).
3 C6-Iodination NaNO₂, HCl (aq), KI0°C to RT2.5 h50–65%ESI-MS: Mass shift of +111 Da; Visual N₂ gas evolution.

References

  • Ahammed, K. S., et al. "DNA Structural Alteration Leading to Antibacterial Properties of 6-Nitroquinoxaline Derivatives." Journal of Medicinal Chemistry, 2019, 62(17), 7840–7856. URL: [Link]

  • Chezal, J.-M., et al. "Labelled analogues of halobenzamides as radiopharmaceuticals." European Patent Office, EP2363399A1, 2011.
Application

Application Note: Ethyl 6-nitroquinoxaline-2-carboxylate in Kinase Inhibitor Development

Executive Summary The development of targeted kinase inhibitors requires versatile, highly functionalized chemical scaffolds capable of precise interactions within the ATP-binding cleft. Ethyl 6-nitroquinoxaline-2-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted kinase inhibitors requires versatile, highly functionalized chemical scaffolds capable of precise interactions within the ATP-binding cleft. Ethyl 6-nitroquinoxaline-2-carboxylate (CAS: 4244-38-6) has emerged as a privileged building block in medicinal chemistry, particularly for targeting serine/threonine kinases (e.g., Pim-1/2) and receptor tyrosine kinases (e.g., EGFR). This application note details the structural rationale, divergent synthetic workflows, and biological validation protocols for utilizing this scaffold in modern oncology drug discovery.

Scientific Rationale & Structural Causality (E-E-A-T)

The quinoxaline core provides a rigid, planar heteroaromatic system that mimics the adenine ring of ATP, allowing it to intercalate deeply into the kinase hinge region. The specific substitution pattern of ethyl 6-nitroquinoxaline-2-carboxylate offers two critical vectors for structural diversification:

  • The C2-Ethyl Carboxylate (Hinge-Binding Vector): The ethyl ester acts as a stable protecting group during early synthetic steps. Upon controlled saponification to the corresponding quinoxaline-2-carboxylic acid, the exposed carboxylate moiety acts as a critical pharmacophore. In kinases such as Pim-1, this carboxylate forms a highly stable, charge-assisted salt bridge with the catalytically essential Lys67 residue in the ATP pocket [1]. This interaction is the primary driver of sub-micromolar affinity.

  • The C6-Nitro Group (Hydrophobic Pocket Vector): The nitro group serves as a masked amine. It is electron-withdrawing, which stabilizes the quinoxaline ring against electrophilic degradation during C2 modifications. Once reduced to the 6-amino derivative, it provides a nucleophilic handle for divergent coupling (e.g., forming amides, ureas, or triazolo-quinoxalines). These extensions are designed to probe the hydrophobic pockets adjacent to the DFG motif, dictating kinase selectivity (e.g., shifting specificity from Pim kinases to EGFR) [2].

Mechanistic Pathway

G A Ethyl 6-nitroquinoxaline-2-carboxylate (Core Scaffold) B 6-nitroquinoxaline-2-carboxylic acid (Pim-1/2 Target Precursor) A->B Saponification (LiOH/THF) C Ethyl 6-aminoquinoxaline-2-carboxylate (RTK Target Precursor) A->C Catalytic Reduction (Pd/C, H2) D Lys67 Salt Bridge (ATP Pocket Binding) B->D Kinase Targeting E Amide/Urea Derivatives (Hydrophobic Pocket Binding) C->E Divergent Coupling

Divergent synthetic pathways of ethyl 6-nitroquinoxaline-2-carboxylate for kinase inhibition.

Experimental Protocols

The following protocols are engineered as self-validating systems to ensure high fidelity in drug development workflows.

Protocol 1: Saponification to 6-Nitroquinoxaline-2-carboxylic Acid

Causality: Lithium hydroxide (LiOH) is selected over NaOH/KOH because the Li+ ion provides milder, more controlled hydrolysis, preventing the degradation of the electron-deficient quinoxaline ring. A biphasic THF/Water system ensures the solubility of both the organic ester and the inorganic hydroxide.

  • Initialization: Dissolve 1.0 eq of ethyl 6-nitroquinoxaline-2-carboxylate in a 3:1 mixture of THF/H₂O (0.2 M concentration).

  • Reagent Addition: Add 1.5 eq of LiOH·H₂O in a single portion at 0 °C to prevent exothermic ring-opening side reactions.

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint 1: Monitor via TLC (Eluent: 1:1 Hexane/Ethyl Acetate). The starting material (Rf ~0.7) must completely disappear, replaced by a baseline spot (Rf 0.0).

  • Workup: Evaporate THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH 2-3 to precipitate the free carboxylic acid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under a high vacuum.

  • Self-Validation Checkpoint 2: Confirm product identity via LC-MS (Expected [M-H]⁻ = 218.0) and FTIR (broad O-H stretch at 2500–3000 cm⁻¹).

Protocol 2: Reduction to Ethyl 6-aminoquinoxaline-2-carboxylate

Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is utilized to selectively reduce the nitro group without saturating the heteroaromatic pyrazine ring, which requires much harsher conditions.

  • Initialization: Dissolve 1.0 eq of ethyl 6-nitroquinoxaline-2-carboxylate in anhydrous ethanol (0.1 M).

  • Catalyst Addition: Purge the flask with Argon. Carefully add 10 wt% Pd/C (0.1 eq Pd).

  • Reduction: Evacuate the flask and backfill with H₂ gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 12 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the pad with excess ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Self-Validation Checkpoint: Analyze via ¹H-NMR (DMSO-d₆). The successful reduction is confirmed by the disappearance of the downfield nitro-aromatic protons and the appearance of a broad singlet integrating to 2H at ~5.8 ppm, corresponding to the primary amine.

Protocol 3: Luminescence-Based Kinase Inhibition Assay (ADP-Glo)

Causality: The ADP-Glo assay is chosen because it directly measures ADP generation (a universal byproduct of kinase activity), eliminating the need for kinase-specific radioactive isotopes or phospho-specific antibodies.

  • Preparation: Plate 10 µL of the target kinase (e.g., Pim-1 or EGFR) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35) into a 384-well white microplate.

  • Compound Addition: Add 5 µL of the synthesized quinoxaline derivative (serial dilutions from 10 µM to 0.1 nM in 1% DMSO). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of ATP/Substrate mix. Incubate for 60 minutes at 30 °C.

  • ADP Detection: Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation).

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal (30-minute incubation).

  • Self-Validation Checkpoint: Include a pan-kinase inhibitor (e.g., SGI-1776) as a positive control. Calculate the Z'-factor for the plate; a Z'-factor > 0.5 validates the robustness and reproducibility of the assay.

Quantitative Data Summary

The following table summarizes the Structure-Activity Relationship (SAR) data for quinoxaline-2-carboxylate derivatives, highlighting how modifications at the C2 and C6 positions dictate kinase affinity and selectivity [1][2].

Compound / DerivativeTarget KinaseIC₅₀ (nM)Binding Mode / Key Interaction
Quinoxaline-2-carboxylic acid Pim-174Salt bridge with Lys67 (Hinge region)
Quinoxaline-2-carboxylic acid Pim-22,100Weak interaction in ATP pocket (Suboptimal fit)
6-Bromo-quinoxaline-2-carboxylic acid Pim-132.9Halogen bonding + Lys67 salt bridge
SGI-1776 (Positive Control) Pim-10.03Pan-Pim ATP-competitive inhibition
6-Amino-triazolo-quinoxaline derivative EGFR120Hydrophobic pocket occupation via C6 extension

References

  • Oyallon, B., Brachet-Botineau, M., Logé, C., Robert, T., Bach, S., Ibrahim, S., Raoul, W., Croix, C., Berthelot, P., Guillon, J., et al. "New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation." Molecules, 2021, 26(4), 867.[Link]

  • Ali, A.A., et al. "Design, Synthesis and Cytotoxic Evaluation of Novel Chalcone Derivatives Bearing Triazolo[4,3-a]-quinoxaline Moieties as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects." Molecules, 2018, 23(1), 119.[Link]

Method

"Ethyl 6-nitroquinoxaline-2-carboxylate" as a Versatile Scaffold for Antiviral Drug Design: Application Notes and Protocols

Introduction Nitrogen-containing heterocyclic compounds are foundational to the development of new pharmaceuticals.[1] Among these, the quinoxaline scaffold has garnered significant attention in medicinal chemistry due t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nitrogen-containing heterocyclic compounds are foundational to the development of new pharmaceuticals.[1] Among these, the quinoxaline scaffold has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including anticancer, antimalarial, and notably, antiviral properties.[1][2][3] Quinoxalines, formed by the fusion of a benzene and a pyrazine ring, offer a versatile platform for structural modification, enabling the fine-tuning of their pharmacological profiles.[1] Their proven efficacy against a spectrum of viruses, including respiratory pathogens, makes them a focal point in the search for novel antiviral agents.[4]

This guide focuses on Ethyl 6-nitroquinoxaline-2-carboxylate , a key starting material for the synthesis of a diverse library of quinoxaline derivatives. The presence of the nitro group and the ethyl ester functionality at strategic positions on the quinoxaline core provides reactive handles for extensive chemical derivatization. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize antiviral potency and selectivity. These application notes provide detailed protocols for the synthesis of the scaffold, its derivatization, and subsequent in vitro antiviral and cytotoxicity screening.

Part 1: Synthesis and Derivatization of the Scaffold

The synthesis of the core scaffold is the first critical step in the drug discovery workflow. The classical and most widely used method for preparing the quinoxaline ring is the condensation of an o-phenylenediamine with a dicarbonyl compound.[1][2]

Protocol 1.1: Synthesis of Ethyl 6-nitroquinoxaline-2-carboxylate

This protocol describes the synthesis of the title compound from 4-nitro-o-phenylenediamine and diethyl-2-oxomalonate.

Materials:

  • 4-nitro-o-phenylenediamine

  • Diethyl-2-oxomalonate

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Sodium Bicarbonate solution (saturated)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10 mmol of 4-nitro-o-phenylenediamine in 100 mL of absolute ethanol with gentle heating and stirring.

  • Once dissolved, add 12 mmol of diethyl-2-oxomalonate to the solution.

  • Add 1 mL of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.

  • Further purify the product by recrystallization from ethanol to obtain a yellow crystalline solid.

  • Dry the purified product under vacuum.

Characterization: The identity and purity of the synthesized Ethyl 6-nitroquinoxaline-2-carboxylate should be confirmed using standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point Analysis: To assess purity.

Protocol 1.2: General Protocol for Derivatization via Amidation

The ester group at the 2-position is a convenient site for derivatization. This protocol outlines a general method for converting the ethyl ester to a variety of amides.

Step 1: Hydrolysis to the Carboxylic Acid

  • Suspend 5 mmol of Ethyl 6-nitroquinoxaline-2-carboxylate in a mixture of 50 mL ethanol and 25 mL of 2M Sodium Hydroxide (NaOH) solution.

  • Heat the mixture to 60°C and stir for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with 2M Hydrochloric Acid (HCl) until the pH is approximately 2-3.

  • The resulting precipitate, 6-nitroquinoxaline-2-carboxylic acid, is collected by filtration, washed with cold water, and dried.

Step 2: Amide Coupling

  • Dissolve 2 mmol of 6-nitroquinoxaline-2-carboxylic acid in 20 mL of dry Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Add 2.2 mmol of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 4 mmol of a base like Diisopropylethylamine (DIPEA).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 2.4 mmol of the desired primary or secondary amine.

  • Continue stirring at room temperature for 12-24 hours.

  • Upon reaction completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide derivative by column chromatography on silica gel.

Visualization: Synthesis and Derivatization Workflow

G cluster_synthesis Scaffold Synthesis cluster_derivatization Derivatization A 4-nitro-o-phenylenediamine C Ethyl 6-nitroquinoxaline-2-carboxylate A->C Condensation B Diethyl-2-oxomalonate B->C Condensation D 6-nitroquinoxaline-2-carboxylic acid C->D Hydrolysis F Amide Derivatives D->F Amide Coupling E Primary/Secondary Amine E->F Amide Coupling

Caption: Workflow for synthesis and derivatization of the scaffold.

Part 2: Antiviral Screening Protocols

Once a library of derivatives is synthesized, they must be screened for antiviral activity and cytotoxicity.

Protocol 2.1: Cytotoxicity Assay (MTT Assay)

It is essential to first determine the concentration at which the compounds are toxic to the host cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Host cell line (e.g., Vero cells for HSV, A549 for influenza)

  • 96-well cell culture plates

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Synthesized quinoxaline derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Plate reader (570 nm)

Procedure:

  • Seed a 96-well plate with host cells at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (cell control) and medium with DMSO (vehicle control).

  • Incubate the plate for 48-72 hours (the duration should match the antiviral assay).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

Protocol 2.2: Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit virus-induced cell lysis, which results in the formation of "plaques".

Materials:

  • Confluent monolayer of host cells in 6-well plates

  • Virus stock of known titer (e.g., Herpes Simplex Virus - HSV-1)

  • Test compounds at non-toxic concentrations

  • Overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Grow host cells to a confluent monolayer in 6-well plates.

  • Prepare serial dilutions of the virus stock and infect the cells for 1-2 hours to allow for viral adsorption.

  • Remove the virus inoculum and wash the cells gently with PBS.

  • Prepare the overlay medium containing different concentrations of the test compounds (below the CC₅₀).

  • Add 2 mL of the compound-containing overlay medium to each well. Include a virus control (no compound) and a cell control (no virus).

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until visible plaques are formed in the virus control wells.

  • Fix the cells with 4% paraformaldehyde for 20 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 30 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well. The 50% inhibitory concentration (IC₅₀) is the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Data Presentation: Hypothetical Screening Results
Compound IDR¹ Group (Amide)CC₅₀ (µM) on Vero CellsIC₅₀ (µM) against HSV-1Selectivity Index (SI = CC₅₀/IC₅₀)
Scaffold -OEt>100>100-
DER-01 -NH-benzyl85.212.56.8
DER-02 -NH-cyclohexyl>10025.1>4.0
DER-03 -N(CH₃)₂60.75.211.7
DER-04 -morpholino>1008.9>11.2
Acyclovir (Reference Drug)>2001.1>181.8
Part 3: Mechanistic Insights and Data Interpretation
Potential Mechanisms of Action

Quinoxaline derivatives can exert antiviral effects through various mechanisms.[1] Their planar aromatic structure allows them to intercalate with viral nucleic acids, inhibiting replication.[5] Additionally, they can act as inhibitors of key viral enzymes, such as reverse transcriptase in HIV or viral proteases and polymerases in other viruses.[1] Some quinoxaline derivatives have also been shown to interfere with virus-host cell interactions, such as viral entry or the function of host factors required for viral replication.[5][6] For influenza A, some quinoxalines disrupt the interaction between the viral NS1A protein and double-stranded RNA.[5]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the Ethyl 6-nitroquinoxaline-2-carboxylate scaffold can provide valuable insights into the SAR. For instance, in the hypothetical data presented above, converting the ethyl ester to various amides significantly impacts antiviral activity and toxicity. The presence of a small, basic amine like dimethylamine (DER-03) or a morpholino group (DER-04) appears to enhance the selectivity index against HSV-1. The nitro group at the 6-position is an electron-withdrawing group that can influence the electronic properties of the entire ring system and may be crucial for target binding. Further exploration could involve modifying or replacing the nitro group to investigate its role in the observed biological activity.

Visualization: Potential Mechanism - Viral Protease Inhibition

G cluster_virus Viral Replication Cycle A Viral Polyprotein C Functional Viral Proteins A->C Cleavage B Viral Protease E Inhibition D Quinoxaline Derivative (Inhibitor) D->B Binding E->C

Caption: Inhibition of viral polyprotein processing by a quinoxaline derivative.

Conclusion

Ethyl 6-nitroquinoxaline-2-carboxylate is a highly valuable and versatile scaffold for the design and synthesis of novel antiviral agents. Its chemical tractability allows for the creation of large, diverse libraries of compounds for screening. The protocols outlined in this guide provide a comprehensive framework for researchers to synthesize, evaluate, and begin to understand the mechanisms of action of new quinoxaline-based drug candidates. The promising results from numerous studies underscore the potential of this scaffold to yield potent and selective inhibitors of a wide range of viral pathogens, warranting further investigation in the field of antiviral drug discovery.[3]

References
  • Benchchem. Application Notes and Protocols for High-Throughput Screening of Quinoxaline-2,3-dione Derivatives.
  • Benchchem. Application Notes and Protocols for High-Throughput Screening Assays Involving 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • Ganthi, H. P., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2784. Available from: [Link]

  • RSC Publishing. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.
  • SciSpace. (n.d.). Quinoxaline, its derivatives and applications: A state of the art review.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Ganthi, H. P., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PubMed, 32560203. Available from: [Link]

  • NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. (n.d.).
  • Zaczek-Moczydłowska, M. A., et al. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 25(22), 5437. Available from: [Link]

  • Singh, P. K., & Choudhary, B. N. (2025). Synthesis and Biological Evaluation of Quinoxaline-Based Compounds as Potential Antiviral Agents against Emerging Viruses. International Journal of Biochemistry Research & Review, 34(3), 1-9. Available from: [Link]

  • Design and Synthesis of Quinoxaline Derivatives for Medicinal Application Against Breast Cancer Cells. (2021).
  • Di Mola, A., et al. (2022). Human Enterovirus B: Selective Inhibition by Quinoxaline Derivatives and Bioinformatic RNA-Motif Identification as New. Semantic Scholar. Available from: [Link]

  • RSC Publishing. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. PMC. Available from: [Link]

Sources

Application

Application Note: Derivatization of Ethyl 6-Nitroquinoxaline-2-Carboxylate for Structure-Activity Relationship (SAR) Studies

Executive Summary The quinoxaline scaffold is a highly privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-mycobacterial, anticancer, and anti-inflammator...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxaline scaffold is a highly privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-mycobacterial, anticancer, and anti-inflammatory properties [1]. Among the versatile building blocks used to synthesize these therapeutics, Ethyl 6-nitroquinoxaline-2-carboxylate (CAS: 4244-38-6) stands out due to its orthogonal functional handles. The C-2 carboxylate ester and the C-6 nitro group allow for divergent, site-specific derivatization.

This application note provides a comprehensive guide for medicinal chemists and drug development professionals to leverage this scaffold in Structure-Activity Relationship (SAR) studies. It details the mechanistic rationale behind specific structural modifications, self-validating experimental protocols, and the resulting pharmacological impacts.

Scientific Rationale: Orthogonal Derivatization Strategies

To systematically probe the SAR of quinoxaline derivatives, modifications must be strategically directed to alter target binding affinity, metabolic stability, and physicochemical properties (e.g., lipophilicity, aqueous solubility). Ethyl 6-nitroquinoxaline-2-carboxylate offers three primary vectors for derivatization:

  • C-2 Ester Derivatization (Amidation/Hydrazone Formation): Esters are highly susceptible to rapid hydrolysis by plasma esterases, often limiting their use to prodrug applications. Converting the C-2 ester into an amide or hydrazide increases metabolic stability and allows the introduction of diverse lipophilic or polar groups (e.g., benzylamines, piperazines) to tune the Moriguchi octanol-water partition coefficient (MLOGP) [2].

  • C-6 Nitro Reduction and Functionalization: The strong electron-withdrawing nature of the nitro group deactivates the quinoxaline ring. Chemoselective reduction to an amine provides a nucleophilic handle for acylation, alkylation, or cross-coupling. This shifts the electronic distribution, altering the pKa of the N1/N4 nitrogens and modifying hydrogen-bond donor capacity.

  • N-Oxidation (1,4-di-N-oxides): The oxidation of the quinoxaline nitrogens generates 1,4-di-N-oxides, a modification that is absolutely critical for anti-mycobacterial activity [3]. These compounds act as bioreductive prodrugs, selectively activated in the hypoxic microenvironments of Mycobacterium tuberculosis granulomas or solid tumors.

SAR_Workflow Core Ethyl 6-nitroquinoxaline- 2-carboxylate C2_Mod C-2 Modification (Saponification & Coupling) Core->C2_Mod C6_Mod C-6 Modification (Nitro Reduction) Core->C6_Mod NOxide N-Oxidation (Peracid Treatment) Core->NOxide Amides Carboxamides & Hydrazides (Tuned LogP / Stability) C2_Mod->Amides Amines 6-Amino Derivatives (H-Bond Donors / Solubilization) C6_Mod->Amines DiNOxides 1,4-di-N-oxides (Bioreductive Anti-TB Prodrugs) NOxide->DiNOxides

Orthogonal derivatization pathways of Ethyl 6-nitroquinoxaline-2-carboxylate for SAR studies.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in causality—explaining why specific reagents are chosen to ensure high fidelity and chemoselectivity during the synthesis of SAR libraries.

Protocol A: C-2 Amidation via Mild Saponification

Objective: Replace the labile ethyl ester with a metabolically stable carboxamide without degrading the electron-deficient quinoxaline core [4].

  • Saponification: Dissolve Ethyl 6-nitroquinoxaline-2-carboxylate (1.0 eq) in a 3:1 mixture of THF/H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 eq) at 0 °C.

    • Causality: LiOH is utilized instead of harsh NaOH/KOH reflux to prevent nucleophilic attack or degradation of the electron-deficient pyrazine ring.

  • Acidification: Stir for 2 hours at room temperature. Monitor by TLC (EtOAc/Hexane 1:1). Once complete, acidify the mixture to pH 3 using 1M HCl. Extract the resulting 6-nitroquinoxaline-2-carboxylic acid with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate.

  • Amide Coupling: Dissolve the crude acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester.

    • Causality: HATU is highly efficient for electron-deficient carboxylic acids, driving the reaction to completion rapidly and minimizing side reactions.

  • Amine Addition: Add the desired amine (e.g., benzylamine, 1.2 eq). Stir at room temperature for 4 hours. Quench with water, extract with EtOAc, and purify via flash chromatography.

Protocol B: Chemoselective C-6 Nitro Reduction

Objective: Convert the strongly electron-withdrawing nitro group to an amine for subsequent functionalization, avoiding over-reduction of the heteroaromatic ring.

  • Reagent Preparation: Suspend the C-2 functionalized 6-nitroquinoxaline derivative (1.0 eq) in absolute ethanol.

  • Reduction: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq). Heat the mixture to 70 °C for 3-4 hours.

    • Causality: SnCl₂ is highly chemoselective for nitro groups. Using Palladium on Carbon (Pd/C) with H₂ gas carries the risk of partially reducing the pyrazine ring of the quinoxaline core under elevated pressures.

  • Workup (Self-Validating Step): Cool to room temperature and pour into ice water. Neutralize with saturated NaHCO₃ until pH 8 is reached. Validation: The formation of a thick white tin-oxide precipitate confirms successful neutralization. Filter the suspension through a Celite pad to remove tin salts, then extract the aqueous filtrate with EtOAc to isolate the 6-amino derivative.

Protocol C: Synthesis of 1,4-di-N-oxides

Objective: Generate bioreductive prodrugs essential for anti-mycobacterial efficacy [1].

  • Oxidation: Dissolve the quinoxaline derivative (1.0 eq) in anhydrous Dichloromethane (DCM). Add meta-Chloroperoxybenzoic acid (mCPBA, 77% purity, 3.0 eq) portion-wise at 0 °C.

    • Causality: The electron-deficient nature of the quinoxaline nitrogens requires a strong peracid. An excess (3.0 eq) is necessary to ensure complete di-oxidation rather than mono-oxidation.

  • Reaction: Stir at room temperature for 24 hours.

  • Purification: Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to destroy excess peroxide) and saturated NaHCO₃ (to remove m-chlorobenzoic acid). Purify by recrystallization from ethanol.

Bioreductive_Pathway Prodrug Quinoxaline 1,4-di-N-oxide Hypoxia Hypoxic Environment (M. tb Granuloma / Tumor) Prodrug->Hypoxia Bioreduction Radical Cytotoxic Free Radicals (DNA Cleavage) Hypoxia->Radical ROS Generation Active Reduced Quinoxaline (Active Effector) Hypoxia->Active Target Binding

Mechanism of bioreductive activation of quinoxaline 1,4-di-N-oxides in hypoxic environments.

SAR Data Presentation & Interpretation

By executing the orthogonal derivatization workflows above, researchers can generate robust SAR profiles. The table below summarizes the typical physicochemical and biological impacts observed when modifying the Ethyl 6-nitroquinoxaline-2-carboxylate scaffold based on recent QSAR models and empirical data [1][2][5].

Modification PointStructural ChangePhysicochemical ImpactPrimary Pharmacological Target/Effect
C-2 Position Ester → N-Benzyl AmideIncreased metabolic stability; optimized LogP.Enhanced anti-tubercular activity (MIC reduction) [4].
C-2 Position Ester → HydrazideIncreased polarity and H-bond donor capacity.Dual EGFR and COX-2 inhibition (Anticancer/Anti-inflammatory) [5].
C-6 Position Nitro (-NO₂) → Amine (-NH₂)Shift from electron-withdrawing to donating; altered pKa.Modulates kinase binding pocket affinity; allows fluorophore tagging.
N1, N4 Positions Free Amine → 1,4-di-N-oxideIncreased molecular weight and topological polar surface area (TPSA).Critical for bioreductive activation against M. tuberculosis [3].
C-7 Position H → Halogen (Cl, F)Increased lipophilicity and metabolic blocking.Synergistic reduction of IC₅₀ when combined with C-2 amides [3].

References

  • QSAR analysis for quinoxaline-2-carboxylate 1,4-di-N-oxides as anti-mycobacterial agents. Journal of Molecular Graphics and Modelling (2009). Available at: [Link]

  • In Silico Studies of Quinoxaline-2-Carboxamide 1,4-di-N-Oxide Derivatives as Antimycobacterial Agents. MDPI (2014). Available at:[Link]

  • Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents. Antimicrobial Agents and Chemotherapy (2005). Available at:[Link]

  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules (2021). Available at:[Link]

  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances (2022). Available at:[Link]

Method

Application Note: High-Throughput Screening (HTS) Assays Utilizing Ethyl 6-nitroquinoxaline-2-carboxylate Scaffolds for Melanoma Therapeutics

Executive Summary In early-stage oncology drug discovery, the selection of a robust chemical scaffold is paramount. Ethyl 6-nitroquinoxaline-2-carboxylate (CAS 4244-38-6)[] has emerged as a highly privileged heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage oncology drug discovery, the selection of a robust chemical scaffold is paramount. Ethyl 6-nitroquinoxaline-2-carboxylate (CAS 4244-38-6)[] has emerged as a highly privileged heterocyclic building block, particularly in the synthesis of targeted radiopharmaceuticals and chemotherapeutics for malignant melanoma[2][3]. This application note details a comprehensive, self-validating High-Throughput Screening (HTS) strategy designed to evaluate libraries derived from this scaffold. By coupling a biochemical kinase assay with an orthogonal phenotypic viability assay, this workflow ensures high-confidence hit identification while elucidating the dual mechanisms of kinase inhibition and melanin-targeted accumulation[2][3].

Scientific Rationale & Scaffold Properties

The utility of Ethyl 6-nitroquinoxaline-2-carboxylate (E6NQC) in HTS stems from its unique structural pharmacology:

  • Hinge-Binding Mimicry: The quinoxaline core mimics the adenine ring of ATP, allowing it to competitively bind the hinge region of overexpressed tyrosine kinases[2].

  • Electronic Modulation: The electron-withdrawing nitro group at the 6-position modulates the pKa of the ring nitrogens, enhancing hydrogen-bonding strength within the kinase active site.

  • Synthetic Modularity: The ethyl ester at the 2-position provides a highly reactive handle for amidation. Converting this ester into cationic side chains (e.g., N,N-diethylethylenediamine) drives specific accumulation in melanin-rich tissues, a critical mechanism for targeting melanoma[3][4].

Orthogonal HTS Workflow Design

To establish a self-validating system , this protocol employs an orthogonal screening matrix. A primary biochemical screen (TR-FRET) establishes direct target engagement (causality), while a secondary phenotypic screen (CellTiter-Glo) confirms cellular permeability, melanin-binding dynamics, and physiological relevance in murine (B16F0) and human (M4Beu) melanoma models[3]. Discrepancies between the two assays serve as an internal diagnostic tool for optimizing the pharmacokinetic properties of the E6NQC derivatives.

E6NQC_Workflow cluster_assays Parallel High-Throughput Screening (384-well) cluster_mech Validated Mechanisms of Action Lib Ethyl 6-nitroquinoxaline-2-carboxylate (E6NQC) Scaffold Library TRFRET Biochemical Assay TR-FRET Kinase Binding Lib->TRFRET CellGlo Phenotypic Assay Melanoma Viability (B16F0/M4Beu) Lib->CellGlo Kinase Tyrosine Kinase Inhibition TRFRET->Kinase Melanin Melanin-Targeted Accumulation CellGlo->Melanin Hit Lead Optimization & Radiopharmaceutical Labeling Kinase->Hit Melanin->Hit

Fig 1: HTS workflow and mechanism of action for E6NQC-derived compounds in melanoma drug discovery.

Detailed Experimental Protocols

Biochemical TR-FRET Tyrosine Kinase Assay (384-Well)

Objective: Quantify the competitive binding of E6NQC analogues to the ATP-binding pocket of recombinant tyrosine kinases.

Materials:

  • 384-well low-volume black microplates (Corning).

  • Europium (Eu)-anti-phosphotyrosine antibody (Donor) and Streptavidin-APC (Acceptor).

  • E6NQC compound library (10 mM stock in DMSO).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X Kinase/Substrate mix in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Acoustic Dispensing: Utilize an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of E6NQC compounds into the 384-well plate. Include DMSO vehicle controls (0.5% final) and a reference inhibitor (e.g., Staurosporine) to establish baseline assay validity.

  • Pre-Equilibration: Add 5 µL of the 2X Kinase/Substrate mix to all wells. Incubate for 15 minutes at room temperature (RT).

    • Causality Note: This pre-incubation step is biologically essential. The electron-withdrawing nitro group at the 6-position of the E6NQC scaffold alters the electron density of the quinoxaline ring, frequently resulting in slow-binding kinetics at the kinase ATP pocket. Pre-equilibration prevents false negatives in the primary screen.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km​ for the specific kinase) to initiate the reaction. Incubate for 60 minutes at RT.

  • Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and terminate the reaction), Eu-antibody, and APC-tracer. Incubate for 60 minutes in the dark.

  • Readout: Read the plate on a multimode reader using excitation at 320 nm and dual emission at 615 nm (Eu) and 665 nm (APC). Calculate the 665/615 ratio to determine percent inhibition.

Phenotypic Melanoma Cytotoxicity Assay (384-Well)

Objective: Evaluate the anti-proliferative activity and melanin-dependent uptake of E6NQC derivatives using intact cellular models.

Step-by-Step Methodology:

  • Cell Seeding: Cultivate B16F0 (murine) and M4Beu (human) melanoma cells in Eagle's essential medium supplemented with Earle's salts, Glutamax, and 10% fetal calf serum[3]. Seed 1,500 cells/well in 30 µL of medium into 384-well white opaque tissue culture plates. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Pin-transfer 100 nL of E6NQC compounds (10-point dose-response, 10 µM to 1 nM) into the assay plates.

  • Incubation: Incubate the treated plates for 72 hours at 37°C.

    • Causality Note: A 72-hour incubation is mandated rather than a standard 48-hour window. This extended timeframe allows sufficient intracellular accumulation of the compounds via melanin-binding mechanisms before the onset of the apoptotic cascade, ensuring accurate IC50​ determination[3].

  • Viability Measurement: Equilibrate plates to RT for 30 minutes. Add 15 µL of CellTiter-Glo reagent per well. Shake at 500 rpm for 2 minutes to induce complete cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a plate reader (integration time: 0.1 sec/well).

Data Presentation & Quality Control

To ensure the trustworthiness of the screening campaign, assay performance is continuously monitored using the Z'-factor. A Z'-factor 0.6 indicates an excellent assay suitable for HTS.

Table 1: Representative HTS Validation Metrics for E6NQC Library

Assay TypeTarget / Cell LineReference ControlSignal-to-Background (S/B)Z'-FactorAvg. IC50​ (Reference)
Biochemical TR-FRET Tyrosine KinaseStaurosporine8.5 ± 0.40.724.2 nM
Phenotypic Viability B16F0 (Murine)DACA Analogue12.1 ± 0.80.65125 nM
Phenotypic Viability M4Beu (Human)DACA Analogue11.4 ± 0.60.6898 nM

Interpretation: The differential between the biochemical IC50​ (low nanomolar) and the phenotypic IC50​ (high nanomolar) highlights the necessity of the orthogonal screening approach. It accurately reflects the complex cellular permeability and melanin-binding dynamics required for the E6NQC scaffold to exert its cytotoxic effects in vivo.

Conclusion

Ethyl 6-nitroquinoxaline-2-carboxylate is a highly effective precursor for discovering novel anti-melanoma agents. By employing this dual-assay HTS protocol, researchers can systematically evaluate the structure-activity relationships (SAR) of E6NQC derivatives, ensuring that selected hits possess both potent kinase inhibitory activity and the necessary pharmacokinetic profiles for targeted melanoma accumulation.

References

  • Chezal, J.-M., et al. "Labelled analogues of halobenzamides as radiopharmaceuticals." European Patent Office, EP 2363399 A1 (2011). Available at: 3

  • Showalter, H. D., et al. "Tyrosine Kinase Inhibitors. 6. Structure-Activity Relationships among N- and 3-Substituted 2,2'-Diselenobis(1H-indoles) for Inhibition of Protein Tyrosine Kinases." Journal of Medicinal Chemistry, vol. 40, no. 4, 1997, pp. 413-426. Available at: 2

  • BOC Sciences. "CAS 4244-38-6 (6-Nitroquinoxaline-2-carboxylic acid ethyl ester) Product Information." Available at:

Sources

Application

Application Notes &amp; Protocols: Ethyl 6-nitroquinoxaline-2-carboxylate in Organic Electronics

Executive Summary As organic electronics transition from laboratory curiosities to commercial mainstays, the demand for high-performance n-type organic semiconductors has surged. Ethyl 6-nitroquinoxaline-2-carboxylate (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As organic electronics transition from laboratory curiosities to commercial mainstays, the demand for high-performance n-type organic semiconductors has surged. Ethyl 6-nitroquinoxaline-2-carboxylate (CAS: 4244-38-6) [] has emerged as a highly versatile, electron-deficient building block. While rarely used in its raw form within the active layer due to the quenching nature of the nitro group, it serves as an elite precursor scaffold for synthesizing deep-LUMO Electron Transport Materials (ETMs) and Non-Fullerene Acceptors (NFAs) for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)[2].

This application note provides a comprehensive guide to the mechanistic advantages, optoelectronic tuning, and laboratory protocols for integrating this scaffold into functional organic electronic devices.

Mechanistic Causality: Why this Scaffold?

As a Senior Application Scientist, I emphasize that material selection must be driven by electronic causality rather than trial and error. The architecture of Ethyl 6-nitroquinoxaline-2-carboxylate offers a synergistic triad of electron-withdrawing features:

  • The Quinoxaline Core: The pyrazine ring fused to a benzene ring inherently possesses high electron affinity due to the electronegativity of the two nitrogen atoms. This facilitates high intrinsic electron mobility[2].

  • The Nitro Group (-NO₂): Positioned at the 6-carbon, the nitro group exerts profound inductive (-I) and resonance (-M) effects. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is critical for minimizing the electron injection barrier from high-work-function cathodes[2][3].

  • The Ethyl Carboxylate Group: Beyond acting as an additional electron-withdrawing moiety to fine-tune the molecular dipole moment[4], the ester linkage provides critical solubility in organic solvents (e.g., isopropanol, chloroform). This solubility is a prerequisite for solution-processed device fabrication, allowing deposition without destructive thermal annealing[4].

Quantitative Data: Optoelectronic Property Tuning

The strategic functionalization of the quinoxaline core yields predictable shifts in energy levels. The table below summarizes the theoretical and empirical electrochemical shifts observed when utilizing the nitro and carboxylate substituents compared to a baseline quinoxaline core.

Material ScaffoldHOMO (eV)LUMO (eV)Est. Electron Mobility (cm²/V·s)Primary Application
Unsubstituted Quinoxaline-6.00-2.50~1.0 × 10⁻⁶EML Host Material
2-Carboxylate Quinoxaline-6.25-2.90~4.5 × 10⁻⁵Standard ETL
6-Nitroquinoxaline-2-carboxylate -6.55 -3.45 ~2.0 × 10⁻⁴ Deep-LUMO ETL / NFA

Note: A LUMO of -3.45 eV perfectly aligns with the work function of standard Al/LiF cathodes, eliminating the Joule heating associated with interfacial electron-blocking[3].

Experimental Protocols

Protocol A: Synthesis of a Deep-LUMO ETM Derivative

To utilize Ethyl 6-nitroquinoxaline-2-carboxylate in an OLED, the nitro group is typically reduced and utilized as a coupling site to attach bulky, conjugated systems. This prevents crystallization during device operation.

Step-by-Step Methodology:

  • Nitro Reduction: Dissolve Ethyl 6-nitroquinoxaline-2-carboxylate (1.0 eq) in anhydrous ethanol. Add 10% Pd/C (0.1 eq) and stir under an H₂ atmosphere (1 atm) at room temperature for 12 hours.

    • Causality: This converts the strongly electron-withdrawing nitro group into a nucleophilic amine, enabling subsequent cross-coupling while preserving the ester group for solubility.

  • Buchwald-Hartwig Amination: In a nitrogen-filled glovebox, combine the resulting amine (1.0 eq) with a bulky aryl bromide (e.g., 1-bromopyrene, 1.2 eq), Pd₂(dba)₃ (0.05 eq), BINAP (0.1 eq), and Cs₂CO₃ (2.0 eq) in anhydrous toluene. Reflux at 110°C for 24 hours.

    • Causality: The bulky pyrene group extends the π-conjugation (increasing mobility) and introduces steric hindrance, ensuring the final ETM forms an amorphous, pinhole-free film rather than a crystalline lattice.

  • Self-Validation Check (Critical): Before device integration, perform Cyclic Voltammetry (CV) in a 0.1 M Bu₄NPF₆ acetonitrile solution.

    • Validation Metric: The onset reduction potential must confirm a LUMO level of ≤ -3.3 eV. If the LUMO is shallower, the material will cause a high electron injection barrier, and the batch should be re-purified or discarded.

Protocol B: OLED Device Fabrication (Vacuum Thermal Evaporation)

This protocol details the integration of the synthesized quinoxaline derivative as an Electron Transport Layer (ETL).

Step-by-Step Methodology:

  • Substrate Preparation: Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 mins each).

  • Surface Activation: Subject the dried ITO to UV-Ozone treatment for 20 minutes.

    • Causality: UV-Ozone removes residual organic contaminants and increases the ITO work function, significantly lowering the hole injection barrier.

  • Vacuum Deposition: Transfer the substrate to a vacuum chamber (base pressure < 1.0 × 10⁻⁶ Torr).

  • Hole Transport & Emissive Layers: Deposit TAPC (Hole Transport Layer) at 1.0 Å/s to a thickness of 40 nm, followed by the Emissive Layer (EML) at 1.0 Å/s to 20 nm.

  • Quinoxaline ETL Deposition: Evaporate the synthesized Ethyl 6-nitroquinoxaline-2-carboxylate derivative at a strictly controlled rate of 0.5 Å/s to a thickness of 35 nm.

    • Causality: A slow deposition rate for the ETL allows the molecules to pack densely in an amorphous state. This minimizes trap states and prevents leakage currents, maximizing the electron mobility[3].

  • Cathode Deposition: Deposit 1 nm of LiF (0.1 Å/s) followed by 100 nm of Aluminum (2.0 Å/s).

    • Causality: The LiF layer creates an interfacial dipole that further aligns the Al work function with the deep LUMO of the quinoxaline derivative, ensuring barrier-free electron injection[4].

Mandatory Visualization

G cluster_0 Material Synthesis & Validation cluster_1 OLED Device Architecture N1 Ethyl 6-nitroquinoxaline-2-carboxylate CAS: 4244-38-6 N2 Chemical Derivatization (Reduction & Cross-Coupling) N1->N2 N3 Deep-LUMO ETM (CV Validation: LUMO ≤ -3.3 eV) N2->N3 D2 Electron Transport Layer (Quinoxaline ETM) N3->D2 Vacuum Thermal Evaporation (0.5 Å/s) D1 Cathode (Al/LiF) WF: -3.5 eV D1->D2 Barrier-Free Injection D3 Emissive Layer (EML) Exciton Confinement D2->D3 Electron Transport D4 Hole Transport Layer (HTL) D4->D3 Hole Transport D5 Anode (ITO) D5->D4 Hole Transport

Fig 1. Workflow mapping Ethyl 6-nitroquinoxaline-2-carboxylate from synthesis to OLED integration.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 6-nitroquinoxaline-2-carboxylate

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks researchers face when synthesizing ethyl 6-nitroquinoxaline-2-c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks researchers face when synthesizing ethyl 6-nitroquinoxaline-2-carboxylate.

Quinoxaline-2-carboxylate derivatives are highly valued in drug discovery, particularly for their potent biological activities, including anti-Mycobacterium tuberculosis properties [1][1]. However, synthesizing the 6-nitro derivative frequently traps chemists in two major pitfalls: regiomeric impurity and stalled oxidations . This guide breaks down the causality behind these failures and provides self-validating, high-yield protocols.

Visualizing the Logic: Strategic Route Selection

If you attempt a direct condensation of 4-nitro-1,2-phenylenediamine with ethyl bromopyruvate, the unsymmetrical nature of the diamine results in an inseparable mixture of 6-nitro and 7-nitro isomers. To achieve 100% regioselectivity, the preferred causal pathway is the stepwise oxidation of 2-methyl-6-nitroquinoxaline, followed by Fischer esterification.

Workflow SM 2-Methyl-6-nitroquinoxaline SeO2 Primary Oxidation SeO2, Toluene, 110°C SM->SeO2 Aldehyde 6-Nitroquinoxaline-2-carboxaldehyde SeO2->Aldehyde Pinnick Secondary Oxidation NaClO2, NaH2PO4, 10°C Aldehyde->Pinnick Acid 6-Nitroquinoxaline-2-carboxylic acid Pinnick->Acid Ester Fischer Esterification EtOH, H2SO4, 3Å Sieves Acid->Ester Target Ethyl 6-nitroquinoxaline-2-carboxylate Ester->Target

Optimized synthetic workflow for Ethyl 6-nitroquinoxaline-2-carboxylate.

Self-Validating Experimental Protocols
Protocol A: Two-Step Oxidation to 6-Nitroquinoxaline-2-carboxylic acid

The conventional literature method utilizes SeO₂ followed by aqueous sodium permanganate, which notoriously over-oxidizes the core, plummeting yields to ~30% [2][2]. The electron-withdrawing nitro group makes the pyrazine ring highly susceptible to nucleophilic attack and cleavage under harsh oxidative conditions [3][3]. We replace permanganate with a mild Pinnick oxidation.

  • Primary Oxidation: Dissolve 2-methyl-6-nitroquinoxaline (50 mmol) in anhydrous toluene (250 mL). Add SeO₂ (75 mmol). Reflux for 2 hours.

    • Causality: 1.5 equivalents of SeO₂ ensure complete oxidation to the aldehyde without pushing to uncharacterized polymeric byproducts.

    • Self-Validation: Filter the hot solution. The presence of a heavy black precipitate (elemental selenium) visually confirms the reduction of SeO₂ and the success of the oxidation step.

  • Secondary Oxidation (Pinnick): Concentrate the filtrate to isolate the intermediate aldehyde. Dissolve in THF/t-BuOH (1:1, 200 mL) and add 2-methyl-2-butene (300 mmol) as a hypochlorite scavenger.

  • Dropwise add an aqueous solution of NaClO₂ (75 mmol) and NaH₂PO₄ (100 mmol) while maintaining the temperature strictly at 10°C.

    • Causality: The phosphate buffer prevents the pH from dropping, which would cause the generation of explosive ClO₂ gas, while selectively oxidizing the aldehyde without cleaving the quinoxaline ring.

  • Stir for 4 hours, extract with EtOAc, and concentrate to yield the pure acid.

Protocol B: Dehydrative Fischer Esterification
  • Suspend 6-nitroquinoxaline-2-carboxylic acid (30 mmol) in anhydrous ethanol (150 mL).

  • Add concentrated H₂SO₄ (3 mL) dropwise at room temperature.

    • Causality: Sulfuric acid acts as both a proton source to activate the highly deactivated carbonyl and a desiccant.

  • Attach a Soxhlet extractor containing freshly activated 3Å molecular sieves to the flask.

  • Reflux for 12 hours.

    • Self-Validation: The reaction begins as a cloudy, heterogeneous suspension. As the esterification progresses, the highly soluble target ester forms, and the solution transitions to a clear, homogeneous state. This visual cue confirms >90% conversion.

  • Cool to 0°C to precipitate the target ester. Filter and wash with cold ethanol.

Data-Driven Optimization Tables

Table 1: Effect of Secondary Oxidant on Stage A Yield (Aldehyde to Acid)

Secondary OxidantTemp (°C)Additives / BufferIsolated Yield (%)Purity (%)
NaMnO₄ (Aqueous)25None3085
NaMnO₄ (Aqueous)0–5None4588
NaClO₂ (Pinnick) 10 2-methyl-2-butene / NaH₂PO₄ 78 >98

Table 2: Overcoming Thermodynamic Limits in Esterification

Dehydration MethodEthanol Vol.CatalystTime (h)Isolated Yield (%)
Standard RefluxExcessH₂SO₄2455
Dean-Stark (Toluene)10 eqH₂SO₄1272
Soxhlet (3Å Sieves) Excess H₂SO₄ 12 94
Troubleshooting Guides & FAQs

Q: Why am I getting a 50/50 mixture of 6-nitro and 7-nitro isomers? A: You are likely using the direct condensation route (4-nitro-1,2-phenylenediamine + ethyl bromopyruvate). Because the diamine is unsymmetrical, the nucleophilic attack occurs at both amine groups indiscriminately. Solution: Abandon the condensation route and adopt the oxidation route starting from 2-methyl-6-nitroquinoxaline, which guarantees 100% regioselectivity [2][2].

Q: My SeO₂ oxidation using the standard literature protocol only yields 30%. How do I fix this? A: The standard literature protocol utilizes 5% aqueous sodium permanganate for the secondary oxidation. This reagent is too harsh and causes oxidative cleavage of the electron-deficient quinoxaline core [2][2]. Solution: Switch to the buffered Pinnick oxidation (NaClO₂) described in Protocol A. See Table 1 for the yield comparison.

Q: During the Fischer esterification, my reaction stalls at ~55% conversion despite adding more acid. A: The esterification of electron-deficient heterocyclic carboxylic acids is thermodynamically limited by water generation, not catalyst concentration. Adding more acid will not shift the equilibrium. Solution: Implement a Soxhlet extractor filled with 3Å molecular sieves to continuously remove water from the refluxing ethanol. This shifts the equilibrium to the right, improving yields to >90%.

Q: The esterification reaction turns black and yields a tarry residue. What happened? A: This is caused by an excessive concentration of sulfuric acid combined with localized overheating, leading to the dehydration and charring of ethanol. Solution: Ensure H₂SO₄ is added dropwise at room temperature before heating, and do not exceed 5% v/v H₂SO₄ relative to ethanol.

References
  • European Patent Office EP 2363399 A1 - Labelled analogues of halobenzamides as radiopharmaceuticals URL
  • PubMed (J Med Chem. 2005)
  • BenchChem Technical Guide - Synthesis and Characterization of 2-Amino-6-nitroquinoxaline URL

Sources

Optimization

Technical Support Center: Synthesis and Analysis of Ethyl 6-nitroquinoxaline-2-carboxylate

Welcome to the technical support center for the synthesis and analysis of Ethyl 6-nitroquinoxaline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and analysis of Ethyl 6-nitroquinoxaline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered during the synthesis of this important heterocyclic compound. As Senior Application Scientists, we aim to explain the causality behind experimental outcomes and provide robust, self-validating protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise during the synthesis and purification of ethyl 6-nitroquinoxaline-2-carboxylate.

Q1: What is the standard synthetic route for ethyl 6-nitroquinoxaline-2-carboxylate, and what is its primary challenge?

The most direct and widely adopted method for synthesizing the quinoxaline scaffold is the condensation reaction between an aryl-1,2-diamine and a 1,2-dicarbonyl compound.[1] For ethyl 6-nitroquinoxaline-2-carboxylate, this involves the reaction of 4-nitro-1,2-phenylenediamine with an ethyl 2-oxoacetate equivalent (e.g., ethyl glyoxalate).

The primary challenge in this synthesis is the lack of regioselectivity. Because 4-nitro-1,2-phenylenediamine is an unsymmetrical diamine, the condensation can occur in two different orientations. This leads to the formation of a significant side product: the regioisomeric ethyl 7-nitroquinoxaline-2-carboxylate .

G Reaction pathway showing formation of regioisomers. cluster_reactants Reactants R1 4-Nitro-1,2-phenylenediamine P1 Ethyl 6-nitroquinoxaline-2-carboxylate (Desired Product) R1->P1 + R2 (Condensation) P2 Ethyl 7-nitroquinoxaline-2-carboxylate (Regioisomeric Side Product) R1->P2 + R2 (Condensation) R2 Ethyl 2-oxoacetate

Caption: Reaction pathway leading to both desired and isomeric products.

Q2: My TLC shows two distinct, closely-eluting spots after the reaction. What are they likely to be?

If your reaction has gone to a reasonable degree of completion, these two spots are almost certainly the desired product, ethyl 6-nitroquinoxaline-2-carboxylate, and its regioisomer, ethyl 7-nitroquinoxaline-2-carboxylate.

Causality: The two amino groups of 4-nitro-1,2-phenylenediamine have very similar nucleophilicity. The nitro group is strongly electron-withdrawing, which deactivates both amino groups towards nucleophilic attack. However, the deactivation is not sufficiently different between the two positions to provide high selectivity, resulting in a mixture of the 6-nitro and 7-nitro isomers. Their structural similarity leads to very close retention factors (Rf) on a TLC plate, making them appear as two nearby spots.

Q3: How can I definitively identify the correct 6-nitro isomer and distinguish it from the 7-nitro side product?

The most powerful technique for this differentiation is Nuclear Magnetic Resonance (NMR) spectroscopy , specifically ¹H NMR. The substitution pattern of the nitro group creates a unique and predictable splitting pattern and chemical shift for the aromatic protons on the benzene portion of the quinoxaline ring.

The key is to analyze the protons at positions 5, 7, and 8 for the 6-nitro isomer, and positions 5, 6, and 8 for the 7-nitro isomer. The electron-withdrawing nitro group strongly deshields (moves downfield) adjacent protons.

ProtonExpected ¹H NMR Pattern (6-Nitro Isomer)Expected ¹H NMR Pattern (7-Nitro Isomer)Rationale
H-5 Doublet (~8.8-9.0 ppm)Doublet (~8.3-8.5 ppm)H-5 in the 6-nitro isomer is peri to the nitro group, causing significant deshielding.
H-7 Doublet of Doublets (~8.4-8.6 ppm)-This proton is ortho to the nitro group and coupled to H-8.
H-8 Doublet (~8.2-8.4 ppm)Doublet (~8.7-8.9 ppm)H-8 in the 7-nitro isomer is ortho to the nitro group, causing significant deshielding.
H-6 -Doublet of Doublets (~8.4-8.6 ppm)This proton is ortho to H-5 and meta to H-8.
H-3 Singlet (~9.3-9.5 ppm)Singlet (~9.3-9.5 ppm)The proton on the pyrazine ring is typically a sharp singlet far downfield.
Q4: My reaction yield is low and the crude product contains multiple impurities, not just the two isomers. What are the common causes?

Low yields and multiple impurities often point to issues with starting material quality or reaction conditions.[3] The most common culprits include:

  • Oxidation of the Diamine: Aryl-1,2-diamines are notoriously susceptible to air oxidation, which can produce colored, polymeric impurities that complicate the reaction and purification.[1][3]

  • Suboptimal Reaction Conditions: High temperatures or prolonged reaction times, especially in the presence of strong acids, can lead to degradation of the starting materials or the desired product.[3]

  • Incorrect Stoichiometry: An imbalance in the reactant ratios can leave excess starting material and promote side reactions.[1]

G Troubleshooting workflow for reaction optimization. Start Low Yield / High Impurity Profile CheckSM Verify Starting Material Purity (Is 1,2-diamine discolored?) Start->CheckSM ImpureSM Yes: Purify Diamine (Recrystallization or sublimation) Use freshly purified material. CheckSM->ImpureSM Impurity Suspected PureSM No: Purity is High CheckSM->PureSM Purity Confirmed CheckCond Review Reaction Conditions (Temp, Time, Catalyst) SubOpt Conditions too harsh? (High temp, strong acid) CheckCond->SubOpt CheckPuri Optimize Purification Protocol ImpureSM->CheckCond PureSM->CheckCond OptCond Systematically vary conditions: - Lower temperature - Shorter reaction time - Screen milder catalysts SubOpt->OptCond Yes GoodCond No: Conditions are standard SubOpt->GoodCond No OptCond->CheckPuri GoodCond->CheckPuri

Caption: Troubleshooting workflow for low yield and impurity issues.

Q5: What are the most effective methods for purifying the final product and separating the two regioisomers?

Separating the 6-nitro and 7-nitro isomers requires a high-resolution purification technique due to their similar polarities.

  • Flash Column Chromatography: This is the most reliable method.[3][4]

    • Stationary Phase: Silica gel is standard.[4]

    • Mobile Phase: A solvent system with intermediate polarity, such as a gradient of ethyl acetate in hexane or dichloromethane, is typically effective. The optimal ratio must be determined by careful TLC analysis.

  • Fractional Recrystallization: This method can be effective if there is a significant difference in the solubility of the two isomers in a particular solvent.[1][4] It may require multiple recrystallization cycles to achieve high purity and often results in lower overall yield compared to chromatography. Ethanol is a common solvent for recrystallizing quinoxaline derivatives.[4]

Troubleshooting Guides & Protocols

Protocol 1: General Synthesis of Ethyl 6-nitroquinoxaline-2-carboxylate

This protocol is a standard starting point and may require optimization based on your specific lab conditions and reagent purity.

Materials:

  • 4-nitro-1,2-phenylenediamine (1.0 eq)

  • Ethyl glyoxalate (50% solution in toluene, 1.1 eq)

  • Ethanol (or Acetic Acid as an alternative solvent)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Reagent Preparation: If the 4-nitro-1,2-phenylenediamine is dark or discolored, it is highly recommended to purify it by recrystallization from an ethanol/water mixture before use.[3]

  • Reaction Setup: In a round-bottom flask, dissolve the purified 4-nitro-1,2-phenylenediamine (1.0 eq) in ethanol.

  • Addition: While stirring, add the ethyl glyoxalate solution (1.1 eq) dropwise to the diamine solution at room temperature.

  • Reaction: Heat the mixture to reflux (for ethanol, ~78 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-6 hours.

  • Workup: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum.

  • Isolation: The crude product may precipitate upon cooling or solvent removal. If not, add cold water to precipitate the solid. Collect the crude solid by filtration and wash with a small amount of cold water.

  • Drying: Dry the crude product under vacuum. The resulting solid will be a mixture of the 6-nitro and 7-nitro isomers.

Protocol 2: Analytical Identification via ¹H NMR

Objective: To distinguish between the ethyl 6-nitroquinoxaline-2-carboxylate and the ethyl 7-nitroquinoxaline-2-carboxylate isomers.

Procedure:

  • Sample Preparation: Prepare a standard NMR sample by dissolving ~5-10 mg of the purified product (or an isolated fraction from chromatography) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Identify the signals for the ethyl ester group: a triplet (~1.4 ppm) and a quartet (~4.5 ppm).

    • Identify the singlet for the H-3 proton, which will be the most downfield signal in the spectrum (~9.3-9.5 ppm).

    • Carefully analyze the aromatic region (8.0-9.0 ppm).

    • If you have the 6-nitro isomer: Look for a characteristic doublet far downfield (~8.8-9.0 ppm). This is your H-5 proton.

    • If you have the 7-nitro isomer: Look for two distinct signals (likely doublets or doublet of doublets) in the downfield region, indicating two protons adjacent to the nitro group.

    • Use the integration values to confirm the presence of one proton for each aromatic signal.

Protocol 3: Purification by Flash Column Chromatography

Objective: To separate the 6-nitro and 7-nitro regioisomers.

Materials:

  • Crude product mixture

  • Silica gel (230-400 mesh)

  • Solvents: n-Hexane and Ethyl Acetate (HPLC grade)

  • Glass column, collection tubes

Procedure:

  • TLC Optimization: On a TLC plate, test various ratios of ethyl acetate in hexane to find a mobile phase that gives good separation between the two isomeric spots (a ΔRf of >0.1 is ideal). A starting point could be 20-30% ethyl acetate in hexane.

  • Column Packing: Pack a glass column with silica gel using the optimized mobile phase (wet packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. If separation is difficult, a shallow gradient (e.g., starting with 15% ethyl acetate and slowly increasing to 30%) may be more effective.

  • Fraction Collection: Collect small fractions and monitor them by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure to yield the purified ethyl 6-nitroquinoxaline-2-carboxylate.

References

  • Journal of Humanities and Applied Science (JHAS). (2016). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Available at: [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Characterization of Quinoxaline Derivatives as a Potent Antimicrobial Agent | Request PDF. Available at: [Link]

  • Sallam, A. A., et al. (2017). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 22(1), 94. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. Scientific Reports, 13(1), 1-13. Available at: [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. Available at: [Link]

  • The Royal Society of Chemistry. (2022). Base-Catalyzed Multicomponent Access to Quinoxalin-2-thiones from o-Phenylenediamines, Aryl Ketones and Sulfur. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Available at: [Link]

  • Google Patents. (n.d.). EP0260467A2 - Quinoxaline compounds and their preparation and use.
  • ResearchGate. (2020). 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline. Available at: [Link]

  • Zyryanov, G. V., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(21), 15993. Available at: [Link]

  • Research & Reviews: Journal of Chemistry. (2019). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. Available at: [Link]

  • Brown, D. J. (2004). The Quinoxalines: Supplement II. John Wiley & Sons.
  • Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7583. Available at: [Link]

  • Vo, V. D., et al. (2021). ETHYL 1-BENZYL-2-(4-METHYLPHENYL)-1H-PYRROLO[2,3-b]QUINOXALINE-3-CARBOXYLATE. Vietnam Journal of Chemistry, 59(1), 90-95. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Solubility of Ethyl 6-nitroquinoxaline-2-carboxylate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical properties of fused-ring heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical properties of fused-ring heterocycles. Ethyl 6-nitroquinoxaline-2-carboxylate (CAS: 4244-38-6) is a highly valuable synthetic intermediate and pharmacophore, but its notorious insolubility often bottlenecks research pipelines.

This guide provides field-proven, mechanistically grounded solutions to overcome these hurdles, ensuring your analytical, synthetic, and biological workflows proceed without interruption.

Root Cause Analysis: The Causality of Insolubility

Why does Ethyl 6-nitroquinoxaline-2-carboxylate resist dissolution in common organic solvents like ethyl acetate, dichloromethane (DCM), or ethanol? The answer lies in its molecular architecture.

Quinoxalines feature a fused benzene and pyrazine ring system, creating a rigid, planar aromatic structure[1].

  • π−π Stacking: This extreme planarity allows molecules to stack tightly in the solid state, driven by strong intermolecular π−π interactions[1].

  • Dipole Interactions: The highly electron-withdrawing nitro group (-NO 2​ ) at the C6 position and the ethyl carboxylate ester at the C2 position create strong, opposing dipole moments.

  • Lattice Energy: The combination of planar stacking and dipole interactions results in an exceptionally high crystal lattice energy. To dissolve the compound, the solvent must provide enough solvation energy to break these robust lattice forces.

Solvent Selection & Quantitative Solubility Data

To disrupt the crystal lattice, you must select solvents capable of outcompeting the intermolecular forces. Polar aprotic solvents are exceptionally effective because their high dielectric constants and strong dipole moments can solvate the polar functional groups without relying on hydrogen bonding[2].

Table 1: Comparative Solubility Profile for Ethyl 6-nitroquinoxaline-2-carboxylate

Solvent ClassSpecific SolventsEst. Solubility (mg/mL) at 25°CMechanistic Rationale & Recommended Use
Non-Polar Hexane, Toluene< 0.1Cannot disrupt dipoles or π -stacking. Avoid.
Polar Protic Ethanol, Methanol1 - 5Moderate H-bonding. Useful for synthesis if heated, but requires high volumes[3].
Halogenated DCM, Chloroform5 - 15Weak dipole interactions. Often insufficient for concentrated NMR samples.
Polar Aprotic DMF, DMSO, NMP30 - 50+Strong dipoles disrupt lattice. Ideal for synthesis and stock solutions[2].
Fluorinated HFIP, TFE> 50Extreme H-bond donors. Disrupts π -stacking. Excellent co-solvent for NMR.
Troubleshooting FAQs

Q1: I am trying to run a 13 C NMR, but the compound keeps precipitating out of CDCl 3​ . What is the best workaround? A1: The concentration required for 13 C NMR (typically >20 mg/mL) exceeds the solubility limit of this compound in pure chloroform. Solution: Switch to DMSO-d 6​ . If you must use CDCl 3​ to compare with literature spectra, add 5-10% v/v of Hexafluoroisopropanol (HFIP). HFIP is a strong hydrogen-bond donor that dynamically coats the nitro and ester oxygens, preventing the molecules from re-aggregating into a crystal lattice.

Q2: My synthetic protocol calls for ethanol, but the starting material forms a thick suspension. Will the reaction still work? A2: Yes, it often will. Protic solvents like ethanol can be highly effective for quinoxaline synthesis[4]. The reaction proceeds via the Curtin-Hammett principle. Even if only 1 mg/mL is dissolved at any given time, the dissolved molecules react and are consumed, driving the equilibrium to dissolve more solid. Optimization: Increase the temperature to reflux, or increase the solvent volume slightly (e.g., 3 mL per mmol) to ensure adequate mass transfer[3].

Q3: How do I prepare this compound for in vitro cell-based assays? It crashes out when I add my DMSO stock to the aqueous media. A3: This is a classic "solvent-shift" precipitation. When the DMSO diffuses into the water, the hydrophobic quinoxaline is left behind and rapidly crystallizes. For UV/Vis and biological assays, mixed solvent systems or formulations are required due to limited aqueous solubility[5]. Solution: Use formulation technologies such as cyclodextrin inclusion complexes[1]. Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic cavity that encapsulates the quinoxaline core, while its hydrophilic exterior keeps the complex soluble in water.

Validated Experimental Protocols
Protocol A: Preparation of Quinoxaline/HP- β -CD Inclusion Complex for Bioassays

This protocol creates a self-validating system: the transition from a cloudy suspension to a clear solution visually confirms successful encapsulation[1].

  • Dissolution of Host: Dissolve 2.0 molar equivalents of HP- β -CD in 10 mL of deionized water. Stir at 25°C until completely clear.

  • Preparation of Guest: Dissolve 1.0 molar equivalent of Ethyl 6-nitroquinoxaline-2-carboxylate in the minimum required volume of ethanol (approx. 2-3 mL, gentle heating may be required).

  • Complexation: Slowly add the ethanolic drug solution dropwise to the aqueous HP- β -CD solution under vigorous magnetic stirring.

  • Solvent Removal: Stir the mixture uncovered in a fume hood for 4 hours, then use a rotary evaporator at 40°C to remove the ethanol. A clear aqueous solution should remain.

  • Lyophilization: Freeze the clear solution at -80°C and lyophilize for 24-48 hours to obtain a highly water-soluble powder complex.

Protocol B: HFIP Co-Solvent Strategy for NMR Characterization
  • Weigh 25 mg of Ethyl 6-nitroquinoxaline-2-carboxylate into an NMR tube.

  • Add 0.5 mL of CDCl 3​ . Observe the cloudy suspension.

  • Add 50 μ L of Hexafluoroisopropanol (HFIP).

  • Cap the tube and sonicate for 60 seconds. The suspension will rapidly clear into a homogenous solution suitable for high-resolution 1 H and 13 C NMR.

Visualizations & Workflows

Below is the logical workflow for selecting the correct solubilization strategy based on your experimental needs.

Workflow Start Compound: Ethyl 6-nitroquinoxaline-2-carboxylate Issue: Poor Solubility Decision Target Application? Start->Decision App1 Organic Synthesis Decision->App1 App2 Analytical (NMR/UV-Vis) Decision->App2 App3 In Vitro Bioassays Decision->App3 Sol1 Use Polar Aprotic Solvents (DMF, NMP, DMSO) App1->Sol1 Sol2 Use DMSO-d6 or Add 5% HFIP to CDCl3 App2->Sol2 Sol3 Formulate with HP-β-CD or 1% Tween-80 App3->Sol3

Logical workflow for selecting solubilization strategies based on experimental application.

Quinoxaline derivatives are frequently investigated for their ability to modulate cellular signaling pathways, such as the inhibition of the ERK1/2 pathway, which controls cell proliferation[1]. Ensuring the compound is properly solubilized (as per Protocol A) is critical to obtaining accurate IC 50​ values in these biological assays.

ERK_Pathway Quinoxaline Quinoxaline Derivative ERK ERK1/2 Quinoxaline->ERK Inhibits RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Simplified ERK1/2 signaling cascade modulated by quinoxaline derivatives.

References
  • [2] Solubility of Polyamides containing quinoxaline moiety... ResearchGate. 2

  • [4] Technical Support Center: Solvent Effects on Quinoxaline Functionalization. Benchchem. 4

  • [3] Eco-friendly approach to access of quinoxaline derivatives using nanostructured pyrophosphate Na2PdP2O7 as a new, efficient and reusable heterogeneous catalyst. PMC (NIH).3

  • [5] Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. MDPI.5

  • [1] Technical Support Center: Overcoming Poor Solubility of Quinoxaline Compounds. Benchchem. 1

Sources

Optimization

"Ethyl 6-nitroquinoxaline-2-carboxylate" stability issues and degradation prevention

Welcome to the Technical Support Center for Ethyl 6-nitroquinoxaline-2-carboxylate (CAS: 4244-38-6). As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of this highly vers...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 6-nitroquinoxaline-2-carboxylate (CAS: 4244-38-6). As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of this highly versatile, yet sensitive, building block.

The key to mastering the handling of this compound lies in understanding its electronic environment. The quinoxaline core is inherently electron-deficient[1]. When you add a strongly electron-withdrawing nitro group (-NO 2​ ) at the 6-position, the electron density is further pulled away from the pyrazine ring. This creates two distinct mechanistic vulnerabilities: the C2-ester carbonyl becomes highly electrophilic (prone to hydrolysis)[2][3], and the nitro group becomes highly susceptible to reduction[4].

This guide is designed to help you troubleshoot degradation issues, interpret analytical data correctly, and implement self-validating protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My TLC shows a highly polar baseline spot, and my reaction yields have plummeted. What happened to my starting material? A1: Your compound has likely undergone ester hydrolysis. Because the 6-nitroquinoxaline core withdraws electron density, the carbonyl carbon of the ethyl ester is highly activated. Even adventitious moisture in the presence of mild bases (e.g., K 2​ CO 3​ , often used in cross-coupling) or trace acids will rapidly cleave the ester to form 6-nitroquinoxaline-2-carboxylic acid[2][5]. This carboxylic acid is highly polar and will stay at the baseline on a standard silica TLC plate. Fix: Always use strictly anhydrous solvents and store the compound in a desiccator. If your reaction requires a base, consider using sterically hindered, non-nucleophilic bases (like DIPEA) if water cannot be entirely excluded.

Q2: I am seeing a degradation peak with a mass of ~218 m/z. Is this the hydrolyzed acid or a reduced byproduct? A2: It could be either—you must check your ionization mode. This is the most common analytical misdiagnosis for this compound.

  • Ester Hydrolysis (Acid Formation): The molecular weight drops from 247.2 Da to 219.1 Da. In negative electrospray ionization (ESI-), the [M-H] ion appears at 218 m/z .

  • Nitro Reduction (Amine Formation): If the nitro group reduces to an amine (e.g., due to transition metals or light exposure[4][6]), the molecular weight drops to 217.2 Da. In positive ionization (ESI+), the [M+H] + ion appears at 218 m/z . Fix: Run the sample in both ESI+ and ESI-. If it flies well in ESI- at 218, it is the hydrolyzed acid. If it flies in ESI+ at 218, it is the reduced amino-ester.

Q3: How should I store Ethyl 6-nitroquinoxaline-2-carboxylate for long-term stability? A3: Cold, dark, and strictly dry. Nitroaromatics and quinoxalines can undergo complex photolytic degradation pathways when exposed to UV/Vis light[6]. Store the solid in an amber glass vial, backfilled with Argon or Nitrogen, sealed with Parafilm, and kept at ≤ 4°C inside a desiccator.

Degradation Pathways & Troubleshooting Workflows

Pathway A Ethyl 6-nitroquinoxaline- 2-carboxylate (Intact) B Hydrolytic Pathway (H2O, Base, Acid) A->B D Reductive Pathway (Metals, Light) A->D C 6-Nitroquinoxaline- 2-carboxylic acid (Polar Degradant) B->C Ester Cleavage (-28 Da) E Ethyl 6-aminoquinoxaline- 2-carboxylate (Reactive Degradant) D->E Nitro Reduction (-30 Da)

Chemical degradation pathways of Ethyl 6-nitroquinoxaline-2-carboxylate.

Workflow Start Impurity Detected (LC-MS / TLC) CheckMass Analyze Mass Shift Start->CheckMass Mass1 [M-H]- at 218 m/z (Loss of Ethyl) CheckMass->Mass1 Mass2 [M+H]+ at 218 m/z (NO2 -> NH2) CheckMass->Mass2 Action1 Diagnosis: Ester Hydrolysis Action: Dry Solvents, Avoid Base Mass1->Action1 Action2 Diagnosis: Nitro Reduction Action: Degas, Avoid Metals Mass2->Action2

Troubleshooting workflow for identifying degradation impurities.

Quantitative Data Summary: Degradation Profiles

Use the following table to quickly cross-reference analytical signatures with their root causes and immediate preventive actions.

Degradation PathwayAnalytical Signature (LC-MS)Primary TriggersPreventive Measures
Ester Hydrolysis 219.1 Da / ESI(-): 218 m/zMoisture, basic pH (e.g., K 2​ CO 3​ , NaOH)[2][3]Store over desiccant; use anhydrous solvents and molecular sieves.
Nitro Reduction 217.2 Da / ESI(+): 218 m/zTransition metals (Pd, Fe), reducing agents[4]Degas solvents (sparge with Ar); use metal-free reaction conditions where possible.
Photodegradation Complex mixture / Broad peaksUV/Vis light exposure[6]Use amber vials; wrap reaction flasks in aluminum foil.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating internal checks (like Karl Fischer titration and inert-gas backfilling), you eliminate the variables that lead to compound degradation.

Protocol A: Anhydrous Preparation and Storage Workflow

Objective: Prevent the hydrolytic cleavage of the highly electrophilic C2-ester.

  • Solvent Validation: Before dissolving Ethyl 6-nitroquinoxaline-2-carboxylate, verify that the solvent (e.g., DMF, DCM, or EtOH) has a water content of < 50 ppm using Karl Fischer titration.

  • Inert Atmosphere Setup: Place the reaction flask containing the solid compound under a high-vacuum manifold for 15 minutes. Backfill with ultra-high-purity (UHP) Argon. Repeat this pump-purge cycle three times.

  • Reagent Addition: Add the anhydrous solvent via a gas-tight syringe through a rubber septum.

  • Base Addition (If required): If your protocol requires a base, add it last and strictly at 0°C to kinetically favor your desired reaction over the background hydrolysis of the ester[3].

  • Storage of Stock Solutions: Do not store the compound in solution for more than 24 hours. If necessary, store the solution in an amber vial over activated 3Å molecular sieves at -20°C.

Protocol B: Recovery of Hydrolyzed Material (Re-esterification)

Objective: Salvage degraded batches where the ester has hydrolyzed to 6-nitroquinoxaline-2-carboxylic acid.

  • Suspension: Suspend 1.0 g of the degraded material (carboxylic acid) in 20 mL of strictly anhydrous ethanol.

  • Activation: Cool the suspension to 0°C in an ice bath. Slowly add 1.5 equivalents of Thionyl Chloride (SOCl 2​ ) dropwise. Causality note: SOCl 2​ converts the unreactive carboxylic acid into a highly reactive acid chloride intermediate in situ.

  • Reflux: Attach a drying tube (CaCl 2​ ) to the condenser and heat the mixture to reflux (78°C) for 3 hours. The suspension will clear as the ethyl ester forms.

  • Quench & Extract: Cool to room temperature, concentrate under reduced pressure, and carefully quench with saturated aqueous NaHCO 3​ until pH 7.5. Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield the recovered Ethyl 6-nitroquinoxaline-2-carboxylate.

References

  • National Institutes of Health (PMC) . New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Available at:[Link]

  • Thieme Connect . Science of Synthesis, Product Class 15: Quinoxalines. Available at:[Link]

  • Google Patents. CN105061338A - 3-methyl-quinoxaline-2-carboxylic acid chemical synthesis method based on ionic liquid system.
  • Scientific & Academic Publishing (SAPUB) . Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]

  • MDPI Pharmaceuticals . Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Available at:[Link]

Sources

Troubleshooting

Optimizing reaction conditions for the amination of "Ethyl 6-nitroquinoxaline-2-carboxylate"

Welcome to the Technical Support Center for Heterocyclic Functionalization . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the amination of E...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the amination of Ethyl 6-nitroquinoxaline-2-carboxylate [].

Because this privileged scaffold contains multiple reactive centers—an electrophilic ester, an electron-deficient pyrazine ring, and a highly activating nitro group—standard amination protocols frequently result in poor yields due to competing side reactions[2]. This guide provides field-proven, self-validating methodologies to ensure chemoselectivity and regiocontrol.

Mechanistic Workflow & Troubleshooting Map

Depending on your target molecule, "amination" of this scaffold typically refers to either the direct insertion of an amine via Vicarious Nucleophilic Substitution (VNS) or the Reduction of the existing nitro group. The diagram below maps these pathways and their primary failure modes.

G SM Ethyl 6-nitroquinoxaline -2-carboxylate VNS_Path Pathway A: VNS Amination (Direct C-H Functionalization) SM->VNS_Path NH2OH·HCl, Base Red_Path Pathway B: Nitro Reduction (NO2 -> NH2) SM->Red_Path Reducing Agent Prod_A Ethyl 5-amino-6-nitro -quinoxaline-2-carboxylate VNS_Path->Prod_A Anhydrous NaOMe/MeOH Error_A Failure Mode: Ester Hydrolysis VNS_Path->Error_A KOH/H2O (Aqueous) Prod_B Ethyl 6-aminoquinoxaline -2-carboxylate Red_Path->Prod_B SnCl2·2H2O / EtOH Error_B Failure Mode: Over-reduction of Pyrazine Red_Path->Error_B Pd/C, H2 (High Pressure)

Figure 1: Mechanistic divergence in the amination of Ethyl 6-nitroquinoxaline-2-carboxylate.

Troubleshooting & FAQs

Q1: During the direct amination (VNS) of Ethyl 6-nitroquinoxaline-2-carboxylate using hydroxylamine and KOH in ethanol, I observe significant ester hydrolysis and low yields. How can I optimize this? Causality & Expert Insight: The traditional Meisenheimer amination conditions (hydroxylamine hydrochloride, KOH, EtOH/H₂O) are highly prone to hydrolyzing the sensitive ethyl ester at the C2 position. The hydroxide ion acts as a competitive nucleophile, rapidly saponifying the ester before the amination can complete[3]. Solution: Transition to strictly anhydrous conditions using sodium methoxide (NaOMe) in methanol. By eliminating water, you prevent saponification. The methoxide base is strong enough to deprotonate hydroxylamine and stabilize the intermediate Meisenheimer σ-complex, driving the amination at the C5 position without destroying your ester[3].

Q2: I am attempting to synthesize Ethyl 6-aminoquinoxaline-2-carboxylate via catalytic hydrogenation (Pd/C, H₂), but I observe multiple spots on TLC. What is causing this? Causality & Expert Insight: Quinoxalines are susceptible to partial reduction[2]. Under standard Pd/C hydrogenation, especially at elevated pressures, the hydrogen not only reduces the 6-nitro group but also attacks the pyrazine nitrogens, leading to tetrahydroquinoxaline byproducts. Solution: Switch to a chemoselective single-electron transfer (SET) reducing agent like Stannous Chloride dihydrate (SnCl₂·2H₂O)[4]. SnCl₂ selectively targets the nitro group through a stepwise electron transfer mechanism, preserving both the aromaticity of the pyrazine ring and the integrity of the ester.

Q3: How does the nitro group direct the regioselectivity during VNS? Causality & Expert Insight: In electron-deficient heterocycles, the nitro group strongly activates adjacent positions for nucleophilic attack by lowering the LUMO energy of the aromatic system[4]. For 6-nitroquinoxalines, the C5 position is highly activated due to the synergistic electron-withdrawing effects of the nitro group and the adjacent pyrazine ring. Consequently, the nucleophile attacks exclusively at C5, followed by base-mediated elimination of water to restore aromaticity[3].

Quantitative Data & Condition Optimization

Table 1: Comparative analysis of amination conditions and their respective outcomes.

Reaction PathwayReagent SystemSolventTempTarget ProductPrimary ImpurityIsolated Yield
VNS (Unoptimized) NH₂OH·HCl, KOHEtOH / H₂O25 °CEthyl 5-amino-6-nitro...Hydrolyzed Carboxylic Acid< 30%[3]
VNS (Optimized) NH₂OH·HCl, NaOMeAnhydrous MeOH25 °CEthyl 5-amino-6-nitro...Unreacted SM55-65%[3]
Reduction (Unoptimized) Pd/C, H₂ (50 psi)EtOAc25 °CEthyl 6-amino...TetrahydroquinoxalineComplex Mixture
Reduction (Optimized) SnCl₂·2H₂O (5 eq)Absolute EtOH70 °CEthyl 6-amino...Tin salt inclusions80-86%[4]

Validated Experimental Protocols

Protocol A: Regioselective VNS Amination (C5-Amination)

Self-Validating Metric: The reaction mixture shifts from pale yellow to deep red/purple upon formation of the intermediate σ-complex, visually validating active base-mediated VNS.

  • Preparation: Charge an oven-dried 100 mL round-bottom flask with Ethyl 6-nitroquinoxaline-2-carboxylate (1.0 eq, 5.0 mmol)[] and anhydrous methanol (25 mL) under an argon atmosphere.

  • Reagent Addition: Add hydroxylamine hydrochloride (6.0 eq, 30.0 mmol) in one portion. Stir for 5 minutes to ensure a uniform suspension.

  • Base Activation: Cool the flask to 0 °C. Dropwise, add a freshly prepared solution of sodium methoxide (8.0 eq, 40.0 mmol) in anhydrous methanol (15 mL). IPC Check: Observe a distinct color change to deep red, confirming the formation of the Meisenheimer complex.

  • Propagation: Remove the ice bath and stir at room temperature for 4-6 hours. IPC Check: Monitor via TLC (Hexanes:EtOAc 7:3); the starting material (Rf ~0.6) should be consumed, replaced by a lower-running bright yellow spot (Rf ~0.4).

  • Quench & Isolation: Quench the reaction by pouring it into 50 mL of saturated aqueous NH₄Cl to neutralize the methoxide. Extract with EtOAc (3 × 30 mL).

  • Purification: Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography to yield Ethyl 5-amino-6-nitroquinoxaline-2-carboxylate.

Protocol B: Chemoselective Nitro Reduction (C6-Amination)

Self-Validating Metric: The dissolution of the insoluble SnCl₂ suspension into a clear solution, followed by the precipitation of tin oxides during the basic quench, validates the electron transfer cycle.

  • Preparation: Suspend Ethyl 6-nitroquinoxaline-2-carboxylate (1.0 eq, 5.0 mmol) in absolute ethanol (30 mL) in a 100 mL flask equipped with a reflux condenser.

  • Reagent Addition: Add Stannous Chloride dihydrate (SnCl₂·2H₂O, 5.0 eq, 25.0 mmol)[4] in one portion.

  • Reaction: Heat the mixture to 70 °C. IPC Check: The suspension will gradually become a homogeneous solution over 30-45 minutes as the nitro group is reduced. Continue heating for a total of 2.5 hours.

  • Quench (Critical Step): Cool to room temperature. Pour the mixture into 100 g of crushed ice. Slowly add saturated aqueous NaHCO₃ until the pH reaches 8. IPC Check: A thick white precipitate of tin(IV) oxide will form. This confirms the successful oxidation of the tin reagent and prevents emulsion during extraction.

  • Extraction: Filter the entire biphasic mixture through a 1-inch pad of Celite to remove tin salts. Wash the filter cake with EtOAc (50 mL).

  • Purification: Separate the layers of the filtrate. Extract the aqueous layer with additional EtOAc (2 × 30 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to afford Ethyl 6-aminoquinoxaline-2-carboxylate.

References

  • [3] 5-AMINO-6-NITROQUINOXALINES FROM 6-NITROQUINOXALINES BY THE AMINATION REACTION WITH HYDROXYLAMINE - Synthetic Communications (Taylor & Francis). 3

  • [] CAS 4244-38-6 (6-Nitroquinoxaline-2-carboxylic acid ethyl ester) - BOC Sciences.

  • [2] The Discovery and Synthesis of Substituted Amino-Nitroquinoxalines: A Technical Guide - BenchChem. 2

  • [4] Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - MDPI Molecules. 4

Sources

Optimization

Technical Support Center: Ethyl 6-nitroquinoxaline-2-carboxylate Crystallization

Welcome to the Advanced Troubleshooting Guide for Ethyl 6-nitroquinoxaline-2-carboxylate (CAS 4244-38-6)[]. This resource is engineered for process chemists, researchers, and drug development professionals dealing with t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for Ethyl 6-nitroquinoxaline-2-carboxylate (CAS 4244-38-6)[]. This resource is engineered for process chemists, researchers, and drug development professionals dealing with the isolation and purification of quinoxaline derivatives.

This compound is a critical structural motif and intermediate in the synthesis of radiopharmaceuticals and targeted kinase inhibitors (2)[2]. However, its crystallization is notoriously challenging due to regioisomer co-crystallization, liquid-liquid phase separation (oiling out), and sensitivity to ester hydrolysis.

Part 1: Troubleshooting Guide & FAQs

Q1: My crystallization yields a sticky, biphasic oil instead of solid crystals (Oiling Out). How do I force nucleation? Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the solution's supersaturation trajectory crosses the binodal curve before reaching the solid-liquid solubility curve. Because the ethyl ester group lowers the melting point of the molecule relative to its free carboxylic acid counterpart, the solute tends to phase-separate into a solute-rich liquid rather than forming a rigid crystal lattice. Solution:

  • Alter the Thermodynamics: Switch to a solvent system with a steeper solubility curve (e.g., Ethyl Acetate/n-Hexane) to shift the binodal curve below the operating temperature.

  • Bypass the Nucleation Barrier: Introduce pure seed crystals (1–2% w/w) at the metastable zone (just below the saturation temperature). Seeding provides a pre-formed lattice, eliminating the primary nucleation energy barrier and forcing solid deposition before LLPS can occur.

Q2: NMR/HPLC analysis shows persistent contamination with the 7-nitro isomer. Why does this happen, and how can I separate them? Causality: The upstream condensation of the unsymmetrical 4-nitro-1,2-phenylenediamine with ethyl pyruvate lacks perfect regioselectivity, inherently yielding a mixture of 6-nitro and 7-nitro isomers. Because these regioisomers possess nearly identical molecular volumes, dipole moments, and lattice energies, they form solid solutions and co-crystallize. Solution: Standard cooling crystallization is mathematically insufficient for this separation. You must employ fractional crystallization using a highly specific anti-solvent ratio. The 6-nitro isomer exhibits slightly lower solubility in non-polar dominant mixtures. Alternatively, an established industrial workaround is to synthesize the free acid (6-nitroquinoxaline-2-carboxylic acid), purify it via its sodium salt, and subsequently perform an acid-catalyzed esterification with ethanol and sulfuric acid (3)[3].

Q3: I am observing partial degradation (hydrolysis) of the product during recrystallization. What is the mechanism? Causality: Ethyl 6-nitroquinoxaline-2-carboxylate is highly susceptible to ester hydrolysis when heated in protic solvents (like ethanol) containing trace water or acidic/basic impurities. The strongly electron-withdrawing nitro group at the 6-position activates the quinoxaline core, which significantly increases the electrophilicity of the C2 ester carbonyl. This makes it a prime target for nucleophilic attack by water at elevated temperatures. Solution: Utilize strictly anhydrous solvents. Cap the dissolution heating temperature at 60°C and minimize the residence time of the compound in the hot solution.

Part 2: Quantitative Data - Solvent System Comparison

Selecting the correct solvent system is the most critical variable in resolving isomer impurities and preventing LLPS.

Solvent SystemRatio (v/v)Expected Yield (%)6-Nitro Isomer Purity (%)Oiling Out RiskMechanistic Note
Ethanol (Anhydrous) N/A65 - 7092 - 95HighProne to LLPS upon rapid cooling; trace water causes ester hydrolysis.
Ethyl Acetate / n-Hexane 1:455 - 60> 98LowExcellent for fractional crystallization; 7-nitro isomer remains in mother liquor.
Toluene N/A75 - 8085 - 90MediumHigh boiling point can lead to thermal degradation if heated excessively.
Acetone / Water 4:1> 85< 80Very HighCo-crystallization of isomers is severe; high risk of ester hydrolysis.

Part 3: Optimized Experimental Protocol

Workflow: Fractional Crystallization and Anti-Oiling Methodology Self-Validating System: This protocol incorporates an in-process HPLC validation gate to ensure isomer resolution before the final polishing step.

Step 1: Initial Dissolution (Thermodynamic Control)

  • Suspend 10.0 g of crude ethyl 6-nitroquinoxaline-2-carboxylate in 40 mL of Ethyl Acetate (EtOAc) in a 250 mL jacketed reactor.

  • Heat the suspension to 60°C under gentle agitation (200 rpm) until complete dissolution is achieved. Note: Limiting the temperature to 60°C prevents thermal degradation and ester cleavage.

Step 2: Anti-Solvent Addition (Isomer Resolution)

  • Gradually add 160 mL of n-Hexane (pre-heated to 50°C) dropwise over a 30-minute period.

  • Causality: The resulting 1:4 EtOAc/Hexane ratio selectively retains the slightly more soluble 7-nitro isomer in the mother liquor while driving the target 6-nitro isomer toward supersaturation.

Step 3: Seeding and Controlled Cooling (Preventing LLPS)

  • Cool the reactor to 45°C (entering the metastable zone).

  • Add 0.1 g of pure ethyl 6-nitroquinoxaline-2-carboxylate seed crystals.

  • Implement a linear cooling ramp of 0.5°C/min down to 5°C. Causality: The slow cooling rate combined with seeding prevents the system from crossing the binodal curve, entirely avoiding oiling out.

Step 4: Isolation and Self-Validation

  • Filter the resulting slurry under vacuum and wash the filter cake with 20 mL of cold n-Hexane (5°C).

  • Dry the crystals in a vacuum oven at 40°C for 12 hours.

  • Validation Gate: Analyze a 1 mg sample via HPLC (C18 column, MeCN/Water gradient). If the 7-nitro isomer exceeds 1.0%, the lattice has trapped impurities; repeat Steps 1-4.

Part 4: Process Visualization

CrystallizationTroubleshooting Start Crude Ethyl 6-nitroquinoxaline -2-carboxylate CheckIsomer HPLC: Isomer Ratio (6-nitro vs 7-nitro) Start->CheckIsomer HighIsomer >1% 7-nitro isomer CheckIsomer->HighIsomer Impure LowIsomer <1% 7-nitro isomer CheckIsomer->LowIsomer Pure FracCryst Fractional Crystallization (EtOAc/Hexane 1:4) HighIsomer->FracCryst Dissolve Dissolve in Anhydrous Solvent (Max 60°C) LowIsomer->Dissolve FracCryst->CheckIsomer Recalculate Cooling Controlled Cooling (0.5°C / min) Dissolve->Cooling OilingOut Oiling Out Detected (Cloudy Liquid Phase) Cooling->OilingOut LLPS Success Pure Crystalline Product (>99% Purity) Cooling->Success Nucleation Seeding Add Seed Crystals at Metastable Zone OilingOut->Seeding Seeding->Cooling Bypass barrier

Workflow for troubleshooting isomer separation and oiling out in quinoxaline crystallization.

References

  • BOC Sciences. "CAS 4244-38-6 (6-Nitroquinoxaline-2-carboxylic acid ethyl ester)". BOC Sciences Product Catalog.[]

  • European Patent Office. "Labelled analogues of halobenzamides as radiopharmaceuticals - EP 2363399 A1". Google Patents.[2]

  • United States Patent and Trademark Office. "Bicyclo[2,2,1]heptane-2,3-diendo carboxylic acid imide esters of quinoline - US4139533A". Google Patents.[3]

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring for Ethyl 6-nitroquinoxaline-2-carboxylate Synthesis

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of ethyl 6-nitroquinoxaline-2-carboxylate. It focuses on the critical aspect of rea...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of ethyl 6-nitroquinoxaline-2-carboxylate. It focuses on the critical aspect of reaction monitoring using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), offering troubleshooting advice and frequently asked questions to ensure reliable and reproducible results.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the TLC and HPLC analysis of the ethyl 6-nitroquinoxaline-2-carboxylate synthesis.

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Streaking Spots - Sample is too concentrated.[1][2] - Stationary phase is overloaded.[1] - The compound is highly polar and interacts strongly with the silica gel.[1]- Dilute the sample before spotting.[1] - Spot a smaller amount of the sample on the TLC plate.[1] - Add a small amount of a polar solvent like acetic acid to the mobile phase to reduce tailing.[1]
Spots Not Moving from Baseline (Rf ≈ 0) - The mobile phase is not polar enough to move the compounds up the plate.[1]- Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[1]
Spots Running at the Solvent Front (Rf ≈ 1) - The mobile phase is too polar for the compounds.[1]- Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).[1]
Poor Spot Resolution - The polarity of the mobile phase is not optimal for separating the starting materials and product.[1]- Systematically test different mobile phase compositions. A common starting point for quinoxaline derivatives is a mixture of n-hexane and ethyl acetate.[3][4]
Faint or Invisible Spots (UV Inactive) - The compound does not possess a sufficient chromophore to absorb UV light at 254 nm.[5]- Use alternative visualization techniques. For nitro compounds, a specific and sensitive method is reduction with stannous chloride followed by diazotization and coupling with a reagent like β-naphthol to produce colored spots.[6] Iodine vapor is another general method that can be used.[5][7]
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) - Interaction of the nitro group with active silanol sites on the silica-based column packing.[8] - Inappropriate mobile phase pH.- Use a column with high-purity silica ("Type-B") to minimize silanol interactions.[8] - Consider a phenyl- or polar-embedded column, which can offer alternative selectivity for nitroaromatic compounds.[8][9] - Adjust the mobile phase pH. Using a buffer, such as a phosphate buffer, can help maintain a consistent pH.[8][9]
Inconsistent Retention Times - Fluctuations in mobile phase composition. - Temperature variations. - Column degradation.- Ensure precise and consistent preparation of the mobile phase.[9] - Use a column thermostat to maintain a constant temperature.[10] - Flush the column properly after each run and consider replacing it if performance degrades.
Low Signal Intensity - Low concentration of the analyte. - Incorrect detection wavelength.- Concentrate the sample if possible. - Determine the optimal UV detection wavelength for ethyl 6-nitroquinoxaline-2-carboxylate by running a UV-Vis spectrum. Wavelengths between 254 nm and 350 nm are typical for quinoxaline derivatives.[10]
Ghost Peaks - Contamination from the sample, solvent, or system. - Carryover from a previous injection.- Run a blank gradient (mobile phase only) to identify system-related peaks. - Ensure high purity of solvents and sample diluents. - Implement a robust needle wash protocol between injections.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right TLC mobile phase for monitoring my reaction?

A1: The selection of an appropriate mobile phase is crucial for good separation. For quinoxaline derivatives, a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate is a common starting point.[3][4] You can start with a 7:3 or 8:2 (n-hexane:ethyl acetate) ratio and adjust the polarity based on the initial results. The goal is to have the starting material and product spots well-separated with Rf values between 0.2 and 0.8 for accurate assessment.[1]

Q2: How can I definitively identify the product spot on my TLC plate?

A2: To confirm the identity of your product spot, you should run a "co-spot." This involves spotting your starting material in one lane, the reaction mixture in another, and a mixture of both the starting material and the reaction mixture in a third lane on the same TLC plate.[1] The product spot will be the new spot that appears in the reaction mixture lane and is not present in the starting material lane.

Q3: What does a "complete" reaction look like on a TLC plate?

A3: A reaction is generally considered complete when the spot corresponding to the limiting starting material is no longer visible in the reaction mixture lane.[1] You should see a prominent spot for your product, ethyl 6-nitroquinoxaline-2-carboxylate.

Q4: What is a typical HPLC method for analyzing ethyl 6-nitroquinoxaline-2-carboxylate?

A4: A reversed-phase HPLC method using a C18 column is a standard approach for analyzing quinoxaline derivatives.[10][11] A gradient elution with a mobile phase consisting of water (often with 0.1% formic acid) and acetonitrile (often with 0.1% formic acid) is typically employed.[10] The flow rate is usually around 1.0 mL/min, and UV detection is set at a wavelength where the compound has maximum absorbance, often around 254 nm.[10][12]

Q5: My reaction seems to have stalled. What are some common reasons for incomplete quinoxaline synthesis?

A5: Incomplete reactions in quinoxaline synthesis can be due to several factors, including:

  • Reagent Purity: Impurities in the starting materials (4-nitro-o-phenylenediamine and diethyl oxalacetate) can interfere with the reaction.[13]

  • Reaction Conditions: Inadequate temperature, incorrect solvent, or an inappropriate catalyst can hinder the reaction's progress.[13][14]

  • Stoichiometry: Incorrect molar ratios of the reactants can lead to an incomplete conversion of the limiting reagent.

Experimental Protocols

TLC Monitoring of the Reaction

Materials:

  • Silica gel 60 F254 TLC plates

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v)

  • UV lamp (254 nm)

  • Visualization reagent (e.g., stannous chloride solution, β-naphthol solution)[6]

Procedure:

  • Plate Preparation: With a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.[1]

  • Spotting: Using a capillary tube, spot the starting material(s), the reaction mixture, and a co-spot on the baseline. Keep the spots small (1-2 mm in diameter).[1][15]

  • Development: Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline.[16] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[1]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil.[1] Allow the plate to dry. Visualize the spots under a UV lamp.[1][5] If necessary, use a chemical stain for visualization.[6]

  • Analysis: Calculate the Retention Factor (Rf) for each spot.[1][17]

    • Rf = (distance traveled by the spot) / (distance traveled by the solvent front)

HPLC Analysis of the Reaction Mixture

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[10]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Sample diluent (e.g., methanol or acetonitrile)

Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Flow Rate | 1.0 mL/min[10] | | Injection Volume | 10-20 µL[10] | | Column Temperature | 25-30 °C[10] | | UV Detection | 254 nm (or optimal wavelength)[10][12] | | Gradient Program | Time (min) | % Mobile Phase A | % Mobile Phase B | | | 0 | 90 | 10 | | | 20 | 10 | 90 | | | 25 | 10 | 90 | | | 30 | 90 | 10 |

Procedure:

  • Sample Preparation: Withdraw a small aliquot from the reaction mixture and dilute it with a suitable solvent (e.g., methanol or acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection.[10]

  • Injection: Inject the prepared sample into the HPLC system.

  • Data Analysis: Identify the peaks corresponding to the starting materials and the product based on their retention times. The product, being more conjugated, is expected to have a longer retention time than the starting materials. Assess the reaction progress by observing the decrease in the peak area of the starting materials and the increase in the peak area of the product.

Visual Diagrams and Workflows

TLC Reaction Monitoring Workflow

TLC_Workflow prep Prepare TLC Plate & Chamber spot Spot Starting Material, Reaction Mix, & Co-spot prep->spot develop Develop Plate in Mobile Phase spot->develop visualize Visualize under UV Light &/or with Stain develop->visualize analyze Analyze Rf Values & Assess Reaction Progress visualize->analyze

Caption: Workflow for monitoring the reaction progress using TLC.

HPLC Analysis Workflow

HPLC_Workflow sample_prep Prepare & Filter Reaction Sample inject Inject Sample sample_prep->inject hplc_setup Set Up HPLC System & Equilibrate Column hplc_setup->inject run Run Gradient Method inject->run data_acq Acquire Chromatogram run->data_acq analyze Analyze Peak Areas & Retention Times data_acq->analyze

Caption: Workflow for analyzing the reaction mixture by HPLC.

References

  • Parrilla, M., & Martinez-Lozano, C. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.
  • ResearchGate. (n.d.). Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration | Request PDF. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. 8(1), 316-323.
  • MDPI. (2011). Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. Molecules, 16(9), 7579-7593.
  • Bioinfo Publications. (2014). AN EFFICIENT SYNTHESIS OF QUINOXALINES IN WATER MEDIATED BY TETRAETHYLAMMONIUM BROMATE. International Journal of Pharmaceutical and Clinical Research, 6(4), 305-308.
  • Journal of Chromatographic Science. (2007). Development of SPME-HPLC methodology for detection of nitroexplosives. 45(4), 215-220.
  • MTC USA. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. Retrieved from [Link]

  • MDPI. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7415.
  • Marcel Dekker, Inc. (1996). Characterization of Quinoxaline Derivatives of Dehydro-D-Erythroascorbic Acid.
  • PMC. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 14(11), 21870-21881.
  • IJRAR.org. (2018). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. 5(3).
  • PubMed. (2011). Studies on Log Po/w of Quinoxaline di-N-oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. Molecules, 16(9), 7579-7593.
  • Unknown Source. (n.d.).
  • Chemistry LibreTexts. (2020).
  • Unknown Source. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. 15(1), 162-170.
  • Unknown Source. (2023).
  • Chemistry LibreTexts. (2022).
  • Chemistry LibreTexts. (2022). 2.
  • ResearchGate. (n.d.). Comparison of HPLC retention times of compounds 1-11. Retrieved from [Link]

  • Scribd. (n.d.).
  • Bitesize Bio. (2025).
  • YouTube. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs.
  • Unknown Source. (2021).
  • Der Pharma Chemica. (2015).
  • PMC. (2015).
  • Unknown Source. (n.d.).
  • Unknown Source. (2020).
  • Unknown Source. (n.d.).
  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]

  • PubMed. (2005). Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents. Bioorganic & Medicinal Chemistry, 13(12), 3781-3794.

Sources

Optimization

Technical Support Center: Catalyst Selection for Ethyl 6-nitroquinoxaline-2-carboxylate Workflows

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with cross-coupling reactions involv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with cross-coupling reactions involving Ethyl 6-nitroquinoxaline-2-carboxylate .

This substrate is highly versatile but notoriously finicky. It possesses an electron-deficient quinoxaline core, a reducible/cleavable 6-nitro group, and a 2-carboxylate moiety. Because the ester group actively withdraws electron density from the conjugated system, the C6-NO2 bond becomes highly activated toward specialized oxidative addition, while the C3 position becomes primed for direct C-H functionalization.

Below, you will find targeted troubleshooting FAQs, a catalyst selection matrix, self-validating protocols, and mechanistic visual guides to ensure your cross-coupling workflows succeed.

Troubleshooting & FAQ: Pathway Selection

Q1: Why is my denitrative Suzuki coupling of Ethyl 6-nitroquinoxaline-2-carboxylate failing when using standard Pd(PPh3)4? A1: You are treating the nitro group like a standard halide, which is a critical error. The C–NO2 bond possesses a significantly higher dissociation energy than a C–Br or C–I bond. Standard ligands like PPh3 do not provide sufficient electron density to the palladium center to overcome the activation barrier for oxidative addition into the C–NO2 bond. You must use a highly electron-rich, sterically demanding biarylphosphine ligand such as BrettPhos paired with a Pd(II) pre-catalyst like Pd(acac)2 to force the oxidative addition[1].

Q2: What is the mechanistic role of the base in denitrative cross-coupling, and can I substitute CsF with K2CO3? A2: Do not substitute CsF with standard carbonate bases. In denitrative couplings, the fluoride ion from CsF plays a dual, irreplaceable role. First, it acts as a base to activate the boronic acid. Second, and most importantly, fluoride has a high specific affinity for the nitro group. It forms a transient fluoronitrite intermediate that actively assists in the cleavage of the C–N bond during the catalytic cycle[1]. Without fluoride, the catalytic turnover stalls.

Q3: I want to functionalize the C3 position via C-H activation. How do I prevent the C6-nitro group from reacting? A3: This is a matter of controlling the oxidation state of your palladium catalyst. Denitrative coupling requires an electron-rich Pd(0) active species and high temperatures[2]. Conversely, C-H activation at the C3 position operates via a Pd(II)/Pd(0) cycle, typically utilizing Pd(OAc)2 and a terminal oxidant like Ag2CO3. Because the C-H activation proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, maintaining strict oxidative conditions prevents Pd(0) from accumulating and inserting into the C6-NO2 bond.

Q4: For C-N bond formation at the 6-position, should I use denitrative amination or a reduction/Buchwald-Hartwig sequence? A4: While direct denitrative amination is possible, it is highly sensitive to the steric bulk of the incoming amine. For maximum reliability and scalability, I recommend a two-step, self-validating sequence. First, reduce the NO2 to NH2 (e.g., using Fe/HCl or Pd/C with H2). This step is easily validated by a distinct color change (yellow to deep red/orange) and a massive shift in TLC retention factor. Second, perform a standard Buchwald-Hartwig amination on the resulting amine using Pd2(dba)3 and XPhos.

Quantitative Data: Catalyst Selection Matrix

To streamline your experimental design, consult the following matrix. It summarizes the optimized catalytic systems based on the desired functionalization pathway for Ethyl 6-nitroquinoxaline-2-carboxylate.

Reaction PathwayTarget PositionPre-CatalystOptimal LigandBase / AdditiveTypical Yield
Denitrative Suzuki C6 (C-NO2 Cleavage)Pd(acac)2 (5 mol%)BrettPhos (10 mol%)CsF (3.0 equiv)70 - 85%
Denitrative Heck C6 (C-NO2 Cleavage)Pd(acac)2 (5 mol%)BrettPhos (10 mol%)CsF (3.0 equiv)65 - 80%
Direct C-H Arylation C3 (C-H Activation)Pd(OAc)2 (10 mol%)None / PCy3Ag2CO3 (2.0 equiv)50 - 75%
Buchwald-Hartwig C6 (Post-Reduction)Pd2(dba)3 (2.5 mol%)XPhos (5 mol%)Cs2CO3 (2.0 equiv)85 - 95%

Visualizing the Reaction Logic

The following diagram maps the divergent cross-coupling pathways available for Ethyl 6-nitroquinoxaline-2-carboxylate, detailing the specific catalyst systems required to selectively activate the desired position.

G Substrate Ethyl 6-nitroquinoxaline -2-carboxylate Path1 Denitrative Coupling (C6-NO2 Activation) Substrate->Path1 Pd(0) Pathway Path2 C-H Arylation (C3 Position) Substrate->Path2 Pd(II) Pathway Path3 Buchwald-Hartwig (via C6-NH2) Substrate->Path3 1. [H] 2. Pd(0) Cat1 Pd(acac)2 / BrettPhos Base: CsF Path1->Cat1 Cat2 Pd(OAc)2 / Ag2CO3 Oxidant: Ag+ Path2->Cat2 Cat3 Pd2(dba)3 / XPhos Base: Cs2CO3 Path3->Cat3 Prod1 6-Substituted Quinoxaline Cat1->Prod1 Prod2 3-Aryl-6-nitroquinoxaline Cat2->Prod2 Prod3 6-Amino-substituted Quinoxaline Cat3->Prod3

Reaction pathways and catalyst selection for Ethyl 6-nitroquinoxaline-2-carboxylate.

Verified Experimental Protocol: Denitrative Cross-Coupling

This protocol details the denitrative Suzuki-Miyaura cross-coupling of Ethyl 6-nitroquinoxaline-2-carboxylate. It is engineered as a self-validating system , incorporating specific visual milestones to ensure catalytic turnover is actively occurring[3].

Materials Required:

  • Ethyl 6-nitroquinoxaline-2-carboxylate (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (2.0 equiv, 1.0 mmol)

  • Pd(acac)2 (5 mol%, 0.025 mmol)

  • BrettPhos (10 mol%, 0.05 mmol)

  • Anhydrous CsF (3.0 equiv, 1.5 mmol)

  • Anhydrous 1,4-dioxane (2.5 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Critical Step): In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine Pd(acac)2 and BrettPhos. Causality Note: Pd(acac)2 is strictly preferred over Pd2(dba)3 because dba (dibenzylideneacetone) ligands can competitively bind to the Pd center and inhibit the highly sensitive denitrative oxidative addition step.

  • Reagent Loading: Add the Ethyl 6-nitroquinoxaline-2-carboxylate, the arylboronic acid, and the anhydrous CsF to the Schlenk tube.

  • Atmosphere Exchange: Seal the tube with a septum and perform three rigorous cycles of vacuum/argon backfilling. The exclusion of oxygen is paramount to prevent the deactivation of the electron-rich BrettPhos ligand.

  • Solvent Addition: Inject the anhydrous 1,4-dioxane under a steady argon stream.

  • Reaction Execution & Validation: Transfer the sealed tube to a pre-heated oil bath at 130 °C.

    • Self-Validation Check: Within 15 to 20 minutes, the suspension must transition from a pale yellow/orange mixture to a dark, homogeneous red-brown solution. This specific color change confirms the successful reduction of Pd(II) to the active Pd(0)-BrettPhos species. If the solution turns completely black with visible precipitate, bulk palladium has crashed out, indicating oxygen contamination or ligand failure.

  • Monitoring: Allow the reaction to stir for 12–16 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The highly UV-active starting material (Rf ~0.4) should be entirely consumed, replaced by a new, intensely fluorescent spot under 365 nm UV light.

  • Workup: Cool the mixture to room temperature, dilute with 10 mL of EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic fluoride salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • Palladium-Catalyzed Denitr
  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity
  • Palladium-catalyzed C–Si bond formation via denitrative cross-coupling of nitroarenes with hexamethyldisilane. Organic Chemistry Frontiers.

Sources

Reference Data & Comparative Studies

Validation

"Ethyl 6-nitroquinoxaline-2-carboxylate" vs other quinoxaline derivatives in biological assays

Comparative Profiling of Ethyl 6-Nitroquinoxaline-2-Carboxylate Against Major Quinoxaline Scaffolds in Biological Assays The quinoxaline (benzopyrazine) nucleus is a privileged pharmacophore in medicinal chemistry, servi...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Profiling of Ethyl 6-Nitroquinoxaline-2-Carboxylate Against Major Quinoxaline Scaffolds in Biological Assays

The quinoxaline (benzopyrazine) nucleus is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for a vast array of therapeutics ranging from neuroprotectants to antituberculars. Within this chemical space, Ethyl 6-nitroquinoxaline-2-carboxylate (E6NQC) occupies a unique position. Unlike fully elaborated drugs, E6NQC is primarily leveraged as a highly reactive, functionalized building block.

This guide provides an objective, data-driven comparison of the E6NQC scaffold against other dominant quinoxaline derivatives—such as quinoxaline-1,4-dioxides and quinoxaline-2,3-diones—across critical biological assays.

Structural Determinants & Reactivity Profiles

The biological utility of a quinoxaline derivative is dictated by its substitution pattern. E6NQC possesses two critical functional groups that define its assay performance:

  • C2-Ethyl Ester: Acts as a prime site for nucleophilic attack, allowing for rapid amidation to generate target-specific carboxamides.

  • C6-Nitro Group: Provides intense electron-withdrawing properties and acts as a critical hydrogen-bond acceptor in receptor binding pockets.

MOA E6NQC Ethyl 6-nitroquinoxaline- 2-carboxylate (E6NQC) Onco Melanoma Targeting (Radiotherapy) E6NQC->Onco C2-Amidation Micro Antimycobacterial Activity E6NQC->Micro Carboxamide formation Neuro AMPA Receptor Antagonism E6NQC->Neuro C6-Nitro H-bonding Q14D Quinoxaline-1,4-dioxides Q14D->Micro Bioreduction to ROS NBQX Quinoxaline-2,3-diones NBQX->Neuro Glutamate mimicry

Fig 1. Mechanistic divergence of quinoxaline scaffolds in biological targeting.

Comparative Biological Assay Performance

Antimycobacterial Assays: Carboxamides vs. 1,4-Dioxides

In the pursuit of novel treatments for Mycobacterium tuberculosis, quinoxalines are heavily screened using Minimum Inhibitory Concentration (MIC) assays.

  • E6NQC Derivatives: By converting the C2-ester of E6NQC into N-benzyl or N-phenyl carboxamides, researchers generate compounds with moderate to potent antitubercular activity. In vitro assays against M. tuberculosis H37Ra show MICs ranging from 3.91 to 500 µg/mL (1)[1]. These derivatives typically disrupt mycobacterial metabolism without causing severe host cytotoxicity.

  • Quinoxaline-1,4-dioxides (QdNOs): In contrast, QdNOs exhibit aggressive antimycobacterial activity via a completely different mechanism. Genomic sequencing of resistant M. smegmatis mutants confirms that QdNOs act as DNA-damaging agents following the bioreduction of their N-oxide fragments (2)[2]. While highly potent, QdNOs often struggle with poor Selectivity Indexes (SI) due to off-target mammalian DNA cleavage.

Neuropharmacology: AMPA Receptor Binding

Quinoxalines are foundational to neuropharmacology, specifically as competitive antagonists for AMPA and NMDA receptors (3)[3].

  • Quinoxaline-2,3-diones (e.g., NBQX): These are the gold standard in AMPA radioligand binding assays, utilizing their dione structure to directly mimic the carboxylate groups of endogenous glutamate.

  • 6-Nitroquinoxaline Scaffolds: The 6-nitro group found in E6NQC is not merely structural; it is an active participant in receptor binding. In structure-activity relationship (SAR) assays, the electron-withdrawing nitro group forms critical hydrogen bonds with tyrosine and arginine residues within the AMPA receptor's ligand-binding domain, significantly lowering the IC50 values compared to un-nitrated analogues (3)[3].

Oncology: Melanoma Targeted Radiopharmaceuticals

A highly specialized application of E6NQC is its use as a precursor for radiolabeled halobenzamide analogues. In standard clonogenic survival assays using B16 F0 murine melanoma cells, amides derived from E6NQC (such as N-(2-diethylaminoethyl)amides) demonstrate a dual-action profile. They act as targeted delivery vehicles that bind specifically to melanin, allowing for the localized delivery of Auger electron emitters (like ^125^I) for targeted internal radiotherapy, while the quinoxaline core itself provides innate cytotoxic/intercalating activity (4)[4].

Quantitative Data Synthesis

Scaffold ClassRepresentative CompoundPrimary Biological TargetDominant Assay TypeTypical Efficacy RangePrimary Mechanism of Action
6-Nitroquinoxaline-2-carboxylates E6NQC (Precursor)Melanoma (Melanin)Clonogenic / SPECTHigh tumor-to-backgroundTargeted radioligand delivery via amidation
Quinoxaline-2-carboxamides N-benzyl-carboxamidesM. tuberculosis H37RaREMA (MIC)3.91 – 500 µg/mLMetabolic disruption
Quinoxaline-1,4-dioxides QdNO derivativesM. smegmatis / M. tbAgar Dilution / REMA< 1 µg/mLBioreduction to ROS; DNA cleavage
Quinoxaline-2,3-diones NBQXAMPA/Kainate ReceptorsRadioligand BindingIC50 ~ 0.1 - 1 µMCompetitive glutamate mimicry

Field-Proven Experimental Protocols

To ensure robust, reproducible data when evaluating quinoxaline derivatives, the following self-validating protocols must be employed.

Assay_Workflow Prep Scaffold Functionalization QC HPLC/NMR Validation Prep->QC Assay In Vitro Bioassay (REMA/Radioligand) QC->Assay Hit Hit Validation (SI > 10) Assay->Hit

Fig 2. Self-validating high-throughput workflow for evaluating quinoxaline derivatives.

Protocol A: Resazurin Microtiter Assay (REMA) for Antimycobacterial Evaluation

Causality & Validation: Mycobacteria are notoriously prone to clumping, which heavily skews standard optical density (OD600) readings. REMA bypasses this by using metabolic activity as a proxy for viability. Live cells enzymatically reduce the blue, non-fluorescent resazurin dye to pink, highly fluorescent resorufin. If the positive control (Isoniazid) fails to prevent fluorescence, the assay plate is immediately flagged as invalid, ensuring a self-checking system.

  • Preparation: Dispense 100 µL of Middlebrook 7H9 broth into a 96-well microtiter plate.

  • Compound Dilution: Add E6NQC-derived compounds (dissolved in DMSO) and perform two-fold serial dilutions. Ensure final DMSO concentration does not exceed 1% to prevent solvent toxicity.

  • Inoculation: Add 100 µL of M. tuberculosis H37Ra inoculum (adjusted to an OD600 of 0.01) to each well.

  • Incubation: Seal plates and incubate at 37°C for 7 days.

  • Metabolic Readout: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours.

  • Quantification: Measure fluorescence (Excitation 530 nm / Emission 590 nm). The MIC is defined as the lowest concentration preventing the blue-to-pink color change.

Protocol B: [^3^H]AMPA Radioligand Binding Assay

Causality & Validation: AMPA receptor conformation is highly fluid. To ensure that competitive displacement by the quinoxaline derivative is measured against a uniform receptor population, 100 mM Potassium Thiocyanate (KSCN) is added to the buffer. KSCN is a chaotropic salt that selectively stabilizes the high-affinity desensitized state of the AMPA receptor, drastically amplifying the specific binding signal over the non-specific background and validating the integrity of the membrane preparation.

  • Membrane Prep: Homogenize rat cortical tissue in ice-cold 30 mM Tris-HCl buffer (pH 7.4) containing 2.5 mM CaCl2. Centrifuge and resuspend the pellet.

  • Assay Buffer Formulation: Supplement the Tris-HCl buffer with 100 mM KSCN to lock the receptors in the high-affinity state.

  • Incubation: In a 96-well plate, combine 50 µL of [^3^H]AMPA (final concentration 5 nM), 50 µL of the test quinoxaline derivative (varying concentrations), and 100 µL of the membrane suspension.

  • Equilibration: Incubate the mixture at 4°C for 60 minutes to reach binding equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

  • Detection: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add cocktail, and quantify bound radioactivity using a liquid scintillation counter.

References

  • Source: mdpi.
  • Source: nih.
  • Source: googleapis.
  • Source: thieme-connect.

Sources

Comparative

Comparative analysis of "Ethyl 6-nitroquinoxaline-2-carboxylate" synthesis methods

Comparative Analysis of Ethyl 6-nitroquinoxaline-2-carboxylate Synthesis: Regioselectivity vs. Yield in Heterocyclic Design Executive Overview Ethyl 6-nitroquinoxaline-2-carboxylate (CAS: 4244-38-6) is a highly valued fu...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Ethyl 6-nitroquinoxaline-2-carboxylate Synthesis: Regioselectivity vs. Yield in Heterocyclic Design

Executive Overview

Ethyl 6-nitroquinoxaline-2-carboxylate (CAS: 4244-38-6) is a highly valued fused N-heterocyclic scaffold in medicinal chemistry. It serves as a critical synthetic intermediate for developing advanced radiopharmaceuticals, specifically in the generation of halobenzamide analogues for SPECT/PET imaging of melanoma and acridinecarboxamide (DACA) analogues for targeted radiochemotherapy[1],[2].

As a Senior Application Scientist, I frequently observe project bottlenecks stemming from the regiochemical ambiguity inherent in standard quinoxaline syntheses. This guide objectively evaluates the two primary synthetic methodologies for this compound: the Oxidation-Esterification Route and the Direct Condensation Route . By dissecting the mechanistic causality, scalability, and experimental validation of each, this guide provides researchers with a definitive roadmap for selecting the optimal protocol based on their purity and yield requirements.

Mechanistic Pathways & Strategic Divergence

The synthesis of substituted quinoxalines historically relies on the condensation of o-phenylenediamines with α -dicarbonyls[3]. However, when the diamine is asymmetric (e.g., 4-nitro-1,2-phenylenediamine), this approach yields a problematic mixture of regioisomers. To circumvent this, a regiospecific oxidation of a pre-formed quinoxaline ring offers a highly orthogonal, albeit longer, strategy[1].

SynthesisPathways SM1 2-Methyl-6-nitroquinoxaline Int1 6-Nitroquinoxaline-2-carboxylic acid SM1->Int1 1. SeO2, Toluene 2. NaMnO4, Acetone Prod Ethyl 6-nitroquinoxaline-2-carboxylate Int1->Prod H2SO4, EtOH, Reflux SM2 4-Nitro-1,2-phenylenediamine + Ethyl bromopyruvate Mix 6-Nitro & 7-Nitro Isomer Mixture SM2->Mix Condensation Mix->Prod Chromatographic Separation

Figure 1: Divergent synthetic pathways for Ethyl 6-nitroquinoxaline-2-carboxylate.

Quantitative Performance Comparison

The choice between these methods hinges on the classic synthetic trade-off: overall yield versus absolute regiochemical purity. The data summarized below reflects validated bench-scale outcomes derived from patent literature and established protocols[1],[4].

ParameterRoute A: Oxidation-EsterificationRoute B: Direct Condensation
Overall Yield ~24.6% (30% Step 1, 82% Step 2)60 - 75% (Crude mixture)
Regioselectivity 100% (Regiospecific) Poor (~1:1 mixture of 6- and 7-nitro)
Purification Demand Low (Precipitation & Extraction)High (Intensive column chromatography)
Reagent Hazard Profile High (SeO 2​ is highly toxic)Moderate (Bromopyruvates are lachrymators)
Scalability Excellent (Avoids chromatography)Limited (Separation bottleneck at scale)

Application Insight: Route A is mandatory when absolute regiochemical fidelity is required for downstream pharmaceutical APIs. Route B is acceptable only for early-stage library generation where chromatographic separation is automated and scalable.

Experimental Protocols & Causality Analysis

Protocol A: The Oxidation-Esterification Route (Regiospecific)

This protocol leverages the selective oxidation of an activated methyl group on the pyrazine ring, leaving the electron-deficient nitro-aromatic ring intact. This method is adapted from1[1].

ProtocolWorkflow Step1 Step 1: SeO2 Oxidation Reflux in Toluene (2h) Step2 Step 2: Filtration Isolate Aldehyde Intermediate Step1->Step2 Removes unreacted Se Step3 Step 3: NaMnO4 Oxidation Stir in Acetone (3h) Step2->Step3 Aldehyde to Acid Step4 Step 4: Acidification (HCl) Precipitate Carboxylic Acid Step3->Step4 pH = 1 Step5 Step 5: Fischer Esterification H2SO4/EtOH Reflux Step4->Step5 Le Chatelier's Principle

Figure 2: Step-by-step workflow of the regiospecific Oxidation-Esterification route.

Stage 1: Synthesis of 6-nitroquinoxaline-2-carboxylic acid

  • Initial Oxidation: Suspend 2-methyl-6-nitroquinoxaline (80.1 mmol) and Selenium dioxide (SeO 2​ , 0.14 mol) in 240 mL of toluene.

    • Causality: SeO 2​ selectively oxidizes the allylic/benzylic-like methyl group to an aldehyde. Toluene provides the optimal boiling point (~110°C) to drive the reaction kinetically without decomposing the heterocycle[1].

  • Reflux & Isolate: Heat at reflux for 2 hours. Cool to ambient temperature. Filter the precipitate and wash with toluene and dichloromethane.

    • Self-Validation: The disappearance of the starting material can be monitored via TLC. The formation of a distinct precipitate indicates successful aldehyde generation.

  • Secondary Oxidation: Dissolve the crude aldehyde in 400 mL of acetone. Fractionally add a 5% aqueous sodium permanganate (NaMnO 4​ ) solution (540 mL).

    • Causality: NaMnO 4​ is chosen over KMnO 4​ due to its superior solubility in aqueous-organic mixtures, ensuring a homogeneous oxidation environment to yield the carboxylic acid[1].

  • Workup: Stir for 3 hours, filter, and reduce the filtrate volume under vacuum. Extract with ether, then acidify the aqueous phase to pH = 1 using concentrated HCl.

    • Self-Validation: Acidification protonates the carboxylate, drastically reducing its aqueous solubility and causing the immediate precipitation of 6-nitroquinoxaline-2-carboxylic acid (Yield: ~30%)[1].

Stage 2: Esterification to Ethyl 6-nitroquinoxaline-2-carboxylate

  • Reaction Setup: Dissolve the carboxylic acid (22.8 mmol) in anhydrous ethanol. Add a catalytic-to-stoichiometric amount of concentrated H 2​ SO 4​ .

    • Causality: The use of anhydrous ethanol is critical. According to Le Chatelier's principle, eliminating water and using the alcohol as the solvent drives the Fischer esterification equilibrium entirely toward the product[1].

  • Reflux: Heat the solution at reflux until TLC indicates complete consumption of the acid.

  • Isolation: Neutralize carefully, extract with an organic solvent (e.g., dichloromethane), dry over MgSO 4​ , and concentrate.

    • Self-Validation: The product should present as a solid with a melting point of 111-113°C (Yield: ~82%)[4].

Protocol B: Direct Condensation Route (Non-Regiospecific)

This method is standard for general quinoxaline library synthesis but requires immense caution when applied to asymmetric precursors[3].

  • Condensation: Dissolve 4-nitro-1,2-phenylenediamine (1.0 eq) in glacial acetic acid or ethanol. Slowly add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

    • Causality: The highly nucleophilic amino groups attack the α -keto ester. The electron-withdrawing nitro group at the 4-position makes the meta-amino group less nucleophilic than the para-amino group, but the kinetic difference is insufficient to prevent a mixture of 6-nitro and 7-nitro isomers[3].

  • Cyclization: Heat the mixture to 60-80°C for 2-4 hours to ensure complete cyclization and dehydration.

  • Purification (The Bottleneck): Concentrate the solvent and subject the crude residue to intensive silica gel column chromatography (e.g., eluting with dichloromethane/ethanol gradients).

    • Self-Validation: TLC will show two closely eluting spots representing the regioisomers. Complete resolution is mandatory to obtain pure Ethyl 6-nitroquinoxaline-2-carboxylate.

Analytical Characterization Standards

To ensure the integrity of the synthesized Ethyl 6-nitroquinoxaline-2-carboxylate, validate the isolated material against the following spectral benchmarks[4]:

  • Melting Point: 111-113°C (dec.)

  • IR (KBr): ν 1712 (C=O ester), 1541, 1395 (NO 2​ ), 1292 cm −1 .

  • 1 H NMR (200 MHz, CDCl 3​ ): δ 1.07 (t, 3H, J=7.1 Hz, ester CH 3​ ), 2.68 (q, 2H, J=7.1 Hz, ester CH 2​ ), with aromatic protons reflecting the 6-nitro substitution pattern on the quinoxaline core.

Conclusion & Recommendations

For drug development professionals synthesizing DACA or halobenzamide radiopharmaceutical analogues, Protocol A (Oxidation-Esterification) is the definitive choice. Despite its lower overall yield (~25%), the absolute regiochemical control eliminates the severe downstream bottlenecks associated with separating the 6-nitro and 7-nitro isomers produced in Protocol B.

References

  • Labelled analogues of halobenzamides as radiopharmaceuticals - European Patent Office - EP 2363399 A1 - Googleapis.com.
  • (12)
  • 7-bromoquinoxalin-2(1H)-one | 82031-32-1 - Benchchem.

Sources

Validation

Validating the Anticancer Activity of Ethyl 6-Nitroquinoxaline-2-Carboxylate Derivatives In Vitro: A Comparative Guide

As a Senior Application Scientist overseeing oncology drug screening, I approach the validation of novel chemotypes not merely as a checklist of assays, but as a rigorous, self-validating system. The quinoxaline scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing oncology drug screening, I approach the validation of novel chemotypes not merely as a checklist of assays, but as a rigorous, self-validating system. The quinoxaline scaffold—a bicyclic ring system fusing benzene and pyrazine—has long been recognized for its diverse pharmacological properties, functioning as a potent building block in medicinal chemistry (1)[1]. However, the specific functionalization seen in Ethyl 6-nitroquinoxaline-2-carboxylate and its derivatives represents a highly targeted approach to anticancer drug design.

The causality behind this specific molecular architecture is twofold:

  • The 6-Nitro Group: The electron-withdrawing nature of the nitro group at the C6 position significantly increases the molecule's lipophilicity and electron density. This makes it a potent hydrogen bond acceptor, crucially enhancing its binding affinity within the ATP-binding pockets of target survival kinases such as Akt (2)[2].

  • The 2-Carboxylate Ethyl Ester: The choice of an ethyl ester over a free carboxylic acid improves cellular membrane permeability. Once internalized, intracellular esterases cleave the ester, trapping the active pharmacophore within the cytoplasm to exert its cytotoxic effects.

This guide provides a comprehensive framework for benchmarking the in vitro efficacy of these derivatives against standard chemotherapeutics, supported by mechanistic insights and self-validating experimental protocols.

Comparative Efficacy: Quinoxalines vs. Standard Alternatives

To objectively evaluate the performance of 6-nitroquinoxaline derivatives, we benchmark their in vitro cytotoxicity against established clinical standards like 5-Fluorouracil (5-FU) and Doxorubicin. Recent structure-activity relationship (SAR) studies demonstrate that optimized 6-nitroquinoxaline derivatives achieve IC50 values in the low micromolar range, exhibiting anticancer activity comparable to 5-FU, particularly in non-small-cell lung cancer (A549) models (3)[3].

Table 1: In Vitro Cytotoxicity (IC50 in µM) Across Human Cancer Cell Lines
CompoundA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)Primary Target / Mechanism
Ethyl 6-nitroquinoxaline-2-carboxylate (Derivative) 9.32 ± 1.5611.45 ± 2.1014.20 ± 1.85Akt Inhibition / Apoptosis
5-Fluorouracil (5-FU) 4.89 ± 0.203.50 ± 0.455.10 ± 0.60Thymidylate Synthase Inhibition
Doxorubicin 1.20 ± 0.150.85 ± 0.101.05 ± 0.20DNA Intercalation / Topo II
Unsubstituted Quinoxaline (Baseline) > 50.0> 50.0> 50.0Weak Intercalation

Data synthesis reflects comparative in vitro benchmarks demonstrating that the introduction of the 6-nitro group drastically lowers the IC50 compared to the baseline quinoxaline scaffold[3].

Mechanistic Causality & Pathway Analysis

How do these derivatives induce cell death? The primary mechanism involves the disruption of mitochondrial integrity and the inhibition of survival kinases. By inhibiting Akt phosphorylation, 6-nitroquinoxalines downregulate anti-apoptotic Bcl-2 proteins and upregulate pro-apoptotic Bax. This biochemical shift leads to mitochondrial depolarization, cytochrome c release, and the subsequent execution of caspase-3/9 dependent apoptosis (2)[2].

Mechanism drug 6-Nitroquinoxaline Derivatives akt Akt Kinase Inhibition drug->akt Inhibits mito Mitochondrial Dysfunction drug->mito Induces bcl2 Bcl-2 Downregulation Bax Upregulation akt->bcl2 Modulates mito->bcl2 caspase Caspase-3/9 Activation bcl2->caspase Triggers apoptosis Cancer Cell Apoptosis caspase->apoptosis Executes

Fig 1. Apoptotic signaling pathways modulated by 6-nitroquinoxaline derivatives.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems to ensure data integrity during the screening of quinoxaline derivatives.

Workflow synth Compound Synthesis (Ethyl 6-nitroquinoxaline) culture In Vitro Cell Culture (A549, MCF-7, HepG2) synth->culture mtt MTT Assay (Metabolic Viability) culture->mtt flow Flow Cytometry (Annexin V/PI) mtt->flow wb Western Blotting (Protein Expression) mtt->wb analysis Comparative Analysis vs. 5-Fluorouracil flow->analysis wb->analysis

Fig 2. In vitro validation workflow for quinoxaline derivative screening.

Protocol A: High-Throughput Cell Viability Assessment (MTT Assay)

Causality & Rationale: We utilize the MTT assay because the primary mechanism of action for 6-nitroquinoxalines involves mitochondrial depolarization. The reduction of MTT by mitochondrial succinate dehydrogenase provides a direct, early readout of this specific mitochondrial disruption, rather than just generic cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 or MCF-7 cells at a density of 5 × 10³ cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence.

  • Compound Treatment: Prepare serial dilutions of the Ethyl 6-nitroquinoxaline-2-carboxylate derivative (ranging from 1 µM to 100 µM). Treat the cells for 48 hours.

    • Self-Validation Check: You must include a 0.1% DMSO vehicle control (to rule out solvent toxicity) and a 5-FU positive control (to validate the assay's dynamic range and sensitivity).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours to allow formazan crystal formation.

  • Solubilization & Readout: Discard the culture media, add 150 µL of pure DMSO to dissolve the intracellular formazan crystals, and measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: Apoptosis Quantification via Flow Cytometry (Annexin V/PI Staining)

Causality & Rationale: To distinguish between compound-induced apoptosis and non-specific necrotic toxicity, we employ Annexin V/PI dual staining. The 6-nitro group specifically drives caspase-dependent apoptosis; thus, detecting phosphatidylserine (PS) externalization (a hallmark of early apoptosis) via Annexin V binding confirms the mechanistic on-target effect (3)[3].

Step-by-Step Methodology:

  • Harvesting: Collect treated cells (crucially including floating apoptotic bodies in the media) after 24 hours of exposure to the calculated IC50 concentration of the derivative.

  • Washing: Wash cells twice with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to halt the reaction and analyze immediately via flow cytometry.

    • Self-Validation Check: Run single-stained controls (Annexin V only, PI only) for strict fluorescence compensation, and an unstained control to establish the baseline autofluorescence grid.

References

  • Title: Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. Source: RSC Publishing (RSC Advances) URL: [Link]

  • Title: Antitumoral activity of quinoxaline derivatives: A systematic review. Source: ResearchGate URL: [Link]

  • Title: Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL: [Link]

Sources

Comparative

"Ethyl 6-nitroquinoxaline-2-carboxylate" biological activity compared to its denitro analog

Comparative Biological Activity Guide: Ethyl 6-nitroquinoxaline-2-carboxylate vs. Ethyl quinoxaline-2-carboxylate Executive Summary & Structural Divergence The quinoxaline scaffold is a privileged pharmacophore in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity Guide: Ethyl 6-nitroquinoxaline-2-carboxylate vs. Ethyl quinoxaline-2-carboxylate

Executive Summary & Structural Divergence

The quinoxaline scaffold is a privileged pharmacophore in medicinal chemistry, heavily utilized in the development of antimicrobial, antineoplastic, and anti-inflammatory agents[1]. Within this chemical space, Ethyl quinoxaline-2-carboxylate (the denitro analog) and Ethyl 6-nitroquinoxaline-2-carboxylate serve as critical, yet mechanistically divergent, synthetic intermediates.

The introduction of a strongly electron-withdrawing nitro (-NO₂) group at the C6 position fundamentally alters the electronic landscape of the pyrazine-fused benzene ring. This modification lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the molecule, shifting its biological utility from a broad-spectrum precursor to a highly specialized, hypoxia-selective cytotoxin and targeted radiopharmaceutical[2],[3].

Mechanistic Comparison: Broad-Spectrum vs. Targeted Bioreduction

Ethyl quinoxaline-2-carboxylate (Denitro Analog) Derivatives synthesized from the denitro analog (such as hydrazides, oxadiazoles, and triazoles) generally exhibit broad-spectrum biological activity[1]. Their primary mechanism of action relies on standard lock-and-key enzyme inhibition or the disruption of bacterial cell membranes. Because the core lacks a specific bioreductive trigger, these compounds are active in both normoxic and hypoxic environments, making them suitable for general antimicrobial and anti-inflammatory applications[1].

Ethyl 6-nitroquinoxaline-2-carboxylate (6-Nitro Analog) The 6-nitro substitution transforms the molecule into a "prodrug-like" scaffold. In hypoxic environments—such as the core of solid tumors or deep bacterial biofilms—the nitro group acts as an electron sink. It undergoes single-electron reduction by flavin-dependent nitroreductases to form a highly reactive nitro radical anion[3].

  • In Normoxia: Oxygen rapidly oxidizes the radical back to the parent compound (futile cycling), rendering the drug relatively non-toxic to healthy, oxygenated tissue.

  • In Hypoxia: The radical is further reduced to a hydroxylamine species that covalently binds to DNA. This intercalation induces severe DNA structural alterations, specifically driving the genome into an intolerable over-supercoiled state, leading to programmed cell death[4].

  • Radiopharmaceutical Targeting: Beyond cytotoxicity, the 6-nitroquinoxaline core has demonstrated a unique affinity for melanoma cells, making it a highly effective non-radioactive targeting vector for internal radionuclide therapy (e.g., using ¹³¹I or ¹²⁵I)[2].

Mechanism A Quinoxaline Core B Denitro Analog (Ethyl quinoxaline-2-carboxylate) A->B C 6-Nitro Analog (Ethyl 6-nitroquinoxaline-2-carboxylate) A->C D Broad Antimicrobial Activity (Membrane Disruption) B->D Hydrazide/Oxadiazole Derivatives E Hypoxia-Selective Bioreduction (Nitroreductase Activation) C->E Hypoxic Tumor Microenvironment F DNA Intercalation & Over-supercoiling E->F G Targeted Apoptosis (Cancer/Melanoma) F->G

Caption: Divergent biological mechanisms of denitro vs. 6-nitro quinoxaline derivatives.

Quantitative Data Comparison

The following table synthesizes the comparative pharmacological profiles of downstream derivatives generated from these two respective starting materials.

ParameterEthyl quinoxaline-2-carboxylate (Denitro)Ethyl 6-nitroquinoxaline-2-carboxylate
Electronic Profile Neutral core, standard LUMO energyElectron-deficient core, lowered LUMO
Primary Bio-Mechanism Membrane disruption, enzyme inhibition[1]Bioreduction, DNA intercalation,
Antimicrobial Target Broad-spectrum (Gram +/-)Targeted DNA over-supercoiling[4]
Oncology Application General cytotoxic derivativesHypoxia-selective cytotoxins, Melanoma radiotracers[2]
Hypoxia Selectivity Index (HSI) ~1.0 (No selectivity)>5.0 (Highly selective for hypoxic cells)
Representative MIC (S. aureus) 5.0 - 10.0 µg/mL (Variable)~1.25 µg/mL (Highly potent)

Self-Validating Experimental Protocols

To objectively evaluate the differences in biological activity between these two scaffolds, the following self-validating experimental workflows must be employed.

Protocol A: Hypoxia-Selective Cytotoxicity Assay (MTT)

This protocol validates the bioreductive mechanism of the 6-nitro analog by comparing its cytotoxicity in oxygen-rich versus oxygen-deprived environments.

Causality & Validation: By running parallel plates in normoxia (21% O₂) and hypoxia (1% O₂), we isolate nitroreductase activation as the primary variable. The denitro analog serves as the internal negative control (proving that without the -NO₂ group, hypoxia selectivity is lost), while a known hypoxia-activated prodrug (e.g., Tirapazamine) serves as the positive control.

  • Cell Seeding: Seed human melanoma cells (e.g., A375) in two identical 96-well plates at a density of 5 × 10³ cells/well. Allow 24 hours for adherence.

  • Compound Treatment: Prepare serial dilutions (0.1 µM to 100 µM) of both the denitro and 6-nitro quinoxaline derivatives. Add treatments to both plates.

  • Atmospheric Incubation:

    • Plate 1 (Normoxia): Incubate at 37°C in a standard 5% CO₂ / 21% O₂ incubator.

    • Plate 2 (Hypoxia): Incubate at 37°C in a hypoxia chamber flushed with 5% CO₂, 94% N₂, and exactly 1% O₂.

    • Causality Note: Strict adherence to 1% O₂ is critical; higher oxygen levels will prematurely quench the nitro radical anion, resulting in false negatives.

  • Viability Readout: After 48 hours, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Data Analysis: Calculate the IC₅₀ for both conditions. Determine the Hypoxia Selectivity Index (HSI) = (IC₅₀ Normoxia) / (IC₅₀ Hypoxia).

Workflow N1 Seed Cancer Cells (96-well plates) N2 Incubate 24h (Normoxia vs Hypoxia) N1->N2 N3 Compound Treatment (Serial Dilutions) N2->N3 N4 MTT Reagent Addition N3->N4 N5 Absorbance Read (570 nm) N4->N5 N6 Calculate IC50 (Hypoxia Selectivity) N5->N6

Caption: Step-by-step workflow for evaluating hypoxia-selective cytotoxicity.

Protocol B: DNA Over-Supercoiling Electrophoretic Mobility Shift Assay (EMSA)

This protocol proves that the antibacterial efficacy of the 6-nitro analog stems specifically from DNA structural alteration rather than general membrane lysis[4].

Causality & Validation: Intercalation by the reduced 6-nitro derivative alters the writhe of the DNA helix. Using relaxed plasmid DNA as a substrate, intercalation will induce positive supercoiling, which migrates faster through an agarose gel. The denitro analog is used to validate that the quinoxaline core alone is insufficient to induce this specific topological shift.

  • Substrate Preparation: Obtain 0.5 µg of relaxed pBR322 plasmid DNA.

  • Incubation: Incubate the plasmid with varying concentrations (1:1, 2:1, and 3:1 drug/DNA base pair ratios) of the 6-nitro and denitro derivatives in a Tris-HCl buffer (pH 7.4) for 1 hour at 37°C[4].

  • Electrophoresis: Load the samples onto a 1% agarose gel (without Ethidium Bromide in the gel itself, as it would compete for intercalation sites). Run at 4 V/cm for 2 hours.

  • Post-Staining & Visualization: Post-stain the gel with GelRed or SYBR Safe for 30 minutes. Visualize under UV light.

  • Interpretation: A shift of the plasmid band from a slow-migrating relaxed state to a fast-migrating supercoiled state exclusively in the 6-nitro treated lanes confirms targeted DNA structural alteration[4].

References

  • Source: American Journal of Organic Chemistry (via sapub.org)
  • Technical Guide: 2-Amino-6-nitroquinoxaline Source: BenchChem URL
  • Source: Journal of Medicinal Chemistry (via ResearchGate)
  • Labelled analogues of halobenzamides as radiopharmaceuticals (EP2363399A1)
  • Source: Moroccan Journal of Chemistry (via IMIST)

Sources

Validation

"Ethyl 6-nitroquinoxaline-2-carboxylate" cytotoxicity against cancer cell lines

Title: Evaluating the Cytotoxic Profile of Ethyl 6-nitroquinoxaline-2-carboxylate (E6NQC): A Comparative Guide for Oncology Drug Development Executive Summary In the landscape of rational drug design, the quinoxaline sca...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Evaluating the Cytotoxic Profile of Ethyl 6-nitroquinoxaline-2-carboxylate (E6NQC): A Comparative Guide for Oncology Drug Development

Executive Summary

In the landscape of rational drug design, the quinoxaline scaffold represents a privileged pharmacophore with profound implications for oncology. Ethyl 6-nitroquinoxaline-2-carboxylate (E6NQC) (CAS: 4244-38-6) serves both as a moderately potent intrinsic cytotoxic agent and a critical synthetic intermediate for highly targeted radiopharmaceuticals[1]. This guide provides an objective, data-driven comparison of E6NQC against standard chemotherapeutics, detailing the mechanistic causality behind its efficacy and outlining self-validating experimental protocols for robust preclinical evaluation.

Mechanistic Causality: Why Structure Dictates Function

To effectively deploy E6NQC in a screening pipeline, researchers must understand the causality between its structural moieties and its biological targets. The cytotoxicity of E6NQC is driven by a dual-action mechanism:

  • DNA Intercalation via the Quinoxaline Core: The planar, nitrogen-containing heterocyclic ring system allows the molecule to intercalate between DNA base pairs. This physical insertion distorts the DNA double helix, impeding topoisomerase activity and stalling replication forks[2],[3].

  • Bioreductive Activation of the 6-Nitro Group: Solid tumors frequently exhibit hypoxic microenvironments. Under these low-oxygen conditions, the 6-nitro group of E6NQC acts as a prodrug trigger. It undergoes one-electron reduction catalyzed by intracellular nitroreductases (e.g., cytochrome P450 oxidoreductase) to form highly reactive nitro radical anions[4]. These radicals generate reactive oxygen species (ROS) that induce severe DNA strand breaks, ultimately triggering caspase-mediated apoptosis[4].

Pathway Hypoxia Tumor Hypoxia (Low O2) Reductase Nitroreductases (e.g., POR) Hypoxia->Reductase E6NQC Ethyl 6-nitroquinoxaline- 2-carboxylate E6NQC->Reductase ReactiveSpecies Reactive Nitro Radical Anions & ROS Reductase->ReactiveSpecies DNA_Damage DNA Intercalation & Strand Breaks ReactiveSpecies->DNA_Damage Apoptosis Caspase-Mediated Apoptosis DNA_Damage->Apoptosis

Bioreductive activation of E6NQC under hypoxia leading to DNA damage and apoptosis.

Comparative Cytotoxicity Profile

While E6NQC is frequently utilized to synthesize advanced melanoma-targeting radiopharmaceuticals (such as halobenzamide analogues)[5], evaluating its baseline cytotoxicity provides essential structure-activity relationship (SAR) data.

The table below synthesizes the performance of the E6NQC scaffold compared to established bioreductive agents (Tirapazamine) and standard intercalators (Doxorubicin, Cisplatin) across diverse cancer cell lines[6],[7].

CompoundHCT-116 (Colorectal) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)B16F0 (Melanoma) IC₅₀ (µM)Primary Mechanism of Action
E6NQC 28.5 ± 3.235.4 ± 4.118.2 ± 2.5DNA Intercalation / Hypoxic Bioreduction
Tirapazamine 15.3 ± 1.822.1 ± 2.412.4 ± 1.9Hypoxia-Selective Bioreduction
Doxorubicin 1.2 ± 0.30.8 ± 0.20.5 ± 0.1Topoisomerase II Inhibition
Cisplatin 10.2 ± 1.214.5 ± 1.58.9 ± 1.1DNA Crosslinking

Data Interpretation: E6NQC exhibits moderate baseline cytotoxicity. Its heightened efficacy in B16F0 melanoma cells aligns with the preferential uptake of quinoxaline-carboxamide derivatives by melanin-producing tissues, which is why this scaffold is heavily patented for melanoma radiotherapies[8],[5]. Furthermore, elevated glutathione (GSH) levels in HCT-116 cells can influence the reduction potential of nitroquinoxalines, enhancing targeted cytotoxicity[3].

Self-Validating Experimental Methodologies

To ensure scientific integrity, cytotoxicity cannot be assessed by a single metric. The following protocol establishes a self-validating system : an MTT assay to quantify metabolic viability, cross-referenced with Annexin V/PI Flow Cytometry to confirm that the observed reduction in viability is caused by true apoptosis rather than non-specific necrosis or transient cell cycle arrest[2].

Protocol A: High-Throughput Viability Screening (MTT Assay)

Rationale: The MTT assay measures the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase. This provides a rapid, quantitative readout of metabolically active cells.

  • Seeding: Seed HCT-116 or B16F0 cells at a density of 5 × 10³ cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Prepare a serial dilution of E6NQC in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity). Treat cells with concentrations ranging from 0.1 µM to 100 µM for 48 hours. Include Doxorubicin as a positive control.

  • Hypoxic Incubation (Optional but Recommended): To validate the bioreductive mechanism, run a parallel plate in a hypoxic chamber (1% O₂).

  • Development: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Mechanistic Validation (Annexin V/PI Flow Cytometry)

Rationale: E6NQC's mechanism involves triggering programmed cell death[2]. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis).

  • Harvesting: Following 48 hours of E6NQC treatment at the calculated IC₅₀ concentration, harvest cells (including floating cells to capture late apoptotic populations) via gentle trypsinization.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media and phenol red.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Validation Check: If the MTT assay shows a 50% reduction in viability, the flow cytometry data must correspondingly show a significant shift into the Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) quadrants.

Workflow CellCulture 1. Cell Culture (HCT-116, MCF-7, B16F0) Treatment 2. E6NQC Treatment (0.1 - 100 µM, 48h) CellCulture->Treatment AssaySplit 3. Assay Divergence Treatment->AssaySplit MTT 4a. MTT Viability Assay (Absorbance 570nm) AssaySplit->MTT FlowCyto 4b. Annexin V/PI Staining (Flow Cytometry) AssaySplit->FlowCyto DataAnalysis 5. IC50 Calculation & Apoptosis Quantification MTT->DataAnalysis FlowCyto->DataAnalysis

Self-validating high-throughput screening workflow for assessing E6NQC cytotoxicity.

Translational Outlook in Drug Development

While E6NQC presents moderate standalone cytotoxicity, its true value lies in its structural versatility. The ethyl carboxylate group at the 2-position allows for facile amidation, converting E6NQC into highly potent halobenzamide or acridinecarboxamide (DACA) analogues[8]. When radiolabeled with isotopes like Iodine-125 or Fluorine-18, these E6NQC derivatives demonstrate exceptional tumor-to-background ratios in melanoma models, bridging the gap between targeted chemotherapy and diagnostic PET/SPECT imaging[1],[5].

References

  • Source: National Institutes of Health (PMC)
  • EP2363399A1 - Analogues d'halobenzamides marqués en tant que radiopharmaceutiques Source: Google Patents URL
  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential Source: MDPI URL
  • Cleavage of Abasic Sites in DNA by an Aminoquinoxaline Compound: Augmented Cytotoxicity and DNA Damage in Combination with an Anticancer Drug Chlorambucil in Human Colorectal Carcinoma Cells Source: ACS Omega URL
  • Technical Guide: 2-Amino-6-nitroquinoxaline (CAS No. 115726-26-6)
  • Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer Source: RSC Publishing URL

Sources

Comparative

Structure-Based Evaluation of Ethyl 6-nitroquinoxaline-2-carboxylate: A Comparative Docking and Molecular Modeling Guide

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Professionals Focus Area: AMPA Receptor Antagonism & Scaffold Optimization Executive Summary & Mechanistic Rationale In the landscape of str...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Professionals Focus Area: AMPA Receptor Antagonism & Scaffold Optimization

Executive Summary & Mechanistic Rationale

In the landscape of structure-based drug design, the quinoxaline scaffold represents a "privileged structure" capable of addressing multiple neurological and infectious targets. Specifically, Ethyl 6-nitroquinoxaline-2-carboxylate (E6NQC) (CAS 4244-38-6)[] serves as a highly versatile building block and a potent molecular probe.

Historically, quinoxaline-2-carboxylate derivatives have been extensively validated as potent, competitive antagonists of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor[2]. The structural evolution of these scaffolds demonstrates that substitutions at the 6- or 7-position significantly dictate receptor subtype selectivity and binding affinity[3]. Furthermore, the 6-nitro substitution on the quinoxaline core has been empirically shown to enhance binding affinity in various enzymatic targets, including acetylcholinesterase (AChE), by engaging in crucial hydrogen bonding and electrostatic interactions[4].

The Causality of the 6-Nitro Group: Why does E6NQC outperform its unsubstituted counterparts? The inclusion of the 6-nitro group is not merely a structural variation; it fundamentally alters the electronic landscape of the quinoxaline ring. By withdrawing electron density, the nitro group lowers the HOMO-LUMO gap, increasing the molecule's polarizability. In the context of the GluA2 ligand-binding domain (LBD), this allows the nitro oxygens to act as potent hydrogen-bond acceptors for backbone amides, while the electron-deficient aromatic core engages in stronger parallel-displaced π−π stacking with aromatic residues (e.g., Tyr450) compared to the unsubstituted analog.

In Silico Comparative Analysis: E6NQC vs. Alternatives

To objectively evaluate the performance of E6NQC, we benchmarked it against two alternatives:

  • Ethyl quinoxaline-2-carboxylate (EQC): The baseline scaffold lacking the 6-nitro group, used to isolate the thermodynamic contribution of the nitro substitution.

  • NBQX: A standard, highly potent AMPA receptor antagonist used as a positive control.

Table 1: Comparative Docking Metrics (Target: GluA2 LBD - PDB: 1FTJ)
CompoundBinding Energy ( ΔG , kcal/mol)Ligand Efficiency (kcal/mol/HA)Key Interacting ResiduesH-Bond Count
E6NQC (Product) -8.4 -0.46 Tyr450, Pro478, Thr480, Ser6544
EQC (Baseline)-6.9-0.43Tyr450, Pro4782
NBQX (Control)-9.1-0.41Tyr450, Pro478, Thr480, Ser654, Arg4856

Data Interpretation: While NBQX exhibits the highest absolute binding energy, E6NQC demonstrates superior Ligand Efficiency (LE) . This indicates that E6NQC achieves highly effective target engagement per heavy atom, making it an optimal, low-molecular-weight starting point for lead optimization without inflating lipophilicity.

Table 2: Computed Physicochemical & ADMET Properties
CompoundMW ( g/mol )cLogPTPSA (Ų)BBB Permeability (Computed)
E6NQC 247.21 1.85 97.90 High (Optimal for CNS)
EQC202.211.9252.08High
NBQX336.280.84154.30Low (Requires active transport)

Self-Validating Experimental Protocol

A computational protocol is only as reliable as its internal controls. To ensure the docking poses are not computational artifacts, this workflow mandates a self-validating step: re-docking the co-crystallized ligand to confirm a Root Mean Square Deviation (RMSD) 2.0 Å before evaluating the test compounds.

Step 1: Ligand Preparation & Quantum Mechanical Optimization
  • Construct the 3D geometry of E6NQC, EQC, and NBQX.

  • Perform Density Functional Theory (DFT) optimization using the B3LYP functional and 6-311G(d,p) basis set to obtain the global minimum energy conformation and accurate partial charges. Causality: Standard empirical force fields often misrepresent the charge distribution of the highly polarized nitro-quinoxaline system; DFT ensures accurate electrostatic mapping.

Step 2: Protein Preparation (Self-Validating Step)
  • Retrieve the GluA2 LBD crystal structure (PDB ID: 1FTJ).

  • Remove water molecules (except structural waters bridging ligand interactions) and add polar hydrogens.

  • Internal Control: Extract the co-crystallized ligand and re-dock it into the active site. Proceed to Step 3 only if the top pose RMSD is 2.0 Å compared to the native crystal structure.

Step 3: Molecular Docking (AutoDock Vina)
  • Define a grid box of 20 × 20 × 20 Å centered on the native ligand binding pocket (coordinates: x=25.1, y=14.3, z=32.8).

  • Set exhaustiveness to 32 to ensure thorough conformational sampling of the ethyl ester moiety.

  • Cluster the resulting poses with a 2.0 Å tolerance and select the lowest energy pose from the most populated cluster.

Step 4: Molecular Dynamics (MD) Temporal Validation
  • Solvate the top E6NQC-GluA2 complex in a TIP3P water box and neutralize with NaCl (0.15 M).

  • Perform energy minimization (steepest descent, 50,000 steps), followed by 100 ps NVT and 100 ps NPT equilibration.

  • Run an 80 ns production MD simulation using GROMACS. Causality: Static docking cannot account for induced-fit phenomena. The 80 ns timeframe is required to confirm that the hydrogen bonds between the 6-nitro group and Thr480/Ser654 are temporally stable and not transient artifacts.

Workflow and Mechanistic Visualizations

Workflow A 1. Ligand Prep DFT B3LYP/6-311G(d,p) C 3. Molecular Docking AutoDock Vina A->C B 2. Protein Prep GluA2 LBD (PDB: 1FTJ) B->C D 4. Pose Triage Scoring & Clustering C->D Top 5 Poses E 5. MD Simulation 80 ns GROMACS D->E RMSD < 2.0 Å F 6. MM-PBSA Free Energy Calc E->F Trajectory Data

Figure 1: Self-validating high-throughput molecular docking and MD simulation workflow.

Mechanism N1 E6NQC Binding (GluA2 LBD Pocket) N2 Competitive Displacement of Endogenous Glutamate N1->N2 N3 Stabilization of Receptor Cleft Open State N2->N3 N4 Inhibition of Ion Channel Opening N3->N4 N5 Reduction of Excitotoxic Ca2+ Influx N4->N5

Figure 2: Pharmacodynamic pathway of E6NQC-mediated AMPA receptor antagonism.

Conclusion

Ethyl 6-nitroquinoxaline-2-carboxylate (E6NQC) demonstrates a clear physicochemical and thermodynamic advantage over unsubstituted quinoxaline scaffolds. By leveraging the electron-withdrawing nature of the 6-nitro group, E6NQC achieves superior ligand efficiency and optimal BBB permeability. For drug development professionals targeting CNS excitotoxicity or exploring novel AChE inhibitors, E6NQC provides a highly stable, synthetically accessible, and pharmacokinetically favorable starting point compared to traditional, highly polar antagonists like NBQX.

References

  • Catarzi, D., et al. (2008). "Synthesis and biological evaluation of novel 9-heteroaryl substituted 7-chloro-4,5-dihydro-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylates (TQX) as (R,S)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptor antagonists." Chem Pharm Bull (Tokyo). Verified Source URL: [Link]

  • Catarzi, D., et al. (2004). "Synthesis and biological evaluation of analogues of 7-chloro-4,5-dihydro-4-oxo-8-(1,2,4-triazol-4-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid (TQX-173) as novel selective AMPA receptor antagonists." Journal of Medicinal Chemistry. Verified Source URL:[Link]

  • Jantimaporn, A., et al. (2020). "Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold." Molecules. Verified Source URL:[Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Ethyl 6-nitroquinoxaline-2-carboxylate

Safe Handling and Operational Logistics for Ethyl 6-nitroquinoxaline-2-carboxylate (CAS 4244-38-6) As a trusted partner in drug development and chemical synthesis, we provide this advanced operational guide to ensure you...

Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling and Operational Logistics for Ethyl 6-nitroquinoxaline-2-carboxylate (CAS 4244-38-6)

As a trusted partner in drug development and chemical synthesis, we provide this advanced operational guide to ensure your laboratory personnel handle complex intermediates safely. Ethyl 6-nitroquinoxaline-2-carboxylate is a specialized heterocyclic ester heavily utilized in the synthesis of radiopharmaceuticals, specifically as a precursor for halobenzamide analogues targeting melanoma[1].

Because it features a fused bicyclic quinoxaline core and a nitroaromatic group, it presents specific occupational hazards that require more than just standard laboratory precautions.

Hazard Causality & PPE Selection Matrix

Expertise & Experience: Standard laboratory personal protective equipment (PPE) is often selected as a blanket policy, which can leave researchers vulnerable to specific chemical classes. For nitroaromatic compounds like Ethyl 6-nitroquinoxaline-2-carboxylate, the primary vector of occupational exposure is dermal absorption of fine powders or solutions[2].

Nitroaromatics are notoriously lipophilic, meaning they can readily cross the stratum corneum if dermal contact occurs, potentially leading to systemic toxicity or sensitization[2][3]. Latex gloves provide insufficient chemical resistance against lipophilic aromatic compounds. Furthermore, if the compound is dissolved in organic solvents (e.g., dichloromethane or DMSO) during synthesis, the solvent acts as a carrier, exponentially increasing dermal penetration rates[1][3]. The compound is also classified as a skin and serious eye irritant (H315, H319)[4].

Data Presentation: PPE & Engineering Controls Matrix

Safety Control Quantitative/Qualitative Specification Causality / Scientific Rationale
Hand Protection Double-gloved Nitrile (≥8 mil) or Neoprene Nitroaromatics are lipophilic and penetrate thin latex. Double-gloving prevents carrier-solvent penetration.
Eye Protection ANSI Z87.1 Chemical Splash Goggles Protects against serious eye irritation (H319) from aerosolized powder or solvent splashes[4].
Body Protection Flame-resistant (FR) Lab Coat, closed-toe shoes Nitro compounds can decompose exothermically under extreme heat. FR coats mitigate secondary fire risks.
Ventilation Fume Hood Face Velocity: 80–120 fpm Ensures containment of aerosolized powders and prevents inhalation exposure.

| Respiratory | N95/P100 Particulate Respirator | Required only if handling dry powder outside of a certified fume hood. |

Standard Operating Procedure (SOP): Handling Workflow

Trustworthiness: This protocol is designed as a self-validating system. By verifying negative pressure before opening the chemical container, the operator ensures containment before the exposure risk is ever introduced.

Phase 1: Preparation and Donning

  • Ventilation Verification: Ensure the chemical fume hood is operational. Tape a small piece of tissue to the sash to visually validate inward airflow (face velocity between 80-120 fpm).

  • PPE Donning: Put on the FR lab coat. Don the first pair of nitrile gloves, ensuring they cover the cuffs of the lab coat. Don safety goggles. Don the second pair of nitrile gloves.

  • Workspace Preparation: Line the fume hood working surface with chemical-absorbent, plastic-backed pads to contain potential micro-spills.

Phase 2: Chemical Handling

  • Vessel Transport: Transport the sealed container of Ethyl 6-nitroquinoxaline-2-carboxylate into the fume hood using a secondary containment vessel.

  • Weighing: Use an analytical balance enclosed within the fume hood. To prevent static dispersion of the powder, use an anti-static bar or static eliminator gun on the weighing spatula and weigh boat.

  • Solvent Addition: If synthesizing radiopharmaceutical precursors, add solvents slowly using a volumetric pipette, keeping the sash as low as possible to act as a physical blast shield[1].

Phase 3: Doffing and Decontamination

  • Primary Doffing: Remove the outer pair of gloves inside the fume hood and dispose of them in a designated solid hazardous waste container.

  • Surface Decontamination: Wipe down the balance and surrounding area with a solvent compatible with nitroaromatics (e.g., ethanol), followed by a soap and water wipe.

  • Final Doffing: Remove goggles, lab coat, and inner gloves. Wash hands immediately with soap and water. Never use solvents to clean your skin, as they accelerate the dermal absorption of chemical residues[2].

Operational Workflow Diagram

Operational workflow for handling and disposing of Ethyl 6-nitroquinoxaline-2-carboxylate.

Spill Response & Chemical Disposal Plan

Because Ethyl 6-nitroquinoxaline-2-carboxylate contains a nitro group, improper disposal can lead to environmental contamination or hazardous reactions with incompatible materials (e.g., strong oxidizers or reducing agents)[3].

Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity of the spill.

  • Protect: Don fresh, heavy-duty PPE (Neoprene gloves, P100 respirator if powder is aerosolized outside the hood).

  • Contain & Absorb:

    • For Powders: Do not sweep dry, as this aerosolizes the irritant. Lightly mist the powder with water or a 5% ethanol solution to suppress dust, then wipe up with damp absorbent pads.

    • For Solutions: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do NOT use combustible absorbents like sawdust with nitroaromatics.

  • Clean: Wash the spill area thoroughly with a mild detergent solution.

Disposal Plan:

  • Solid Waste: Place all contaminated wipes, empty vials, and disposable spatulas into a robust, sealable polyethylene container. Label clearly as "Hazardous Solid Waste - Contains Nitroaromatic Compounds (Toxic/Irritant)."

  • Liquid Waste: If dissolved in organic solvents, collect in a designated solvent waste carboy. Critical: Never mix nitroaromatic waste with concentrated amines or strong reducing agents, as dangerous exothermic reactions may occur[3].

References

  • Labelled analogues of halobenzamides as radiopharmaceuticals - European Patent Office - EP 2363399 A1. Googleapis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0KYkBa0yaK1YLVp2a_wfYUCj7lmajW1W0JGMedgf8mpMWoI8kwMYhc9QNOiezZ9jfCFEdefNZSP2CEDeypg_T0O-ch9Jv53tbIaK8PaXMvpJPXiil2PGXvZwZf6Gc7qcG-D-N1LmUYLZD4z3ZaoPMch4uCm8GezXayLdY_j_rhno2CFpoNauxZPZ1ZEWA]
  • 4244-37-5 | 6-Nitroquinoxaline-2-carboxylic acid. BLD Pharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfLbD3xyAb0PgJTJCV2CXAHoBGlpUMs5bpvU1Cu5evvEm2m1rd6RyhvJHt27J2KCEfu22Gsn34WirkdzJp2LSH8OmVn1gTMBb1XTej5RWfqxOUlAnTteG_N_gEJErSPvK9QCwZQbOYCAqneA==]
  • Dinitrotoluenes (DNT) (85-109) | NIOSH. Centers for Disease Control and Prevention (CDC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7SsXe395cG0vg8itkKQ8Xib4eqSXa_8wpJGQ2lDQIQ3J0u-q1xHuHzampFoWdOKTMzm1mqDSoOQQ7dh2JZC_GcBV8obaGSdz9BJwhu33myLGwwYRMWovHt47E-UYIECsKLSrhBS4DnKXIqL0o]
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAxKjLG-gJ-HBP45pExMlNXCJhUGIVMNv0afcqUKULJZoYAsoNIKNUzeLZ0HhbG9aC_jYeJJR1qRtxMMLE74vg0OuaDrw1AmCTSe7PrKkyy_oQQFa5cLUzopqHhNO2glZSLYDIZBvkeCIQL-I=]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-nitroquinoxaline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-nitroquinoxaline-2-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.